molecular formula C6H7ClO4S B2807420 2-Chlorobenzenesulfonic acid CAS No. 27886-58-4

2-Chlorobenzenesulfonic acid

Cat. No.: B2807420
CAS No.: 27886-58-4
M. Wt: 210.63
InChI Key: MZTDDNDMKBNLGE-UHFFFAOYSA-N
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Description

2-Chlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H7ClO4S and its molecular weight is 210.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNURPFVONZPVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950567
Record name 2-Chlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27886-58-4
Record name 2-Chlorobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonic Acid from Chlorobenzene (B131634)

This technical guide provides a comprehensive overview of the synthesis of this compound from chlorobenzene, a critical process for obtaining a valuable intermediate in various industrial and pharmaceutical applications. The document details the underlying reaction mechanism, experimental protocols, and quantitative data, offering insights for laboratory-scale synthesis and process optimization.

Introduction

Chlorobenzenesulfonic acids, particularly the ortho (2-chloro) and para (4-chloro) isomers, are important chemical intermediates. Their derivatives are utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals. For instance, the structural motif of substituted benzenesulfonic acids is frequently explored in the development of new chemical entities, and they can serve as precursors in the production of sulfonamide antibiotics and other therapeutic agents.[1][2] The synthesis of this compound is primarily achieved through the direct sulfonation of chlorobenzene, an electrophilic aromatic substitution reaction that yields a mixture of isomers.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring of chlorobenzene.[3]

The reaction mechanism proceeds through the following key steps:

  • Generation of the Electrophile: In concentrated sulfuric acid or fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is generated, which acts as the electrophile.[3]

  • Electrophilic Attack: The electron-rich π system of the chlorobenzene ring attacks the sulfur trioxide electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation: A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the chlorobenzenesulfonic acid product.[3]

The chlorine atom on the benzene ring is a deactivating but ortho, para-directing group.[3][4] This means that while the overall reaction rate is slower than that of benzene, the incoming sulfonic acid group is directed to the positions ortho and para to the chlorine atom. Consequently, the sulfonation of chlorobenzene yields a mixture of this compound and 4-chlorobenzenesulfonic acid.[5][6] Due to steric hindrance from the bulky sulfonic acid group, the para isomer is typically the major product.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products chlorobenzene Chlorobenzene C₆H₅Cl sigma_complex_ortho Ortho Sigma Complex chlorobenzene->sigma_complex_ortho Electrophilic Attack (ortho) sigma_complex_para Para Sigma Complex chlorobenzene->sigma_complex_para Electrophilic Attack (para) sulfuric_acid Sulfonating Agent H₂SO₄ / SO₃ ortho_product This compound (Minor Product) sigma_complex_ortho->ortho_product Deprotonation para_product 4-Chlorobenzenesulfonic Acid (Major Product) sigma_complex_para->para_product Deprotonation

Caption: Reaction pathway for the sulfonation of chlorobenzene.

Experimental Protocols

While specific laboratory procedures may vary, the following provides a general protocol for the sulfonation of chlorobenzene.

Materials and Reagents:

  • Chlorobenzene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Ice

  • Sodium chloride (for salting out, if necessary)

  • Appropriate reaction vessel with stirring and temperature control

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer and a thermometer, carefully add the sulfonating agent (e.g., a mixture of concentrated sulfuric acid and fuming sulfuric acid).[8]

  • Addition of Chlorobenzene: While stirring, gradually add dry chlorobenzene to the sulfonating agent. The reaction is exothermic, so the temperature should be controlled, typically maintained between 95-100°C.[8]

  • Reaction Monitoring: Continue stirring the mixture at the specified temperature for several hours (e.g., 5 hours).[8] The reaction progress can be monitored by checking the solubility of the reaction mixture in water; the reaction is considered complete when the mixture is fully soluble.[8]

  • Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. This hydrolyzes any remaining anhydrides and dilutes the acid.

  • Isolation and Purification: The product can be isolated by "salting out" with sodium chloride to precipitate the sodium salt of the sulfonic acid. The precipitate is then filtered, washed, and can be further purified by recrystallization. Alternatively, the acidic solution can be neutralized with a base like sodium hydroxide (B78521) to precipitate the sodium salt.[9]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of chlorobenzenesulfonic acids.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Chlorobenzene112.56-45132Insoluble
Sulfuric Acid98.0810337Miscible
This compound192.62--Soluble
4-Chlorobenzenesulfonic Acid192.6267 (monohydrate)148 (at 25 mmHg)Soluble
Data sourced from various chemical databases.[10]

Table 2: Typical Reaction Parameters and Isomer Distribution

ParameterValue
Sulfonating AgentConcentrated H₂SO₄ or Oleum (B3057394)
Reaction Temperature95 - 100 °C
Reaction Time~5 hours
Isomer Distribution
4-Chlorobenzenesulfonic Acid (para)65 - 70%
This compound (ortho)30 - 35%
3-Chlorobenzenesulfonic Acid (meta)~0.4%
Isomer distribution is approximate and can vary with reaction conditions.[9][11]

Isomer Separation and Isomerization

The separation of the ortho and para isomers can be challenging due to their similar chemical properties. Industrial processes may involve fractional crystallization or chromatographic methods.[12] An alternative approach is the isomerization of the undesired 2- and 3-chlorobenzenesulfonic acid isomers to the thermodynamically more stable 4-chlorobenzenesulfonic acid. This can be achieved by heating the isomer mixture in the presence of sulfuric acid at temperatures between 100 to 300°C.[9][12][13]

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification_analysis Purification and Analysis setup Reaction Setup (Chlorobenzene + Sulfonating Agent) reaction Controlled Heating and Stirring (95-100°C, 5h) setup->reaction quench Quenching on Ice reaction->quench isolate Isolation (Salting out / Neutralization) quench->isolate filter Filtration isolate->filter purify Recrystallization filter->purify analyze Characterization (e.g., HPLC, NMR) purify->analyze

Caption: General experimental workflow for chlorobenzene sulfonation.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated sulfuric acid and oleum are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions.

  • Chlorobenzene: Chlorobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin.

Conclusion

The synthesis of this compound via the sulfonation of chlorobenzene is a well-established yet nuanced process. A thorough understanding of the electrophilic aromatic substitution mechanism, including the directing effects of the chloro substituent, is essential for controlling the isomer distribution. While the para isomer is the major product, the formation of the ortho isomer is significant. For applications requiring pure this compound, efficient separation or selective synthesis strategies are necessary. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonic acid (2-CBSA) is an organosulfur compound with significant applications in various chemical syntheses. As a member of the chlorobenzenesulfonic acid isomer family, its physicochemical properties are of critical interest for process optimization, analytical method development, and safety assessments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. For comparative purposes, data for the isomeric 4-Chlorobenzenesulfonic acid is also included where available, as it is often a co-product in the synthesis of the 2-isomer.

Table 1: Physicochemical Data of Chlorobenzenesulfonic Acid Isomers

PropertyThis compound4-Chlorobenzenesulfonic Acid
Molecular Formula C₆H₅ClO₃S[1]C₆H₅ClO₃S[2]
Molecular Weight 192.62 g/mol [1]192.62 g/mol [2]
Melting Point Data not readily available67 °C (monohydrate)[2]
Boiling Point Data not readily available149 °C at 22 mmHg[3][4]
Water Solubility Data not readily availableSoluble[2][5]
pKa (predicted) -1.12 ± 0.15[1]-0.83 ± 0.50[3]

Experimental Protocols

Synthesis and Isomer Separation

The primary industrial synthesis of chlorobenzenesulfonic acid involves the sulfonation of chlorobenzene. This reaction typically yields a mixture of the ortho (2-chloro) and para (4-chloro) isomers, with the para isomer being the major product.[6][7][8] The separation of these isomers is a critical step to obtain pure this compound.

1. Synthesis via Sulfonation of Chlorobenzene:

  • Reaction: Chlorobenzene is reacted with concentrated sulfuric acid or oleum.[7][8] The sulfonic acid group is introduced onto the benzene (B151609) ring, resulting in a mixture of this compound and 4-chlorobenzenesulfonic acid.[6][7][8]

  • Reaction Conditions: The reaction is typically heated to drive the sulfonation process.[8] The temperature and reaction time can influence the isomer ratio.[9]

2. Isomer Separation:

Due to their similar chemical structures, the separation of ortho and para isomers can be challenging. Common laboratory and industrial techniques for separating such isomers include:

  • Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent at various temperatures.[10] By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution, leaving the other isomer in the mother liquor.[11] A detailed protocol would involve dissolving the isomer mixture in a suitable solvent, followed by a controlled cooling process to induce the crystallization of the less soluble isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers on a larger scale.[12][13][14] An appropriate stationary phase (e.g., C18) and mobile phase are selected to achieve baseline separation of the isomers.[6] The separated isomers are then collected as they elute from the column.

Workflow for Synthesis and Isomer Separation:

G cluster_synthesis Synthesis cluster_separation Separation Chlorobenzene Chlorobenzene Reaction Sulfonation Chlorobenzene->Reaction SulfuricAcid Conc. H₂SO₄/Oleum SulfuricAcid->Reaction IsomerMixture Mixture of o- and p-CBSA Reaction->IsomerMixture SeparationMethod Fractional Crystallization or Preparative HPLC IsomerMixture->SeparationMethod OrthoIsomer This compound SeparationMethod->OrthoIsomer ParaIsomer 4-Chlorobenzenesulfonic Acid SeparationMethod->ParaIsomer

Figure 1: General workflow for the synthesis and separation of this compound.
pKa Determination

The acid dissociation constant (pKa) is a crucial parameter that quantifies the strength of an acid in a solution. For strong acids like this compound, specialized techniques are often required for accurate determination.

1. Potentiometric Titration:

This is a standard and highly accurate method for pKa determination.

  • Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

  • Methodology:

    • Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

    • Titration: A known volume of the acid solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution. The basic solution is added in small, precise increments from a burette.

    • Data Collection: The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize.

    • Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is identified from the steepest part of the curve. The pKa is the pH at the half-equivalence point.

2. UV-Vis Spectrophotometry:

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.

  • Methodology:

    • Buffer Preparation: A series of buffer solutions with known pH values are prepared.

    • Sample Preparation: A stock solution of this compound is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same concentration of the acid but different pH values.

    • Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

    • Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the acid have different absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Logical Flow for pKa Determination:

G cluster_potentiometric Potentiometric Titration cluster_uv UV-Vis Spectrophotometry P_Prep Prepare Acid and Base Solutions P_Titrate Titrate Acid with Base P_Prep->P_Titrate P_Measure Record pH vs. Volume P_Titrate->P_Measure P_Analyze Plot Titration Curve P_Measure->P_Analyze P_pKa Determine pKa P_Analyze->P_pKa U_Prep Prepare Buffered Solutions U_Measure Measure Absorbance at various pH U_Prep->U_Measure U_Analyze Plot Absorbance vs. pH U_Measure->U_Analyze U_pKa Determine pKa U_Analyze->U_pKa

Figure 2: Methodologies for pKa determination.

Safety and Handling

This compound is a strong acid and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[15][16]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.[15] Avoid contact with skin and eyes.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[16] Keep containers tightly closed.

Conclusion

References

2-Chlorobenzenesulfonic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorobenzenesulfonic Acid

This technical guide provides a comprehensive overview of this compound (CAS No. 27886-58-4), including its chemical identity, molecular structure, properties, and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound, also known as o-Chlorobenzenesulfonic acid, is an organosulfur compound. It is one of the three isomers of chlorobenzenesulfonic acid, with the others being 3-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.

CAS Number: 27886-58-4[1][2][3]

Molecular Formula: C₆H₅ClO₃S[1]

Molecular Structure:

  • SMILES: C1=CC=C(C(=C1)S(=O)(=O)O)Cl

  • InChI: InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9,10)/h1-4H,(H,8,9,10)[1]

The structure consists of a benzene (B151609) ring substituted with a sulfonic acid group and a chlorine atom at the ortho position.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature, with most experimental values reported for the more common para isomer (4-Chlorobenzenesulfonic acid). The following tables summarize the available computed data for the 2-chloro isomer and the experimental data for the 4-chloro isomer for comparison.

Table 1: General and Computed Properties of Chlorobenzenesulfonic Acid Isomers

PropertyThis compound4-Chlorobenzenesulfonic acid
CAS Number 27886-58-4[1][2][3]98-66-8[4][5]
Molecular Weight 192.62 g/mol [1]192.62 g/mol [4][5]
pKa (Predicted) -1.12 ± 0.15[1][3]-0.83 ± 0.50
Density (Predicted) 1.551 g/cm³[3]1.449 g/cm³ (estimate)[6]
XLogP3 Not Available0.6[5]

Table 2: Experimental Physical Properties of 4-Chlorobenzenesulfonic acid

PropertyValue
Physical Description Pellets or Large Crystals[5]
Melting Point 67°C (Monohydrate)[4]
Boiling Point 148°C at 25 mmHg (anhydrous syrup)[4]
Solubility Soluble in water and alcohol. Practically insoluble in ether and benzene.[4]

Synthesis and Experimental Protocols

The primary method for synthesizing chlorobenzenesulfonic acids is through the electrophilic aromatic substitution of chlorobenzene (B131634).

General Synthesis: Sulfonation of Chlorobenzene

The reaction of chlorobenzene with fuming sulfuric acid yields a mixture of ortho (2-chloro) and para (4-chloro) isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[7]

Reaction:

C₆H₅Cl + SO₃ (in H₂SO₄) → ClC₆H₄SO₃H + H₂O

Experimental Protocol: Sulfonation of Chlorobenzene (General Procedure)

This is a generalized protocol and requires optimization for specific isomer ratios and yields.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Place chlorobenzene in the flask. Cool the flask in an ice bath.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel to the stirred chlorobenzene. Maintain the temperature of the reaction mixture between 20-30°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by techniques like TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The chlorobenzenesulfonic acid isomers will be in the aqueous layer.

  • Neutralization: The acidic solution can be neutralized with a suitable base, such as calcium hydroxide (B78521) or sodium hydroxide, to precipitate the corresponding sulfonate salts.[8]

Separation of Isomers

The separation of this compound from its para isomer is challenging. The literature does not provide a standard, detailed protocol. However, the following principles can be applied:

  • Fractional Crystallization: This technique relies on the different solubilities of the isomeric salts at various temperatures.[9] By converting the sulfonic acids to their sodium or potassium salts and carefully controlling the temperature and solvent concentration, it may be possible to selectively crystallize one isomer.[8][10] For instance, the trans-isomer of some sulfonic acid salts can be crystallized from a solution containing both cis and trans isomers.[10]

  • Chromatography: Chromatographic methods, such as HPLC, could be developed for the analytical or preparative separation of the isomers.[11]

Visualization of Synthesis Pathway

The following diagram illustrates the sulfonation of chlorobenzene, leading to the formation of this compound and 4-chlorobenzenesulfonic acid.

G cluster_start Starting Materials cluster_products Products Chlorobenzene Chlorobenzene Reaction Electrophilic Aromatic Substitution SulfuricAcid Fuming H₂SO₄ (SO₃) OrthoIsomer This compound (Minor Product) ParaIsomer 4-Chlorobenzenesulfonic acid (Major Product) Reaction->OrthoIsomer ortho-attack Reaction->ParaIsomer para-attack

Caption: Synthesis of 2- and 4-chlorobenzenesulfonic acid via sulfonation of chlorobenzene.

Applications

This compound and its derivatives are primarily used as intermediates in the chemical industry. For instance, they can be precursors in the synthesis of dyes and other specialty chemicals. The related compound, 4-chlorobenzenesulfonyl chloride, is used in the production of 4,4'-dichlorodiphenyl sulfone, a monomer for high-performance polymers.[12]

Conclusion

References

Spectral Analysis of 2-Chlorobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides an in-depth analysis of the spectral characteristics of chlorobenzenesulfonic acids, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of data interpretation and experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of 4-Chlorobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data for 4-Chlorobenzenesulfonic acid [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.80Doublet2HAromatic protons ortho to -SO₃H
7.54Doublet2HAromatic protons ortho to -Cl

¹³C NMR (Carbon NMR) Data for 4-Chlorobenzenesulfonic acid [2]

Chemical Shift (ppm)Assignment
141.5 (approx.)C-S (ipso-carbon)
138.0 (approx.)C-Cl (ipso-carbon)
129.5 (approx.)CH (ortho to -Cl)
127.0 (approx.)CH (ortho to -SO₃H)

Note: Specific peak assignments for ¹³C NMR of 4-Chlorobenzenesulfonic acid are predicted based on known substituent effects.

Infrared (IR) Spectroscopy

Key IR Absorption Bands for 4-Chlorobenzenesulfonic acid [3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H stretch (of the sulfonic acid)
1600-1450MediumC=C aromatic ring stretches
1250-1120StrongS=O asymmetric stretch (sulfonic acid)
1080-1010StrongS=O symmetric stretch (sulfonic acid)
850-800StrongC-H out-of-plane bend (para-substituted)
750-700StrongC-Cl stretch
Mass Spectrometry (MS)

Major Fragmentation Peaks in the Mass Spectrum of 4-Chlorobenzenesulfonic acid [5][6]

m/z RatioRelative Intensity (%)Proposed Fragment Ion
192/194Moderate[M]⁺, Molecular ion
111/113High[C₆H₄Cl]⁺
75High[C₆H₃]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the chlorobenzenesulfonic acid sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆.

  • Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using proton decoupling.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid chlorobenzenesulfonic acid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization Method: Utilize electrospray ionization (ESI) or electron impact (EI) ionization. ESI is a soft ionization technique suitable for polar molecules, while EI can provide more fragmentation information.

  • Instrumentation: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For ESI, both positive and negative ion modes can be explored.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown substituted benzenesulfonic acid using the discussed spectroscopic techniques.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of a Substituted Benzenesulfonic Acid cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information MS Mass Spectrometry (MS) MolWeight Molecular Weight & Isotopic Pattern MS->MolWeight Provides IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (e.g., -SO3H, C-Cl) IR->FuncGroups Identifies NMR NMR Spectroscopy ProtonEnv Proton Environment & Connectivity NMR->ProtonEnv Determines CarbonSkel Carbon Skeleton NMR->CarbonSkel Elucidates Structure Proposed Structure MolWeight->Structure FuncGroups->Structure ProtonEnv->Structure CarbonSkel->Structure

Workflow for Spectral Analysis of a Substituted Benzenesulfonic Acid.

This comprehensive approach, integrating data from NMR, IR, and MS, is essential for the unambiguous structural elucidation and characterization of chlorobenzenesulfonic acids and related compounds in a research and development setting.

References

A Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of 2-Chlorobenzenesulfonic acid via the sulfonation of chlorobenzene (B131634). It details the reaction kinetics, regioselectivity, and provides an illustrative experimental protocol. Quantitative data are presented in tabular format, and key processes are visualized using reaction pathway and workflow diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The Reaction Mechanism: Sulfonation of Chlorobenzene

The sulfonation of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction, where a sulfonic acid group (-SO₃H) is introduced into the benzene (B151609) ring.[1] The reaction typically employs concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) to generate the necessary electrophile.[1][2] The overall mechanism can be dissected into three primary steps.

Step 1: Generation of the Electrophile The active electrophile in this reaction is sulfur trioxide (SO₃). In concentrated sulfuric acid, it is generated through an equilibrium reaction. The use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) provides a higher concentration of the electrophile, increasing the reaction rate.[1][2] Depending on the sulfuric acid concentration, other sulfonating entities such as H₂S₂O₇ or H₃SO₄⁺ may also be involved.[3]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur trioxide.[1] This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[4] The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][5]

Step 3: Deprotonation and Re-aromatization In the final, rapid step, a weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the new sulfonic acid group.[1][4] This restores the aromatic π-system, yielding the final product, chlorobenzenesulfonic acid.[1]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation H2SO4 2 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4->SO3 Equilibrium H3O_HSO4 H₃O⁺ + HSO₄⁻ H2SO4->H3O_HSO4 Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Chlorobenzene->SigmaComplex Attacks SO₃ (Rate-Determining Step) HSO4_in HSO₄⁻ (Base) Product This compound SigmaComplex->Product Proton transfer H2SO4_out H₂SO₄

Caption: Overall mechanism of the sulfonation of chlorobenzene.

Regioselectivity and Isomer Distribution

The chlorine substituent on the benzene ring is an ortho, para-directing group.[1][6][7] Although it is deactivating overall due to its inductive electron-withdrawing effect, its lone pairs of electrons can stabilize the arenium ion intermediate via resonance when the electrophilic attack occurs at the ortho or para positions.

Despite this, the sulfonation of chlorobenzene overwhelmingly yields the para-isomer, 4-Chlorobenzenesulfonic acid, as the major product.[2][6] The formation of the ortho-isomer, this compound, is significantly disfavored due to steric hindrance between the bulky sulfonic acid group and the adjacent chlorine atom.[2]

G cluster_ortho Ortho Pathway cluster_para Para Pathway Chlorobenzene Chlorobenzene (+ SO₃) OrthoComplex Ortho Sigma Complex Chlorobenzene->OrthoComplex Attack at ortho position ParaComplex Para Sigma Complex Chlorobenzene->ParaComplex Attack at para position OrthoProduct This compound (Minor Product) OrthoComplex->OrthoProduct StericHindrance High Steric Hindrance OrthoComplex->StericHindrance ParaProduct 4-Chlorobenzenesulfonic Acid (Major Product) ParaComplex->ParaProduct Favorable Less Steric Hindrance (Thermodynamically Favored) ParaComplex->Favorable

Caption: Regioselectivity in the sulfonation of chlorobenzene.

Data Presentation: Isomer Distribution Quantitative studies confirm the high selectivity for the para position. The distribution is remarkably consistent across different conditions.

IsomerPercentage (Study 1)[8]Percentage (Study 2)[3]
ortho- (2-Chloro) 0.95 ± 0.03%0.8%
meta- (3-Chloro) 0.09 ± 0.02%0.4%
para- (4-Chloro) 98.96 ± 0.12%98.8%

Reaction Kinetics and Rate Data

The sulfonation of chlorobenzene is kinetically controlled. The reaction is typically first-order with respect to the aromatic substrate.[3] The chlorine atom's electron-withdrawing inductive effect deactivates the ring, making the reaction slower than the sulfonation of benzene.

Data Presentation: Kinetic Parameters Comparative kinetic studies provide insight into the deactivating effect of the chlorine substituent.

ParameterValueDescription
Relative Rate (k_chloro/k_benzene) 0.087 ± 0.002[8]The rate of sulfonation of chlorobenzene relative to benzene.
Partial Rate Factor (p_f) 0.517[8]The rate of substitution at the para position relative to a single position on benzene.
Partial Rate Factor (o_f) 0.0025[8]The rate of substitution at one ortho position relative to a single position on benzene.
Partial Rate Factor (m_f) 0.00024[8]The rate of substitution at one meta position relative to a single position on benzene.

Illustrative Experimental Protocol

This section outlines a generalized protocol for the sulfonation of chlorobenzene. The procedure is based on established methods for electrophilic aromatic sulfonation.

Materials and Reagents:

  • Chlorobenzene (reagent grade)

  • Fuming Sulfuric Acid (20% SO₃, Oleum)

  • Deionized Water

  • Ice

  • Sodium Chloride (optional, for salting out)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with controller

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the 250 mL three-neck round-bottom flask with fuming sulfuric acid (e.g., 100 mL). Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reactant Addition: Cool the fuming sulfuric acid to 10-15°C using an ice bath. Slowly add chlorobenzene (e.g., 0.25 mol) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 25°C.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Maintain this temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, over a beaker containing crushed ice (e.g., 500 g).

  • Isolation: The chlorobenzenesulfonic acid isomers will precipitate out of the cold aqueous solution. The solid product can be collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid. The separation of the small amount of this compound from the major 4-Chlorobenzenesulfonic acid product is challenging and typically requires fractional crystallization or chromatographic techniques, leveraging slight differences in the solubility of their salts.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Fuming sulfuric acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The quenching process is highly exothermic; perform it slowly and with caution.

G start Start setup 1. Set up flask with fuming H₂SO₄ in fume hood start->setup cool 2. Cool acid to 10-15°C in ice bath setup->cool add 3. Add Chlorobenzene dropwise (T < 25°C) cool->add heat 4. Heat mixture to 70-80°C for 2-3 hours add->heat quench 5. Cool and pour mixture slowly over crushed ice heat->quench filter 6. Collect precipitate via vacuum filtration quench->filter wash 7. Wash solid with ice-cold water filter->wash end End (Crude Product) wash->end

Caption: Experimental workflow for chlorobenzene sulfonation.

Conclusion

The synthesis of this compound via the sulfonation of chlorobenzene is a well-understood electrophilic aromatic substitution reaction. The mechanism proceeds through the generation of a sulfur trioxide electrophile, subsequent attack by the chlorobenzene ring to form a sigma complex, and final deprotonation to yield the product. While the chlorine substituent directs the incoming electrophile to the ortho and para positions, steric hindrance makes the reaction highly selective for the para isomer. The kinetic data confirms the deactivating nature of the chlorine atom, resulting in a slower reaction compared to benzene. The principles outlined in this guide are fundamental to understanding the synthesis and reactivity of substituted aromatic compounds.

References

solubility and stability of 2-Chlorobenzenesulfonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally related molecules and general chemical principles to provide a predictive framework. Detailed experimental protocols are provided for researchers to determine precise quantitative data.

Introduction

This compound is an aromatic sulfonic acid containing a chlorine atom at the ortho position. Its chemical structure, featuring both a highly polar sulfonic acid group and a moderately nonpolar chlorophenyl group, results in a nuanced solubility and stability profile that is critical for its application in organic synthesis, as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. Understanding its behavior in various organic solvents is essential for process development, reaction optimization, and ensuring product purity and stability.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC6H5ClO3S
Molecular Weight192.62 g/mol [1]
AppearanceWhite to off-white solid[2]
Melting PointData not available

Solubility Profile

Aromatic sulfonic acids are generally characterized by their high polarity, which dictates their solubility in various solvents. The sulfonic acid group is capable of strong hydrogen bonding, leading to good solubility in polar solvents. Conversely, the presence of the aromatic ring and the chlorine atom introduces some nonpolar character, influencing solubility in less polar media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol (B129727)Polar ProticSolubleThe polar hydroxyl group of methanol can effectively solvate the sulfonic acid group through hydrogen bonding.
Ethanol (B145695)Polar ProticSolubleSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding.[5]
AcetonePolar AproticSolubleAcetone's polarity is sufficient to dissolve the polar sulfonic acid.[3]
DichloromethaneHalogenatedSparingly SolubleWhile polar, its ability to hydrogen bond is limited, likely resulting in lower solubility compared to protic solvents.
Ethyl AcetatePolar AproticSparingly SolubleModerate polarity may allow for some dissolution, but likely less than more polar solvents.
Toluene (B28343)Nonpolar AromaticInsolubleThe nonpolar nature of toluene makes it a poor solvent for the highly polar sulfonic acid group.

Stability Profile

The stability of this compound in organic solvents can be influenced by temperature, light, and the presence of reactive species. Potential degradation pathways include hydrolysis, thermal decomposition, and photodecomposition.

Table 2: Potential Degradation Pathways and Products of this compound in Organic Solvents

Degradation PathwayConditionsPotential Degradation ProductsNotes
Isomerization High Temperature, presence of strong acid (e.g., H2SO4)4-Chlorobenzenesulfonic acidA known conversion at elevated temperatures.[6]
Hydrolysis Presence of water2-Chlorophenol and Sulfuric AcidThe C-S bond can be susceptible to cleavage under hydrolytic conditions, especially at elevated temperatures.[7][8]
Desulfonation High TemperatureChlorobenzene (B131634)Thermal stress can lead to the cleavage of the sulfonic acid group.
Photodegradation Exposure to UV lightChlorinated phenols, benzene (B151609) derivativesAromatic compounds can undergo photolytic degradation.[9][10]

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound in a solvent.[11][12]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration.

Stability Testing

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

  • Storage Conditions: Store the samples under various conditions to assess thermal, photolytic, and long-term stability.

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and protected from light.

    • Photostability: Expose samples to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A control sample should be kept in the dark.

    • Long-Term Stability: Store samples at controlled room temperature (e.g., 25°C/60% RH) for an extended period.

  • Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples for the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.

  • Evaluation: Determine the rate of degradation and identify the degradation products.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G Workflow for Assessing Solubility and Stability of this compound cluster_0 Solubility Assessment cluster_1 Stability Assessment cluster_2 Data Analysis and Reporting A Select Organic Solvents B Prepare Supersaturated Solutions (Shake-Flask Method) A->B C Equilibrate at Constant Temperature B->C D Separate Solid and Liquid Phases C->D E Quantify Concentration (e.g., HPLC) D->E F Determine Quantitative Solubility E->F L Tabulate Solubility Data F->L G Prepare Solutions in Selected Organic Solvents H Expose to Stress Conditions (Thermal, Photolytic) G->H I Sample at Time Intervals H->I J Analyze for Purity and Degradation Products (HPLC) I->J K Identify Degradation Pathways and Kinetics J->K M Characterize Stability Profile K->M N Generate Technical Report L->N M->N

Caption: A logical workflow for the systematic evaluation of solubility and stability.

Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photo Photodegradation 2-CBSA This compound 4-CBSA 4-Chlorobenzenesulfonic Acid (Isomerization) 2-CBSA->4-CBSA High Temp, H2SO4 CB Chlorobenzene (Desulfonation) 2-CBSA->CB High Temp 2-CP 2-Chlorophenol 2-CBSA->2-CP H2O, Heat H2SO4 Sulfuric Acid 2-CBSA->H2SO4 H2O, Heat CPs Chlorinated Phenols 2-CBSA->CPs UV Light BDs Benzene Derivatives 2-CBSA->BDs UV Light

Caption: A diagram illustrating potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the . While specific quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols offer a robust framework for researchers and drug development professionals to conduct their own analyses. The inherent polarity of the sulfonic acid group suggests good solubility in polar solvents, while the potential for isomerization, hydrolysis, and other degradation pathways highlights the importance of careful handling and storage to maintain the integrity of the compound. The experimental workflows and diagrams presented herein serve as a practical guide for the systematic investigation of this important chemical intermediate.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Chlorobenzenesulfonic acid, with a detailed focus on the key intermediates involved in each route. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select and execute the most appropriate synthetic strategy for their specific needs. This document outlines the critical reaction steps, intermediates, and experimental considerations, supported by quantitative data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity of the final product, and scalability of the process. The principal strategies, which will be elaborated upon in this guide, include:

  • Sulfonation of Chlorobenzene (B131634): A direct but non-selective method.

  • Synthesis via 2-Chlorobenzenesulfonyl Chloride: A versatile route offering high regioselectivity, with the intermediate synthesized from either chlorobenzene or 2-chloroaniline (B154045).

  • Oxidation of 2-Chlorobenzenethiol: A direct oxidation approach.

Sulfonation of Chlorobenzene

The direct sulfonation of chlorobenzene is a chemically straightforward approach to introduce a sulfonic acid group onto the aromatic ring. However, this method is characterized by a lack of regioselectivity, yielding a mixture of isomers.

Key Intermediates and Reaction Pathway

The primary starting material for this route is Chlorobenzene . The key intermediate formed during the reaction is a resonance-stabilized carbocation (an arenium ion or sigma complex) after the electrophilic attack of the sulfonating agent.

The reaction of chlorobenzene with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃) or concentrated sulfuric acid, results in an electrophilic aromatic substitution. The chloro group is an ortho-, para-directing deactivator.[1][2] Consequently, the sulfonation of chlorobenzene primarily yields a mixture of this compound and 4-chlorobenzenesulfonic acid, with the para isomer being the major product due to steric hindrance at the ortho position.[3][4]

Logical Relationship: Sulfonation of Chlorobenzene

G Chlorobenzene Chlorobenzene SigmaComplex_ortho Sigma Complex (ortho-attack) Chlorobenzene->SigmaComplex_ortho Electrophilic Attack SigmaComplex_para Sigma Complex (para-attack) Chlorobenzene->SigmaComplex_para Electrophilic Attack SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄/SO₃) Product_ortho This compound (Minor Product) SigmaComplex_ortho->Product_ortho Deprotonation Product_para 4-Chlorobenzenesulfonic Acid (Major Product) SigmaComplex_para->Product_para Deprotonation

Caption: Sulfonation of chlorobenzene pathway.

Quantitative Data

The sulfonation of chlorobenzene exhibits a strong preference for the formation of the para isomer.

Sulfonating AgentTemperature (°C)Isomer Distribution (ortho:meta:para)Reference
Aqueous Sulfuric Acid (83.4-99.6 wt%)250.8 : 0.4 : 98.8[5]
Sulfur Trioxide in Liquid SO₂-12.50.95 : 0.09 : 98.96[6]
Experimental Protocol: Azeotropic Sulfonation of Chlorobenzene

This method utilizes an azeotropic distillation to remove water, driving the reversible sulfonation reaction to completion.

Materials:

  • Chlorobenzene

  • Sulfuric acid (98%)

  • Carbon tetrachloride (or another suitable solvent to form an azeotrope with water)

Procedure:

  • Set up a reflux apparatus with a Dean-Stark trap.

  • Charge the reaction flask with carbon tetrachloride.

  • Heat the solvent to reflux.

  • Simultaneously add chlorobenzene and sulfuric acid to the refluxing solvent over a period of time.

  • Continue the reflux, collecting the water in the Dean-Stark trap until no more water is evolved.

  • Cool the reaction mixture. The product, a mixture of chlorobenzenesulfonic acid isomers, will be in the sulfuric acid layer.

  • Separation of the isomers is challenging and typically requires fractional crystallization or chromatographic methods.[7][8][9]

Synthesis via 2-Chlorobenzenesulfonyl Chloride

A more regioselective and common approach to obtaining pure this compound is through the synthesis and subsequent hydrolysis of 2-Chlorobenzenesulfonyl Chloride . This key intermediate can be prepared via two main routes.

Route A: Chlorosulfonation of Chlorobenzene

3.1.1. Key Intermediates and Reaction Pathway

This method involves the direct reaction of Chlorobenzene with chlorosulfonic acid. The primary intermediate is again a sigma complex, leading to the formation of a mixture of isomeric chlorobenzenesulfonyl chlorides. However, reaction conditions can be optimized to favor the formation of the sulfonyl chloride over the sulfonic acid. The desired 2-Chlorobenzenesulfonyl Chloride is then isolated and hydrolyzed.

Experimental Workflow: Synthesis via Chlorosulfonation

G start Start chlorobenzene Chlorobenzene start->chlorobenzene reaction Chlorosulfonation Reaction chlorobenzene->reaction chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction quench Quench on Ice reaction->quench extraction Solvent Extraction quench->extraction separation Separation of Isomers (e.g., Fractional Distillation) extraction->separation hydrolysis Hydrolysis of 2-Chlorobenzenesulfonyl Chloride separation->hydrolysis product This compound hydrolysis->product end End product->end

Caption: Workflow for this compound synthesis.

3.1.2. Quantitative Data

ReactantReagentConditionsProductYieldReference
ChlorobenzeneChlorosulfonic Acid55-60°C, in 1,2-dichloroethane4-Chlorobenzenesulfonyl chloride70%[10]

Note: The yield for the 2-chloro isomer is expected to be significantly lower.

3.1.3. Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonyl Chloride and Hydrolysis

Part 1: Synthesis of 2-Chlorobenzenesulfonyl Chloride [11] Materials:

  • Chlorobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Sulfamic acid

Procedure:

  • To chlorosulfonic acid, add chlorobenzene dropwise at 70°C over 1 hour.

  • Stir the mixture at this temperature for 15 minutes.

  • Add sulfamic acid, followed by the dropwise addition of thionyl chloride at 70°C over 2 hours.

  • Work-up involves pouring the reaction mixture onto ice and separating the oily product layer.

  • The isomeric mixture of chlorobenzenesulfonyl chlorides is then separated by fractional distillation under reduced pressure.[12]

Part 2: Hydrolysis of 2-Chlorobenzenesulfonyl Chloride Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Water or dilute aqueous base (e.g., NaOH solution)

Procedure:

  • 2-Chlorobenzenesulfonyl chloride is added to water or a dilute aqueous base.

  • The mixture is heated, often to reflux, to facilitate hydrolysis.[10]

  • The reaction is monitored until the disappearance of the sulfonyl chloride.

  • If a basic solution is used, the resulting solution is acidified to precipitate the this compound.

  • The product can be isolated by cooling and filtration or by evaporation of the solvent.

Route B: Diazotization of 2-Chloroaniline (Sandmeyer-type Reaction)

This method provides excellent regioselectivity for the synthesis of 2-Chlorobenzenesulfonyl chloride.

3.2.1. Key Intermediates and Reaction Pathway

The synthesis begins with 2-Chloroaniline . This is converted to a diazonium salt, 2-Chlorobenzenediazonium (B96021) chloride , through reaction with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic medium).[13] The diazonium salt is a key intermediate that is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield 2-Chlorobenzenesulfonyl Chloride .[14][15][16][17] This is followed by hydrolysis to the final product.

Signaling Pathway: Sandmeyer-type Synthesis

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Hydrolysis 2-Chloroaniline 2-Chloroaniline 2-Chlorobenzenediazonium\nchloride 2-Chlorobenzenediazonium chloride 2-Chloroaniline->2-Chlorobenzenediazonium\nchloride Diazotization NaNO2 / HCl NaNO2 / HCl 2-Chlorobenzenesulfonyl\nChloride 2-Chlorobenzenesulfonyl Chloride 2-Chlorobenzenediazonium\nchloride->2-Chlorobenzenesulfonyl\nChloride Sulfonylation SO2 / CuCl SO2 / CuCl 2-Chlorobenzenesulfonic\nAcid 2-Chlorobenzenesulfonic Acid 2-Chlorobenzenesulfonyl\nChloride->2-Chlorobenzenesulfonic\nAcid Hydrolysis H2O H2O

Caption: Sandmeyer-type synthesis pathway.

3.2.2. Quantitative Data

Starting MaterialKey ReagentsProductYieldReference
2,4-DichloroanilineNaNO₂, SO₂, CuCl2,4-Dichlorobenzenesulfonyl chloride~54%[3]
Heterocyclic aminest-BuONO, DABSO, CuCl₂Heterocyclic sulfonyl chloridesup to 80%[15][17]

Note: Yields for 2-chloroaniline are expected to be in a similar range.

3.2.3. Experimental Protocol: Sandmeyer-type Synthesis of 2-Chlorobenzenesulfonyl Chloride [3][18]

Materials:

  • 2-Chloroaniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Acetic acid

  • Sulfur dioxide (gas or a surrogate like DABSO)

  • Copper(I) chloride or Copper(II) chloride

  • Toluene

Procedure:

  • Prepare a solution of 2-chloroaniline in acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to below -5°C.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below -5°C, to form the 2-chlorobenzenediazonium chloride solution.

  • In a separate vessel, prepare a suspension of the copper catalyst in a suitable solvent (e.g., acetic acid, toluene) and saturate with sulfur dioxide at a low temperature.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide suspension.

  • After the reaction is complete, the organic layer containing the 2-chlorobenzenesulfonyl chloride is separated, washed, dried, and concentrated.

  • The crude product can be purified by distillation or chromatography.

  • The purified 2-chlorobenzenesulfonyl chloride is then hydrolyzed as described in section 3.1.3.

Oxidation of 2-Chlorobenzenethiol

Another potential route is the direct oxidation of the corresponding thiol.

Key Intermediates and Reaction Pathway

The starting material is 2-Chlorobenzenethiol . This is oxidized using a strong oxidizing agent. The oxidation proceeds through several intermediate sulfur species, including the corresponding disulfide, sulfenic acid, and sulfinic acid, before reaching the final sulfonic acid state.[19][20][21][22][23]

Logical Relationship: Oxidation of 2-Chlorobenzenethiol

G Thiol 2-Chlorobenzenethiol Disulfide Bis(2-chlorophenyl) disulfide Thiol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, KMnO₄) SulfenicAcid 2-Chlorobenzenesulfenic Acid SulfinicAcid 2-Chlorobenzenesulfinic Acid SulfonicAcid 2-Chlorobenzenesulfonic Acid Disulfide->SulfenicAcid Oxidation SulfenicAcid->SulfinicAcid Oxidation SulfinicAcid->SulfonicAcid Oxidation

Caption: Oxidation pathway of 2-chlorobenzenethiol.

Quantitative Data
Experimental Protocol: General Oxidation of Thiols to Sulfonic Acids

Materials:

  • 2-Chlorobenzenethiol

  • Hydrogen peroxide (30% aqueous solution) or Potassium permanganate

  • Suitable solvent (e.g., acetic acid, water, or a biphasic system)

Procedure (using Hydrogen Peroxide):

  • Dissolve 2-chlorobenzenethiol in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • The product can be isolated by removing the solvent under reduced pressure and may be purified by recrystallization.

Conclusion

The synthesis of this compound can be achieved through several pathways, with the choice of method largely depending on the desired regioselectivity and purity.

  • Direct sulfonation of chlorobenzene is the most straightforward method but suffers from poor regioselectivity, yielding predominantly the para isomer. This makes it unsuitable for the targeted synthesis of the ortho isomer.

  • The most effective and selective method for producing pure this compound is through the synthesis and hydrolysis of 2-Chlorobenzenesulfonyl chloride . This key intermediate can be reliably synthesized with high regioselectivity via the diazotization of 2-chloroaniline followed by a Sandmeyer-type reaction .

  • The oxidation of 2-Chlorobenzenethiol presents a viable alternative, though the optimization of reaction conditions and purification of the final product may require further investigation.

For researchers and professionals in drug development requiring high-purity this compound, the Sandmeyer-type reaction of 2-chloroaniline to form the sulfonyl chloride intermediate, followed by hydrolysis, is the recommended synthetic route.

References

A Comprehensive Review of Benzenesulfonic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzenesulfonic acid and its derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. The presence of the sulfonamide functional group, in particular, has proven to be a critical pharmacophore, enabling the design of potent and selective inhibitors for a variety of enzymes and receptors. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic applications of benzenesulfonic acid derivatives, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, relevant signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the mechanisms of action.

Synthesis of Benzenesulfonic Acid Derivatives

The synthesis of benzenesulfonic acid derivatives often begins with the sulfonation of a benzene (B151609) ring, followed by conversion to a sulfonyl chloride, which can then be reacted with a variety of amines to generate a diverse library of sulfonamides. Specific synthetic strategies have been developed for various heterocyclic scaffolds incorporating the benzenesulfonamide (B165840) moiety, including quinazolines, thiazolones, and imidazoles.

For instance, the synthesis of quinazolinone benzenesulfonamide derivatives can be achieved by reacting 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction.[1] Thiazolone-based benzenesulfonamides can be prepared by reacting 1-(4-aminophenyl)thiourea with appropriate ethyl 2-bromoacetates in DMF.[2] The synthesis of imidazole-bearing benzenesulfonamides often involves the reaction of 3-aminobenzenesulfonamide (B1265440) with α-haloketones, followed by cyclization.[3]

Biological Activities and Therapeutic Applications

Benzenesulfonic acid derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of therapeutic agents for various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzenesulfonic acid derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Novel benzenesulfonate (B1194179) scaffolds have demonstrated high anticancer activity, particularly against leukemia and colon cancer cell lines, with some derivatives showing IC50 values in the nanomolar range.[4] For example, a series of quinazoline (B50416) sulfonates exhibited potent antiproliferative activity, with the most active compound showing an IC50 of 0.078 µM against the K562 leukemia cell line.[4] Similarly, new thiazolone-based benzenesulfonamides have shown significant growth inhibition of breast cancer cell lines, with IC50 values as low as 1.52 µM.[5] Benzenesulfonamide-bearing imidazole (B134444) derivatives have also been identified as active against triple-negative breast cancer and melanoma cell lines.[3]

Table 1: Anticancer Activity of Benzenesulfonic Acid Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Quinazoline Sulfonates
BS1K562 (Leukemia)0.172[4]
BS2K562 (Leukemia)0.246[4]
BS3K562 (Leukemia)0.078[4]
BS3HCT 116 p53+/+ (Colon)0.239[4]
BS4K562 (Leukemia)0.173[4]
Thiazolone Benzenesulfonamides
4eMDA-MB-231 (Breast)3.58[5]
4eMCF-7 (Breast)4.58[5]
4gMDA-MB-231 (Breast)5.54[5]
4gMCF-7 (Breast)2.55[5]
4hMDA-MB-231 (Breast)1.56[5]
4hMCF-7 (Breast)1.52[5]
Imidazole Benzenesulfonamides
Compound 16IGR39 (Melanoma)>50[3]
Compound 16MDA-MB-231 (Breast)36.9 ± 4.1[3]
Compound 23IGR39 (Melanoma)27.8 ± 2.8[3]
Compound 23MDA-MB-231 (Breast)20.5 ± 3.6[3]
Enzyme Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of various metalloenzymes, most notably carbonic anhydrases (CAs). Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[6]

Novel thiazolone-benzenesulphonamide derivatives have been shown to be potent inhibitors of several human CA isoforms, with some compounds exhibiting Ki values in the low nanomolar range.[2] For example, one of the most potent inhibitors of hCA II had a Ki of 0.9 nM.[2]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonic Acid Derivatives (Ki values in nM)

Compound IDEnzymeKi (nM)Reference
Thiazolone Benzenesulfonamides
4ahCA I11.2[2]
4ahCA II1.2[2]
4bhCA I9.8[2]
4bhCA II0.9[2]
4chCA I14.5[2]
4chCA II1.5[2]
4dhCA I10.1[2]
4dhCA II1.0[2]
4ehCA I12.3[2]
4ehCA II1.3[2]
Antimicrobial Activity

Benzenesulfonamide derivatives, including the well-known sulfa drugs, have a long history as antimicrobial agents. They act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[6] More recent research has focused on developing novel benzenesulfonamide-based compounds to combat drug-resistant pathogens.

New thiazolone–benzenesulfonamide hybrids have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] Imidazole-bearing benzenesulfonamides have also shown potent activity against multidrug-resistant Mycobacterium abscessus complex.[7]

Table 3: Antimicrobial Activity of Benzenesulfonic Acid Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Thiazolone Benzenesulfonamides
4aS. aureus>128[5]
4bS. aureus64[5]
4cE. coli32[5]
4dP. aeruginosa128[5]
Imidazole Benzenesulfonamides
Compound 10M. abscessus16[7]
Compound 13M. abscessus8[7]
Compound 16aM. abscessus>64[7]
Compound 17aM. abscessus32[7]

Signaling Pathways

The therapeutic effects of benzenesulfonic acid derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. Two key pathways implicated in the anticancer activity of these compounds are the PI3K/Akt and VEGFR signaling pathways.

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

PI3K_Akt_Signaling RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth Promotes

Caption: The PI3K/Akt signaling pathway.

The VEGFR signaling pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling VEGFR VEGFR PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis, Cell Proliferation, Migration Angiogenesis, Cell Proliferation, Migration PLCγ->Angiogenesis, Cell Proliferation, Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis, Cell Proliferation, Migration

Caption: The VEGFR signaling pathway.

Pharmacokinetic Profiles

The therapeutic efficacy of a drug is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Several benzenesulfonamide derivatives have been approved for clinical use, and their ADME profiles have been well-characterized.

Table 4: Pharmacokinetic Properties of Selected Benzenesulfonamide Drugs

DrugIndicationBioavailability (%)Protein Binding (%)Half-life (h)MetabolismExcretionReference
Acetazolamide Glaucoma, Epilepsy~9070-906-9Not metabolizedRenal[8][9]
Pazopanib Renal Cell Carcinoma14-39>99.530.9CYP3A4, 1A2, 2C8Feces[10][11][12]
Sulfamethoxazole Bacterial InfectionsWell absorbed~7010Hepatic (acetylation, glucuronidation)Renal[6][13]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonic acid derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), p-nitrophenyl acetate (B1210297) (pNPA) substrate solution, and a solution of the test compound.

  • Enzyme Reaction: In a 96-well plate, add 140 µL of assay buffer, 20 µL of CA enzyme solution, and 20 µL of the test compound solution. Pre-incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 20 µL of pNPA solution.

  • Absorbance Measurement: Measure the increase in absorbance at 400 nm over time, corresponding to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the Ki value from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Perform serial twofold dilutions of the benzenesulfonic acid derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This comprehensive guide highlights the significant potential of benzenesulfonic acid derivatives in drug discovery. The versatility of their synthesis, coupled with their diverse biological activities, continues to make them an attractive scaffold for the development of novel therapeutic agents. Further research into their mechanisms of action and optimization of their pharmacokinetic properties will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

Health and Safety Precautions for 2-Chlorobenzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety precautions for handling 2-Chlorobenzenesulfonic acid (CAS No. 27886-58-4). Due to a lack of extensive, publicly available safety and toxicological data specifically for the ortho isomer, this document supplements available information with data from the closely related isomer, para-Chlorobenzenesulfonic acid (p-CBSA), to provide a more complete safety profile. All data extrapolated from p-CBSA will be clearly indicated. Researchers should handle this compound with the utmost care, assuming it possesses similar or potentially greater hazards than its para counterpart until more specific data becomes available.

Hazard Identification and Classification

Anticipated GHS Classification:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 1
Serious Eye Damage/Eye IrritationCategory 1
Acute Toxicity, OralCategory 4 (Harmful if swallowed)

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Chemical Formula C₆H₅ClO₃S
Molecular Weight 192.62 g/mol
Physical State Solid
pKa (Predicted) -1.12 ± 0.15

Toxicological Data

Detailed toxicological studies specifically for this compound are limited. The following data is for p-Chlorobenzenesulfonic acid and should be used as a conservative estimate of the potential hazards of the ortho isomer.

MetricValueSpeciesReference
LD50 (Oral) 500 mg/kgRat[1]

No established exposure limits (PEL, TLV) have been identified for this compound. Given its properties as a strong acid, exposure to vapors or dust should be minimized.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Acid-resistant gloves (e.g., nitrile, butyl rubber), a chemical-resistant apron, and protective clothing.
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. If dust or vapors are generated, a NIOSH/MSHA approved acid/gas air-purifying respirator or a supplied-air respirator should be used, depending on the concentration.[1]
Engineering Controls
  • Ventilation: Handle in a well-ventilated area.[1] If possible, use a certified chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Containers: Keep containers tightly closed.[2] It is recommended to store in containers with polyethylene (B3416737) liners.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 20 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, give one or two glasses of milk or water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill and Leak Procedures
  • Small Spills: Carefully scoop up the solid material and place it into a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not available in the public domain, the following are general methodologies used for similar corrosive solids.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

This test method uses a reconstituted human epidermis model to assess the skin corrosion potential of a chemical. The test chemical is applied topically to the epidermis model, and cell viability is measured after specific exposure times. A reduction in cell viability below a certain threshold indicates a corrosive potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This method utilizes a three-dimensional human cornea-like epithelium model to evaluate the potential for a chemical to cause serious eye damage or irritation. The test chemical is applied to the epithelial surface, and cell viability is assessed. The extent of cytotoxicity is used to classify the irritation potential.

Visualizations

Safe Handling Workflow

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Verify Emergency Equipment Verify Emergency Equipment Gather PPE->Verify Emergency Equipment Work in Ventilated Area Work in Ventilated Area Verify Emergency Equipment->Work in Ventilated Area Weigh/Transfer Weigh/Transfer Work in Ventilated Area->Weigh/Transfer Clean Up Clean Up Weigh/Transfer->Clean Up Spill Spill Weigh/Transfer->Spill Exposure Exposure Weigh/Transfer->Exposure Store Properly Store Properly Clean Up->Store Properly Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Decontaminate PPE Decontaminate PPE Clean Up->Decontaminate PPE Notify Supervisor Notify Supervisor Spill->Notify Supervisor Follow First Aid Follow First Aid Exposure->Follow First Aid Follow First Aid->Notify Supervisor

Caption: Logical workflow for the safe handling of this compound.

First Aid Procedures for Exposure

G Figure 2. First Aid Procedures for this compound Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Skin Skin Exposure->Skin Eyes Eyes Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush with Water (20 min) Flush with Water (20 min) Skin->Flush with Water (20 min) Remove Contaminated Clothing Remove Contaminated Clothing Skin->Remove Contaminated Clothing Eyes->Flush with Water (20 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Give Water/Milk (if conscious) Give Water/Milk (if conscious) Ingestion->Give Water/Milk (if conscious) Seek Medical Attention Seek Medical Attention Flush with Water (20 min)->Seek Medical Attention Remove Contaminated Clothing->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Do NOT Induce Vomiting->Seek Medical Attention Give Water/Milk (if conscious)->Seek Medical Attention

Caption: First aid procedures for different routes of exposure to this compound.

References

The Dawn of a New Era in Organic Chemistry: A Technical Guide to the Historical Development of Sulfonic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey through the history of sulfonic acid chemistry reveals a remarkable narrative of scientific discovery and technological innovation. From its early roots in the synthesis of vibrant dyes to its pivotal role in the development of life-saving antibacterial drugs and everyday consumer products, the sulfonic acid group has proven to be a versatile and powerful functional group in the arsenal (B13267) of organic chemists. This in-depth technical guide explores the core historical development of sulfonic acid chemistry, providing a comprehensive overview of key discoveries, detailed experimental protocols for seminal reactions, and a structured presentation of its evolving applications.

A Timeline of Innovation: Key Milestones in Sulfonic Acid Chemistry

The story of sulfonic acid chemistry is punctuated by a series of groundbreaking discoveries that have had a profound and lasting impact on science and society. The following table summarizes the key milestones in this journey, providing a chronological overview of the major advancements.

YearDiscovery/InnovationSignificance
1856 William Henry Perkin synthesizes Mauveine, the first synthetic organic dye.[1]This accidental discovery, involving the sulfonation of aniline-containing impurities, marked the birth of the synthetic dye industry and highlighted the importance of sulfonic acid derivatives in producing water-soluble and vibrant colors.
1879 Constantin Fahlberg and Ira Remsen discover saccharin.While working on coal tar derivatives, Fahlberg accidentally discovered the intense sweetness of benzoic sulfimide, leading to the first commercially successful artificial sweetener.
1906 The U.S. Pure Food and Drug Act is passed.[2]This legislation initiated the regulation of synthetic food dyes, many of which were sulfonic acid derivatives, in response to concerns about their safety.[1][2]
1916 First synthetic detergent developed in Germany.[3]In response to wartime shortages of fats and oils for soap production, chemists developed alkyl naphthalene (B1677914) sulfonates, marking the beginning of the synthetic detergent industry.[3]
1932 Gerhard Domagk discovers the antibacterial properties of Prontosil.This discovery of the first commercially viable antibacterial sulfonamide revolutionized medicine and ushered in the era of sulfa drugs.
1935 Development of synthetic ion-exchange resins.Phenol-formaldehyde resins containing sulfonic acid groups were developed, leading to crucial technologies in water softening and purification.
1938 The U.S. Federal Food, Drug, and Cosmetic Act is enacted.[2]This act expanded the regulation of food, drugs, and cosmetics, including the certification of synthetic color additives.[2]
1940s Widespread use of sulfa drugs in World War II.Sulfonamides became critical in treating bacterial infections in soldiers, saving countless lives before the mass production of penicillin.
Mid-20th Century Alkylbenzene sulfonates become the dominant surfactant in detergents.[4][5]The development of these highly effective and economical surfactants solidified the importance of sulfonic acids in the household cleaning products industry.[4][5]
1960s Introduction of enzymatic laundry detergents.[6]This decade saw further innovation in detergent formulations, including the incorporation of enzymes for enhanced stain removal.[6]

The Rise of Synthetic Dyes: From Mauve to Indigo (B80030)

The mid-19th century witnessed a revolution in the textile industry with the discovery of the first synthetic dyes. These new colorants, many of which were sulfonic acid derivatives, offered a vibrant and diverse palette that was more consistent and often more lightfast than their natural counterparts.[7]

Properties of Early Synthetic Dyes

The introduction of sulfonic acid groups into dye molecules was a key innovation, imparting water solubility and improving their affinity for protein fibers like wool and silk. The table below provides a comparison of some of the important early synthetic dyes.

Dye NameYear of DiscoveryChemical ClassColorKey Properties
Mauveine (Aniline Purple) 1856AzineMauve/PurpleGood lightfastness for its time, soluble in alcohol.[8]
Fuchsine (Magenta) 1858TriarylmethaneMagentaBright, intense color, but with poor lightfastness.[8]
Aniline (B41778) Yellow 1861AzoYellowOne of the first azo dyes, but with poor fastness properties.
Bismarck Brown 1863AzoBrownA durable and widely used brown dye.
Synthetic Indigo 1880 (synthesis)IndigoidBlueIdentical to natural indigo, excellent light and wash fastness.[8]
Congo Red 1883AzoRedFirst "direct" dye for cotton, but sensitive to acids.

The Dawn of Chemotherapy: The Discovery and Development of Sulfa Drugs

Perhaps the most significant contribution of sulfonic acid chemistry to human health was the discovery of sulfonamides, the first class of effective antibacterial drugs. This breakthrough laid the foundation for modern chemotherapy and saved countless lives from bacterial infections.

The Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and RNA synthesis in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, thereby inhibiting bacterial growth and replication.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Folic_Acid Folic Acid Dihydrofolic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth (DNA/RNA Synthesis) Folic_Acid->Bacterial_Growth

Mechanism of Action of Sulfonamides

The Unseen Workhorse: Sulfonic Acids in Detergents and Industrial Applications

Beyond the vibrant world of dyes and the life-saving realm of medicine, sulfonic acids have become indispensable in a vast array of industrial and consumer applications. Their unique properties as strong acids and effective surfactants have made them a cornerstone of modern chemical technology.

The Evolution of Synthetic Detergents

The development of synthetic detergents was a direct response to the limitations of traditional soaps, which form insoluble precipitates in hard water. The introduction of the sulfonate group provided a solution, leading to the creation of cleaning agents that are effective in a wide range of water conditions.

Time PeriodKey DevelopmentChemical ClassSignificance
1916 First synthetic detergentAlkyl Naphthalene SulfonatesAddressed wartime soap shortages and provided a soap alternative that worked in hard water.[3]
1930s Commercialization of fatty alcohol sulfatesAlkyl SulfatesImproved detergency and foaming properties, leading to early commercial successes like Dreft.[5]
Mid-20th Century Dominance of alkylbenzene sulfonatesLinear Alkylbenzene Sulfonates (LAS)Highly effective, cost-efficient, and biodegradable, becoming the workhorse surfactant in laundry detergents.[4][5]
1960s Introduction of enzyme-containing detergentsBlends with LASEnhanced cleaning power by targeting specific types of stains like proteins and starches.[6]
Late 20th Century Development of concentrated and liquid detergentsAdvanced formulationsOffered greater convenience and improved performance in various washing conditions.[6]
Ion-Exchange Resins: Purifying the World's Water

The development of synthetic ion-exchange resins, based on sulfonated polymers, revolutionized water treatment and chemical purification processes. These materials can selectively remove dissolved ions from solutions, enabling everything from household water softening to the production of ultra-pure water for industrial and scientific applications.

Key Experimental Protocols in the History of Sulfonic Acid Chemistry

To provide a deeper understanding of the practical chemistry that underpinned these historical breakthroughs, this section details the experimental protocols for the synthesis of three iconic sulfonic acid-related compounds.

Synthesis of Prontosil

This procedure outlines the synthesis of Prontosil, the first commercially successful sulfa drug.

Materials:

Procedure:

  • Preparation of Sulfanilamide (B372717):

    • p-Acetamidobenzenesulfonyl chloride is reacted with aqueous ammonia to form p-acetamidobenzenesulfonamide.

    • The acetyl group is then removed by acid hydrolysis with hydrochloric acid to yield sulfanilamide (p-aminobenzenesulfonamide).

  • Diazotization of Sulfanilamide:

    • Sulfanilamide is dissolved in dilute hydrochloric acid and cooled in an ice bath.

    • A solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt.

  • Azo Coupling:

    • A solution of m-phenylenediamine is prepared.

    • The cold diazonium salt solution is slowly added to the m-phenylenediamine solution.

    • The reaction mixture is kept alkaline by the addition of sodium carbonate.

    • The resulting red precipitate of Prontosil is collected by filtration, washed with water, and dried.

Synthesis of Indigo (Baeyer-Drewson Method)

This method, developed by Adolf von Baeyer and Viggo Drewsen, was one of the first successful laboratory syntheses of indigo.

Materials:

Procedure:

  • Dissolve o-nitrobenzaldehyde in acetone.

  • Slowly add a dilute solution of sodium hydroxide with stirring.

  • A dark blue precipitate of indigo will form.

  • Continue stirring for a period to ensure complete reaction.

  • Collect the indigo precipitate by filtration, wash with water and then with ethanol (B145695) to remove impurities, and allow it to dry.

Synthesis of Perkin's Mauve

This procedure is a representation of the original experiment by William Henry Perkin that led to the discovery of the first synthetic dye.

Materials:

  • Aniline (impure, containing toluidine isomers)

  • Potassium dichromate

  • Sulfuric acid

  • Ethanol

Procedure:

  • A solution of aniline sulfate (B86663) is prepared by dissolving aniline in dilute sulfuric acid.

  • A solution of potassium dichromate is added to the aniline sulfate solution.

  • A black precipitate is formed.

  • The precipitate is collected by filtration and washed with water.

  • The solid is then extracted with ethanol, which dissolves the mauve dye, yielding a purple solution.

  • The ethanol is evaporated to obtain the solid mauve dye.

Logical Relationships in Key Syntheses

The following diagrams illustrate the logical flow and key transformations in the synthesis of these historically significant compounds.

Prontosil_Synthesis_Workflow cluster_0 Sulfanilamide Synthesis cluster_1 Prontosil Synthesis p-Acetamidobenzenesulfonyl chloride p-Acetamidobenzenesulfonyl chloride p-Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonyl chloride->p-Acetamidobenzenesulfonamide  + Aqueous Ammonia Sulfanilamide Sulfanilamide p-Acetamidobenzenesulfonamide->Sulfanilamide  + HCl (Hydrolysis) Diazonium Salt Diazonium Salt Sulfanilamide->Diazonium Salt  + NaNO2, HCl Prontosil Prontosil Diazonium Salt->Prontosil  + m-Phenylenediamine

Logical Workflow for the Synthesis of Prontosil

Indigo_Synthesis_Workflow o-Nitrobenzaldehyde o-Nitrobenzaldehyde Intermediate Adduct Intermediate Adduct o-Nitrobenzaldehyde->Intermediate Adduct Acetone Acetone Acetone->Intermediate Adduct  + NaOH (catalyst) Indigo Indigo Intermediate Adduct->Indigo  Intramolecular Condensation

Logical Workflow for the Baeyer-Drewson Indigo Synthesis

Mauve_Synthesis_Workflow Impure Aniline (with Toluidines) Impure Aniline (with Toluidines) Oxidation Oxidation Impure Aniline (with Toluidines)->Oxidation  + K2Cr2O7, H2SO4 Black Precipitate Black Precipitate Oxidation->Black Precipitate Mauveine Mauveine Black Precipitate->Mauveine  Ethanol Extraction

Logical Workflow for the Synthesis of Perkin's Mauve

References

Methodological & Application

Application Notes and Protocols: 2-Chlorobenzenesulfonic Acid as an Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonic acid is a strong Brønsted acid, a property attributable to the electron-withdrawing nature of both the sulfonic acid group and the chlorine atom attached to the benzene (B151609) ring. While specific literature detailing its application as a catalyst in organic synthesis is limited, its acidic nature suggests its potential utility in a variety of acid-catalyzed reactions. This document provides an overview of its expected catalytic activity and detailed protocols for analogous, widely-used sulfonic acid catalysts in two key organic transformations: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Fischer esterification of carboxylic acids. These protocols can serve as a starting point for the investigation of this compound as a catalyst in these and other acid-mediated synthetic routes.

Catalysis of the Biginelli Reaction

Reaction Scheme:

Biginelli_Reaction R_CHO Aldehyde (R-CHO) Catalyst Acid Catalyst (e.g., this compound) EtO2C_CH2_CO_Me β-Ketoester (e.g., Ethyl acetoacetate) Urea (B33335) Urea DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Catalyst->DHPM + H₂O

Figure 1: General scheme of the Biginelli reaction.

Quantitative Data for Analogous Sulfonic Acid Catalysts in the Biginelli Reaction

The following table summarizes typical results obtained for the Biginelli reaction using p-toluenesulfonic acid (PTSA) as a catalyst. It is anticipated that this compound would afford similar results, potentially with variations in reaction time and yield due to differences in acidity and steric hindrance.

EntryAldehyde (R)β-KetoesterCatalyst (mol%)SolventTime (h)Yield (%)
1C₆H₅Ethyl acetoacetate (B1235776)PTSA (10)Ethanol (B145695)492
24-Cl-C₆H₄Ethyl acetoacetatePTSA (10)Ethanol395
34-NO₂-C₆H₄Ethyl acetoacetatePTSA (10)Ethanol2.596
44-CH₃O-C₆H₄Ethyl acetoacetatePTSA (10)Ethanol588
5CH₃(CH₂)₂Ethyl acetoacetatePTSA (15)Acetonitrile675
6C₆H₅Methyl acetoacetatePTSA (10)Ethanol490

Experimental Protocol for the Biginelli Reaction using a Sulfonic Acid Catalyst

This protocol is provided for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using a generic sulfonic acid catalyst.

Materials:

  • Benzaldehyde (B42025) (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.72 g, 12 mmol)

  • This compound (or p-toluenesulfonic acid monohydrate) (0.19 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and the sulfonic acid catalyst (10 mol%).

  • Add ethanol (20 mL) to the flask and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Place the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol (2 x 10 mL).

  • Recrystallize the product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product in a vacuum oven.

Biginelli_Workflow start Start reactants Combine Aldehyde, β-Ketoester, Urea, and Catalyst in Ethanol start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature and then in Ice Bath monitor->cool Reaction Complete filter Filter to Collect Crude Product cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end End dry->end

Figure 2: Experimental workflow for the Biginelli reaction.

Catalysis of Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This is a reversible reaction, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction. Strong acids like sulfuric acid, and various sulfonic acids are effective catalysts for this transformation.

Reaction Scheme:

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Catalyst Acid Catalyst (e.g., this compound) ROH Alcohol (R'-OH) Ester Ester (R-COOR') Catalyst->Ester + H₂O

Figure 3: General scheme of the Fischer esterification.

Quantitative Data for Analogous Sulfonic Acid Catalysts in Fischer Esterification

The following table presents representative data for Fischer esterification reactions catalyzed by benzenesulfonic acid. It is expected that this compound would also effectively catalyze these reactions.

EntryCarboxylic AcidAlcoholCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Acetic AcidEthanolBenzenesulfonic acid (5)Reflux685
2Benzoic AcidMethanolBenzenesulfonic acid (5)Reflux890
3Propanoic Acidn-ButanolBenzenesulfonic acid (5)Reflux788
4Adipic AcidEthanolBenzenesulfonic acid (10)Reflux1282 (diethyl adipate)
5Salicylic AcidMethanolBenzenesulfonic acid (5)Reflux595 (methyl salicylate)

Experimental Protocol for Fischer Esterification using a Sulfonic Acid Catalyst

This protocol describes the synthesis of ethyl benzoate (B1203000) from benzoic acid and ethanol.

Materials:

  • Benzoic acid (12.2 g, 100 mmol)

  • Ethanol (absolute, 100 mL)

  • This compound (or benzenesulfonic acid) (0.88 g, 5 mmol, 5 mol%)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus or reflux condenser with drying tube

  • Heating mantle

  • Separatory funnel (250 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzoic acid (100 mmol) in ethanol (100 mL).

  • Carefully add the sulfonic acid catalyst (5 mol%) to the solution.

  • Set up the apparatus for reflux (a Dean-Stark trap can be used to remove water and drive the equilibrium).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the benzoic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl benzoate.

  • Purify the crude ester by distillation if necessary.

Esterification_Workflow start Start dissolve Dissolve Carboxylic Acid in excess Alcohol start->dissolve add_catalyst Add Sulfonic Acid Catalyst dissolve->add_catalyst reflux Heat to Reflux (with water removal) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool_evaporate Cool and Remove excess Alcohol monitor->cool_evaporate Reaction Complete extract Dissolve in Ether and Transfer to Separatory Funnel cool_evaporate->extract wash Wash with Water, NaHCO₃, and Brine extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation (if necessary) concentrate->purify end End purify->end

Figure 4: Experimental workflow for Fischer esterification.

While direct experimental data for this compound as a catalyst in organic synthesis is not extensively documented in readily available literature, its inherent properties as a strong Brønsted acid suggest its high potential for catalyzing a range of acid-mediated reactions. The provided protocols for the Biginelli reaction and Fischer esterification, using well-established analogous sulfonic acid catalysts, offer a solid foundation for researchers and drug development professionals to explore the catalytic efficacy of this compound. It is recommended that initial small-scale trials be conducted to optimize reaction conditions such as catalyst loading, temperature, and reaction time when employing this compound for these or other synthetic transformations.

Application Notes and Protocols: 2-Chlorobenzenesulfonic Acid Derivatives in Pharmaceutical Intermediate Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chlorobenzenesulfonic acid and its derivatives in the synthesis of pharmaceutical intermediates. The primary focus is on the manufacturing pathway of the potent loop diuretic, Bumetanide (B1668049), which involves a key intermediate derived from a structural analog of this compound.

Application 1: Synthesis of the Potent Loop Diuretic, Bumetanide

Bumetanide is a crucial medication for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis is a multi-step process that commences with 4-chlorobenzoic acid, which undergoes chlorosulfonation to produce key intermediates.

Experimental Workflow for Bumetanide Synthesis

The synthesis of Bumetanide from 4-chlorobenzoic acid is a well-established multi-step process, outlined in the workflow below.

Bumetanide_Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Amination cluster_3 Step 4: Phenoxylation cluster_4 Step 5: Reduction of Nitro Group cluster_5 Step 6: N-Butylation 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Step1_Product 4-Chloro-3-chlorosulfonylbenzoic Acid 4-Chlorobenzoic_Acid->Step1_Product Reflux, 130-140°C, 4-6h Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_Product Step2_Product 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid Step1_Product->Step2_Product Nitric_Acid Nitric Acid Nitric_Acid->Step2_Product Step3_Product 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid Step2_Product->Step3_Product Ammonia (B1221849) Ammonia Ammonia->Step3_Product Step4_Product 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic Acid Step3_Product->Step4_Product Sodium_Phenolate Sodium Phenolate Sodium_Phenolate->Step4_Product Step5_Product 3-Amino-5-aminosulfonyl- 4-phenoxybenzoic Acid Step4_Product->Step5_Product H2_PdC H₂ / Pd-C H2_PdC->Step5_Product Bumetanide Bumetanide Step5_Product->Bumetanide H₂SO₄ or FeCl₃/BF₃·OEt₂ n-Butanol n-Butanol n-Butanol->Bumetanide

Caption: Synthetic workflow for the multi-step synthesis of Bumetanide.

Quantitative Data for Bumetanide Synthesis
Step No.Intermediate/ProductStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)
14-Chloro-3-chlorosulfonylbenzoic acid4-Chlorobenzoic acidChlorosulfonic acid130-140°C, 4-6 hoursNot specifiedSufficient for next step[1]
24-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid4-Chloro-3-chlorosulfonylbenzoic acidNitric acidNot specifiedNot specifiedNot specified[2]
35-Aminosulfonyl-4-chloro-3-nitrobenzoic acid4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acidAmmonia< 30°C, several hoursNot specifiedNot specified[2][3]
45-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid5-Aminosulfonyl-4-chloro-3-nitrobenzoic acidSodium phenolateNot specifiedNot specifiedNot specified[2]
53-Amino-5-aminosulfonyl-4-phenoxybenzoic acid5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acidH₂, Pd/C40 psi, 1.5 hoursNot specifiedNot specified[2]
6Bumetanide3-Amino-5-aminosulfonyl-4-phenoxybenzoic acidn-Butanol, FeCl₃, BF₃·OEt₂20°C, 6 hours95.899.4[2]
6 (alternative)Bumetanide3-Amino-4-phenoxy-5-sulfamoylbenzoic acidn-Butyraldehyde, Pd/C, H₂20-50°C, 0.6-5 atm>90Not specified[4]
6 (alternative)Bumetanide3-nitro-4-phenoxy-5-sulfamoylbenzoic acidn-Butyraldehyde, Pd/C, H₂40-45°C, 100 psi, 6 hours90Not specified[5]
Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic acid [3][6]

Materials:

  • p-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Concentrated ammonia water

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Ice

Procedure:

  • Chlorosulfonation:

    • In a suitable reactor, carefully introduce chlorosulfonic acid.

    • While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained below 40°C.

    • Following complete addition, the mixture is slowly heated to 130°C and held at this temperature for 4 hours.

    • The reaction mixture is then cooled to room temperature and poured over an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.

    • The crude product is collected by filtration and washed with cold water.

  • Amination:

    • The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in a reactor with concentrated ammonia water, keeping the temperature below 30°C.

    • The mixture is stirred at 30°C for 3 hours.

  • Purification:

    • The mixture is heated to 60°C, and activated carbon is added, followed by stirring for 30 minutes.

    • After cooling, the activated carbon is removed by filtration.

    • The filtrate is acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the final product.

    • The resulting white solid is filtered, washed with water, and dried to yield 4-chloro-3-sulfamoylbenzoic acid.

Protocol 2: Synthesis of Bumetanide from 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid [2][7][8]

Materials:

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

  • n-Butanol

  • Ferric chloride (FeCl₃)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2M Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695)

  • Concentrated hydrochloric acid

  • Activated carbon

Procedure:

  • N-Butylation:

    • In a reaction flask, 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is mixed with 500 ml of n-butanol and stirred at room temperature.

    • To this mixture, 5 mmol of boron trifluoride diethyl etherate and 5 mmol of ferric chloride are added.

    • The reaction is maintained at 20°C for 6 hours.

  • Work-up and Purification:

    • A significant portion of the n-butanol is removed from the reaction mixture by distillation.

    • 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol are added, and the mixture is refluxed for 30 minutes.

    • The pH is adjusted to 8-8.2 with concentrated hydrochloric acid, and the mixture is cooled to allow for precipitation, followed by filtration.

    • The collected solid is dissolved in hot water, treated with a small amount of activated carbon for decolorization, and filtered while hot.

    • The filtrate is cooled to precipitate the sodium salt of bumetanide.

    • This salt is then dissolved in 300 ml of water and acidified to a pH of 2-3 with concentrated hydrochloric acid.

    • The final product is obtained by cooling, filtering, washing, and drying the precipitate, yielding pure bumetanide with a reported yield of 95.8% and purity of 99.4%.[2]

Application 2: Precursors for Sulfonamide Antibiotics

2-Amino-5-chlorobenzenesulfonic acid serves as a vital starting material for the synthesis of sulfonamide antibiotics.[9] These antibiotics function by competitively inhibiting the bacterial enzyme responsible for the synthesis of folic acid, an essential component for bacterial growth.

Logical Relationship for Sulfonamide Synthesis

The general synthetic route for producing sulfonamide derivatives from 2-amino-5-chlorobenzenesulfonic acid is depicted below.

Sulfonamide_Synthesis Start 2-Amino-5-chlorobenzenesulfonic Acid Activation Activation to 2-Amino-5-chlorobenzenesulfonyl chloride Start->Activation e.g., Thionyl Chloride Condensation Condensation with Amino Acid Activation->Condensation Final_Product Sulfonamide Derivative (e.g., Antibacterial Agent) Condensation->Final_Product

References

Application of 2-Chlorobenzenesulfonic Acid in Dye and Pigment Production: A Precursor to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chlorobenzenesulfonic acid itself is not directly employed as a component in the synthesis of dyes and pigments. Instead, its primary role in the colorant industry is as a foundational precursor for the synthesis of more complex and reactive intermediates. Through chemical modification, particularly amination, this compound is converted into various aminobenzenesulfonic acid derivatives. These derivatives, containing both an amino group and a sulfonic acid group, are crucial diazo components in the production of a wide range of azo dyes and pigments. The sulfonic acid group imparts water solubility, which is essential for many dyeing processes, while the amino group can be readily converted into a diazonium salt for subsequent coupling reactions.

This document outlines the application of this compound through its key derivative, 5-Amino-2-chlorobenzenesulfonic acid, and provides a detailed protocol for the synthesis of an exemplary azo dye, Acid Yellow 120.

Application Notes: From Precursor to Color

The journey from this compound to a vibrant dye involves a multi-step synthesis. The most common pathway involves the nitration of this compound, followed by the reduction of the nitro group to an amino group. This process yields aminobenzenesulfonic acid isomers, with 5-Amino-2-chlorobenzenesulfonic acid being a particularly valuable intermediate.[1]

Key Intermediate: 5-Amino-2-chlorobenzenesulfonic acid

5-Amino-2-chlorobenzenesulfonic acid is a versatile diazo component used in the manufacturing of various colorants. Its chemical structure allows for the creation of azo dyes with a range of colors and properties. Some notable examples of dyes and pigments synthesized using this intermediate include:

  • Acid Yellow 120: A yellow dye created by the diazotization of 5-Amino-2-chlorobenzenesulfonic acid and its subsequent coupling with salicylic (B10762653) acid (2-Hydroxybenzoic acid).[1][2]

  • Pigment Red 58 and its Lakes (58:1, 58:2, 58:3, 58:4): These red pigments are produced by the diazotization of 5-Amino-2-chlorobenzenesulfonic acid followed by coupling with 3-Hydroxy-2-naphthoic acid. The resulting product is then converted into various metal salts (e.g., strontium, calcium) to form lakes with differing properties.[1]

  • Direct Yellow 42: A direct dye for cellulose (B213188) fibers, synthesized through a more complex process involving the coupling of diazotized 5-Amino-2-chlorobenzenesulfonic acid with 2-Amino-4-methylanisole, among other steps.[1]

The general principle behind the synthesis of these colorants is the diazotization of the amino group on the 5-Amino-2-chlorobenzenesulfonic acid, followed by an azo coupling reaction with an electron-rich coupling component (e.g., a phenol, naphthol, or aromatic amine).

Quantitative Data Summary

The following table summarizes the key reactants and expected products for the synthesis of Acid Yellow 120, a representative dye derived from a this compound precursor.

Reactant 1 (Diazo Component)Reactant 2 (Coupling Component)ProductMolar Mass ( g/mol )Wavelength of Max. Absorption (λmax)
5-Amino-2-chlorobenzenesulfonic acidSalicylic Acid (2-Hydroxybenzoic acid)Acid Yellow 120 (azo dye)~328.7 (as free acid)Not explicitly found

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-chlorobenzenesulfonic acid from this compound (Conceptual Pathway)

The synthesis of 5-Amino-2-chlorobenzenesulfonic acid from this compound typically involves two main steps: nitration and reduction. A detailed, readily available experimental protocol for this specific conversion is not prevalent in the public literature, but the general methodology is well-established in organic chemistry.

Step 1: Nitration of this compound

  • Principle: An electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The directing effects of the chloro and sulfonic acid groups will influence the position of nitration.

  • Procedure Outline:

    • Dissolve this compound in concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature.

    • Pour the reaction mixture onto ice to precipitate the nitrated product.

    • Filter, wash, and dry the resulting 2-chloro-5-nitrobenzenesulfonic acid.

Step 2: Reduction of 2-chloro-5-nitrobenzenesulfonic acid

  • Principle: The nitro group is reduced to a primary amino group (-NH₂). Common reducing agents include metals in acidic solution (e.g., iron or tin in HCl) or catalytic hydrogenation.

  • Procedure Outline (using Iron):

    • Suspend the 2-chloro-5-nitrobenzenesulfonic acid in water or a dilute acid.

    • Heat the suspension and add iron filings portion-wise.

    • The reaction is often exothermic and may require cooling to control the temperature.

    • After the reaction is complete, the iron sludge is removed by filtration.

    • The resulting solution containing 5-Amino-2-chlorobenzenesulfonic acid can be used directly for the next step or the product can be isolated by adjusting the pH and crystallization.

Protocol 2: Laboratory Synthesis of Acid Yellow 120

This protocol details the synthesis of Acid Yellow 120 via the diazotization of 5-Amino-2-chlorobenzenesulfonic acid and subsequent azo coupling with salicylic acid.

Step 1: Diazotization of 5-Amino-2-chlorobenzenesulfonic acid

  • Materials:

    • 5-Amino-2-chlorobenzenesulfonic acid

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (B80452) (NaNO₂)

    • Distilled water

    • Ice

  • Procedure:

    • In a beaker, create a suspension of one molar equivalent of 5-Amino-2-chlorobenzenesulfonic acid in a mixture of distilled water and approximately 2.5-3 molar equivalents of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, prepare a solution of slightly more than one molar equivalent of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

    • After the complete addition of the nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.

    • The resulting cold diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling with Salicylic Acid

  • Materials:

    • Diazonium salt solution from Step 1

    • Salicylic acid (2-Hydroxybenzoic acid)

    • Sodium Hydroxide (B78521) (NaOH) solution

    • Sodium Carbonate (Na₂CO₃) or other base to maintain pH

    • Ice

  • Procedure:

    • In a separate reaction vessel, dissolve one molar equivalent of salicylic acid in a cold aqueous solution of sodium hydroxide. The resulting solution should be alkaline.

    • Cool the salicylic acid solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold salicylic acid solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by the controlled addition of a sodium carbonate or sodium hydroxide solution.

    • A yellow precipitate of Acid Yellow 120 will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

    • The precipitated dye can be collected by vacuum filtration.

    • Wash the solid product with cold water or a brine solution to remove unreacted starting materials and salts.

    • Dry the purified Acid Yellow 120 dye.

Visualizations

G cluster_0 Synthesis of 5-Amino-2-chlorobenzenesulfonic acid 2-Chlorobenzenesulfonic_acid This compound Nitration Nitration (HNO3/H2SO4) 2-Chlorobenzenesulfonic_acid->Nitration 2-Chloro-5-nitrobenzenesulfonic_acid 2-Chloro-5-nitrobenzenesulfonic acid Nitration->2-Chloro-5-nitrobenzenesulfonic_acid Reduction Reduction (e.g., Fe/HCl) 2-Chloro-5-nitrobenzenesulfonic_acid->Reduction 5-Amino-2-chlorobenzenesulfonic_acid 5-Amino-2-chlorobenzenesulfonic acid Reduction->5-Amino-2-chlorobenzenesulfonic_acid

Caption: Synthetic pathway from this compound to its key amino derivative.

G cluster_1 Synthesis of Acid Yellow 120 Amino_acid 5-Amino-2-chlorobenzenesulfonic acid Diazotization Diazotization (NaNO2/HCl, 0-5°C) Amino_acid->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Azo_coupling Azo Coupling (pH 8-9, 0-5°C) Diazonium_salt->Azo_coupling Coupling_component Salicylic Acid (in NaOH solution) Coupling_component->Azo_coupling Acid_Yellow_120 Acid Yellow 120 Azo_coupling->Acid_Yellow_120

Caption: Experimental workflow for the synthesis of Acid Yellow 120.

References

experimental protocol for sulfonation of chlorobenzene to yield 2-Chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 2-Chlorobenzenesulfonic Acid

Introduction

The sulfonation of chlorobenzene (B131634) is a classic example of an electrophilic aromatic substitution reaction. This process is of significant industrial importance for the synthesis of intermediates used in the production of dyes, pharmaceuticals, and detergents. The reaction involves the introduction of a sulfonic acid (-SO₃H) group onto the benzene (B151609) ring of chlorobenzene. Due to the directing effect of the chlorine atom, which is an ortho, para-directing group, the sulfonation of chlorobenzene primarily yields a mixture of this compound (ortho isomer) and 4-chlorobenzenesulfonic acid (para isomer).[1][2] The para isomer is typically the major product due to reduced steric hindrance.[2] This document provides a detailed experimental protocol for the sulfonation of chlorobenzene and the subsequent isolation of the sodium salt of this compound.

Reaction Principle

The sulfonation of chlorobenzene proceeds through an electrophilic aromatic substitution mechanism.[1] In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated and acts as the primary electrophile.[1] The SO₃ attacks the electron-rich benzene ring of chlorobenzene, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step, where a base (like HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restores the aromaticity of the ring and forms the final chlorobenzenesulfonic acid product.[1] The chlorine atom activates the ortho and para positions towards electrophilic attack, leading to the formation of the corresponding isomers.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration
ChlorobenzeneC₆H₅Cl112.5699%+
Sulfuric AcidH₂SO₄98.0898%
Sodium Hydroxide (B78521)NaOH40.00-
Sodium ChlorideNaCl58.44-
Deionized WaterH₂O18.02-
Crushed IceH₂O18.02-

Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Large beaker (2 L)

  • Buchner funnel and filtration flask

  • pH meter or pH paper

  • Crystallizing dish

Procedure

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a fume hood.

  • Sulfonation:

    • Carefully add 150 mL of concentrated sulfuric acid (98%) to the flask.

    • Begin stirring and gently heat the acid to 40-50°C using the heating mantle.

    • Slowly add 56.3 g (0.5 mol) of chlorobenzene from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 50-60°C during the addition.

    • After the addition is complete, increase the temperature to 110-120°C and maintain it for 4 hours with continuous stirring.

  • Work-up and Quenching:

    • Allow the reaction mixture to cool down to room temperature.

    • In a separate 2 L beaker, prepare a mixture of 500 g of crushed ice and 500 mL of cold deionized water.

    • Very slowly and carefully, pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. This quenching step is highly exothermic and should be performed with caution in an ice bath.

  • Neutralization and Salt Formation:

    • Cool the diluted acid solution in an ice bath.

    • Slowly neutralize the solution by adding a saturated solution of sodium hydroxide. Monitor the pH continuously and adjust the addition rate to keep the temperature below 30°C. Continue until the pH reaches 7.0-7.5. This converts the sulfonic acids into their more stable sodium salts.

  • Isolation of Isomers by Fractional Crystallization:

    • The sodium salts of this compound and 4-chlorobenzenesulfonic acid have different solubilities. The para isomer is generally less soluble in water.

    • Heat the neutralized solution to reduce its volume by approximately one-third, creating a concentrated solution.

    • Allow the solution to cool slowly to room temperature. The less soluble sodium 4-chlorobenzenesulfonate (B8647990) will crystallize out first.

    • Filter the crystals using a Buchner funnel and set them aside.

    • Take the filtrate, which is now enriched with the ortho isomer, and further reduce its volume by heating.

    • Add a sufficient amount of solid sodium chloride to the hot filtrate to salt out the sodium 2-chlorobenzenesulfonate.

    • Cool the solution in an ice bath to maximize crystallization.

  • Purification and Drying:

    • Collect the crude crystals of sodium 2-chlorobenzenesulfonate by vacuum filtration.

    • Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove impurities.

    • For higher purity, the product can be recrystallized from a minimal amount of hot water.

    • Dry the purified crystals in a vacuum oven at 80°C to a constant weight.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching and neutralization steps are highly exothermic and require careful temperature control to avoid splashing and uncontrolled boiling.

  • Chlorobenzene is a flammable and toxic organic solvent. Avoid inhalation and skin contact.

Data Summary

The following table outlines the typical quantities and expected outcomes for the experiment. Note that the yield of the 2-chloro isomer is significantly lower than the 4-chloro isomer.

ParameterChlorobenzeneSulfuric AcidExpected Product (Sodium 2-chlorobenzenesulfonate)
Chemical Formula C₆H₅ClH₂SO₄C₆H₄ClNaO₃S
Molar Mass ( g/mol ) 112.5698.08214.60
Amount (mol) 0.50~2.75 (excess)Theoretical (minor product)
Mass/Volume 56.3 g (51 mL)150 mLVariable, typically low yield
Reaction Time 4 hours--
Reaction Temp. 110-120 °C--

Visualizations

Reaction Workflow Diagram

Workflow cluster_react Reaction cluster_workup Work-up & Isolation Reactants Chlorobenzene + Conc. Sulfuric Acid Heating Heat to 110-120°C (4 hours) Reactants->Heating Sulfonation Quench Quench in Ice Water Heating->Quench Neutralize Neutralize with NaOH (pH 7.0-7.5) Quench->Neutralize FractionalCrystallization Fractional Crystallization (Separate para isomer) Neutralize->FractionalCrystallization Isolation Isolate ortho isomer (Salting out) FractionalCrystallization->Isolation Purify Recrystallize & Dry Isolation->Purify Product Sodium 2-Chlorobenzenesulfonate Purify->Product

References

Application Notes and Protocols: Synthesis of Dichlorodiphenyl Sulfone and the Role of 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS), a critical monomer in the production of high-performance polymers like polysulfones and polyethersulfones, and an important intermediate in pharmaceutical synthesis.[1][2] A key challenge in the synthesis of high-purity DCDPS is the concurrent formation of isomers, primarily arising from the initial sulfonation of chlorobenzene (B131634). This document elucidates the role of 2-chlorobenzenesulfonic acid as a precursor to the isomeric impurity 2,4'-dichlorodiphenyl sulfone and provides detailed protocols for synthesis and purification.

The Role of this compound: An Unwanted Isomer

The synthesis of DCDPS commences with the electrophilic aromatic substitution reaction of chlorobenzene with a sulfonating agent, typically concentrated sulfuric acid or sulfur trioxide.[3][4] Due to the ortho-, para-directing nature of the chlorine atom on the benzene (B151609) ring, the sulfonation of chlorobenzene yields a mixture of chlorobenzenesulfonic acid isomers. The major product is the desired 4-chlorobenzenesulfonic acid, while this compound and a smaller amount of 3-chlorobenzenesulfonic acid are formed as byproducts.[5][6]

The presence of this compound is problematic as it subsequently reacts with a second molecule of chlorobenzene to form 2,4'-dichlorodiphenyl sulfone, an undesired isomer of the target molecule. The structural similarity between 4,4'-DCDPS and its isomers makes their separation challenging, and the presence of these impurities can significantly impact the properties of the resulting polymers or the purity of pharmaceutical intermediates.[7][8] Therefore, controlling the initial sulfonation step to minimize the formation of this compound and effective purification of the final product are critical for obtaining high-purity 4,4'-DCDPS.

Synthesis Pathway and Experimental Workflow

The overall synthesis of 4,4'-dichlorodiphenyl sulfone from chlorobenzene can be depicted as a two-step process, followed by purification. The initial sulfonation of chlorobenzene is the critical step where isomer formation occurs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Chlorobenzene Chlorobenzene Chlorobenzenesulfonic_Acids Mixture of Chlorobenzenesulfonic Acid Isomers Chlorobenzene->Chlorobenzenesulfonic_Acids Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, SO₃) Sulfonating_Agent->Chlorobenzenesulfonic_Acids DCDPS_Isomers Crude Dichlorodiphenyl Sulfone Isomers Chlorobenzenesulfonic_Acids->DCDPS_Isomers Condensation Chlorobenzene2 Chlorobenzene Chlorobenzene2->DCDPS_Isomers Crystallization Crystallization DCDPS_Isomers->Crystallization Pure_DCDPS High-Purity 4,4'-Dichlorodiphenyl Sulfone Crystallization->Pure_DCDPS

Caption: General workflow for the synthesis and purification of 4,4'-dichlorodiphenyl sulfone.

Quantitative Data

The efficiency of the synthesis and the purity of the final product are highly dependent on the reaction conditions, which influence the isomer distribution.

Table 1: Isomer Distribution in the Sulfonation of Chlorobenzene

IsomerPercentage (%)Reference
4-Chlorobenzenesulfonic acid98.8 - 98.96[5][6]
This compound0.8 - 0.95[5][6]
3-Chlorobenzenesulfonic acid0.09 - 0.4[5][6]

Table 2: Typical Composition of Crude Dichlorodiphenyl Sulfone

CompoundPercentage (%)Reference
4,4'-Dichlorodiphenyl sulfone90 - 95[9]
2,4'-Dichlorodiphenyl sulfone5 - 10[10]
3,4'-Dichlorodiphenyl sulfone< 1[7]

Experimental Protocols

The following are representative protocols for the synthesis and purification of 4,4'-dichlorodiphenyl sulfone.

Protocol 1: Synthesis of Dichlorodiphenyl Sulfone via Sulfonation with Sulfuric Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Chlorobenzene

  • Concentrated sulfuric acid (98%)

  • Anhydrous aluminum chloride or anhydrous iron (III) chloride[1]

  • Ice

  • Water

  • Methanol[7]

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and flask

Procedure:

  • Sulfonation:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 112.5 g (1.0 mol) of chlorobenzene.

    • Cool the flask in an ice bath.

    • Slowly add 100 g (1.02 mol) of concentrated sulfuric acid from the dropping funnel while maintaining the temperature between 5-10 °C.

    • After the addition is complete, continue stirring at this temperature for 1 hour.

    • Slowly warm the reaction mixture to room temperature and stir for an additional 2 hours.

  • Condensation:

    • To the reaction mixture, add a second portion of 112.5 g (1.0 mol) of chlorobenzene.

    • Add 13.3 g (0.1 mol) of anhydrous aluminum chloride in small portions.

    • Heat the mixture to 140-150 °C and maintain this temperature for 3-4 hours. Hydrogen chloride gas will be evolved and should be trapped.

  • Work-up and Isolation:

    • Cool the reaction mixture to about 80 °C.

    • Carefully and slowly pour the warm reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The crude dichlorodiphenyl sulfone will precipitate as a solid.

    • Filter the solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

    • Dry the crude product in a vacuum oven at 60-70 °C.

Protocol 2: Purification of 4,4'-Dichlorodiphenyl Sulfone by Crystallization

This protocol is designed to remove the undesired isomers.[7][11]

Materials:

Equipment:

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude dichlorodiphenyl sulfone in an Erlenmeyer flask.

    • Add methanol in a ratio of approximately 1:3 to 1:5 (w/v) of crude product to solvent.[7]

    • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Crystallization:

    • Slowly cool the solution to room temperature.

    • Further cool the flask in an ice bath for at least 1 hour to maximize the precipitation of the pure 4,4'-isomer.

  • Isolation and Drying:

    • Filter the crystallized product using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the purified 4,4'-dichlorodiphenyl sulfone in a vacuum oven at 60-70 °C. The purity can be assessed by melting point determination (m.p. of pure 4,4'-DCDPS is ~148 °C) or by techniques like HPLC.[12]

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified product, highlighting the critical step of isomer separation.

Logical_Flow cluster_input Starting Materials cluster_process Process Steps cluster_output Products & Byproducts Chlorobenzene_start Chlorobenzene Sulfonation Sulfonation Chlorobenzene_start->Sulfonation Sulfonating_Agent_start Sulfonating Agent Sulfonating_Agent_start->Sulfonation Condensation Condensation Sulfonation->Condensation Isomer_Mixture Mixture of DCDPS Isomers (4,4'-, 2,4'-, 3,4'-) Condensation->Isomer_Mixture Crystallization_proc Crystallization Pure_Product High-Purity 4,4'-DCDPS Crystallization_proc->Pure_Product Byproducts Isomeric Byproducts in Mother Liquor Crystallization_proc->Byproducts Isomer_Mixture->Crystallization_proc

Caption: Logical flow from raw materials to purified 4,4'-dichlorodiphenyl sulfone.

References

Application Notes and Protocols: Reaction Kinetics of 2-Chlorobenzenesulfonic Acid Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics and experimental protocols for the esterification of carboxylic acids with alcohols, utilizing 2-Chlorobenzenesulfonic acid as a catalyst. This document is intended to guide researchers in setting up, monitoring, and understanding the kinetic profile of this important organic transformation.

Introduction

Esterification is a cornerstone reaction in organic synthesis, pivotal in the production of a vast array of compounds including pharmaceuticals, polymers, and fragrances. The reaction, which involves the condensation of a carboxylic acid and an alcohol, is typically reversible and requires a catalyst to achieve practical reaction rates.[1] Strong Brønsted acids are effective catalysts, and this compound offers a viable option due to its strong acidity and organic solubility.

Understanding the reaction kinetics is crucial for process optimization, enabling control over reaction times, temperatures, and reactant concentrations to maximize yield and minimize by-product formation. These notes detail the underlying mechanisms, provide standardized experimental protocols, and present a framework for kinetic data analysis.

Catalytic Mechanism of Sulfonic Acid in Esterification

The esterification process catalyzed by a sulfonic acid, such as this compound, proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.[1]

The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.[1]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A theoretical study on benzenesulfonic acid-catalyzed esterification suggests that the reaction can proceed through an SN1 pathway involving a sulfonylium cation intermediate, which presents a low activation barrier.[2][3]

Quantitative Kinetic Data

Table 1: Kinetic Parameters for p-Toluenesulfonic Acid Catalyzed Esterification of Benzoic Acid with 1-Butanol [4][5]

ParameterValueUnits
Reaction Temperature Range365.2–389.4K
Activation Energy (Forward Reaction)58.40kJ∙mol⁻¹
Activation Energy (Reverse Reaction)57.70kJ∙mol⁻¹
Thermal Effect of Reaction622J∙mol⁻¹

Table 2: Influence of Reaction Conditions on Esterification of Acetic Acid with Ethanol (Sulfuric Acid Catalyst) [6][7]

Temperature (°C)Molar Ratio (Ethanol:Acetic Acid)Catalyst ConcentrationConversion (%)
50-6010:1Not Specified~80

Note: The reaction kinetics are influenced by several factors including the specific carboxylic acid and alcohol used, the concentration of the catalyst, the reaction temperature, and the presence of water.[6][7][8]

Experimental Protocols

The following is a generalized protocol for conducting the esterification of a generic carboxylic acid with an alcohol using this compound as a catalyst. This protocol is designed for kinetic studies and can be adapted for specific substrates.

Materials and Reagents
Reagent/MaterialGradeNotes
Carboxylic Acid≥98%Starting material.
AlcoholAnhydrousReactant and often the solvent.
This compound≥97%Catalyst.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFor neutralization during workup.
Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)Reagent GradeFor extraction.
Deionized WaterFor washing.
Reaction Setup and Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in an excess of the alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: To the stirred solution at room temperature, add this compound (typically 0.05-0.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.[9]

  • Workup:

    • Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.

    • If the alcohol is volatile, it can be removed under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by distillation, recrystallization, or column chromatography, depending on its physical properties.

Kinetic Data Acquisition and Analysis

To determine the reaction kinetics, the concentration of the limiting reactant (usually the carboxylic acid) or the product (ester) is measured over time. From this data, the reaction rate and rate constants can be determined. For a simple second-order reaction (first order in both carboxylic acid and alcohol), the rate law can be expressed as:

Rate = k[Carboxylic Acid][Alcohol]

By plotting the appropriate function of concentration versus time, the rate constant (k) can be determined from the slope of the line. The effect of temperature on the rate constant can be used to calculate the activation energy (Ea) using the Arrhenius equation.

Visualizing the Process

Catalytic Cycle of Esterification

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Catalyst_in Catalyst (H+) Catalyst_in->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Water Water (H2O) Catalyst_out Catalyst (H+) Protonated_Ester->Catalyst_out

Caption: Catalytic cycle of sulfonic acid-catalyzed esterification.

Experimental Workflow for Kinetic Study

Experimental_Workflow Start Start Reagents Prepare Reagents: Carboxylic Acid, Alcohol, This compound Start->Reagents Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Reagents->Setup Reaction Initiate Reaction at Controlled Temperature Setup->Reaction Sampling Collect Aliquots at Timed Intervals Reaction->Sampling Sampling->Reaction Continue Reaction Analysis Analyze Samples (GC, HPLC, or NMR) Sampling->Analysis Data Plot Concentration vs. Time Analysis->Data Kinetics Determine Rate Law and Rate Constants Data->Kinetics End End Kinetics->End

Caption: Workflow for a kinetic study of esterification.

References

Application Notes and Protocols for the Industrial Scale Synthesis and Purification of 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial-scale synthesis and purification of 2-Chlorobenzenesulfonic acid. The protocols are based on established chemical principles of electrophilic aromatic substitution and standard industrial purification techniques.

Part 1: Synthesis of this compound

Introduction

The primary industrial method for synthesizing chlorobenzenesulfonic acid is the direct sulfonation of chlorobenzene (B131634). This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the ortho (2-chloro) and para (4-chloro) products, along with residual sulfuric acid and minor byproducts.[1][2][3] The chlorine atom is an ortho, para-directing group, meaning the sulfonic acid group will be added at these positions on the benzene (B151609) ring.[1][4] The ratio of these isomers can be influenced by reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent.

Reaction Principle

Chlorobenzene is reacted with a sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring.[1] The electrophile in this reaction is sulfur trioxide (SO₃), which is either present in oleum (B3057394) or generated in concentrated sulfuric acid.[1]

Reaction: C₆H₅Cl + H₂SO₄ (SO₃) → ClC₆H₄SO₃H + H₂O

Experimental Protocol: Sulfonation of Chlorobenzene

This protocol describes a general industrial procedure for the sulfonation of chlorobenzene to produce a mixture of chlorobenzenesulfonic acid isomers.

1. Materials and Equipment:

  • Reactants:

    • Chlorobenzene (C₆H₅Cl)

    • Fuming Sulfuric Acid (Oleum, 20-30% SO₃) or Concentrated Sulfuric Acid (98%)

  • Equipment:

    • Glass-lined or stainless steel reactor vessel equipped with a mechanical stirrer, temperature probe, heating/cooling jacket, and a reflux condenser.

    • Addition funnel or pump for controlled reactant addition.

    • Quenching vessel containing crushed ice/water.

2. Procedure:

  • Reactor Charging: Charge the reactor vessel with chlorobenzene.

  • Temperature Control: Begin agitation and adjust the reactor temperature to the desired starting point, typically between 40°C and 75°C.

  • Sulfonating Agent Addition: Slowly add the fuming sulfuric acid (oleum) to the chlorobenzene via the addition funnel over a period of 2-4 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature within the specified range (e.g., 75°C to 125°C).[5]

  • Reaction Digestion: After the addition is complete, maintain the reaction mixture at the target temperature for an additional 2-5 hours to ensure the reaction goes to completion.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques like HPLC to determine the concentration of remaining chlorobenzene and the formation of the product isomers.

  • Quenching: Once the reaction is complete, cool the mixture to ambient temperature. Carefully and slowly transfer the reaction mixture into a separate quenching vessel containing a stirred mixture of ice and water. This step hydrolyzes any remaining sulfonyl chloride intermediates and dilutes the excess sulfuric acid.[6] The output is a crude aqueous solution containing this compound, 4-chlorobenzenesulfonic acid, and a significant amount of sulfuric acid.

Process Visualization: Synthesis Workflow

Synthesis_Workflow Synthesis of Chlorobenzenesulfonic Acid raw_materials Raw Materials (Chlorobenzene, Oleum) reactor Sulfonation Reactor (75-125°C) raw_materials->reactor 1. Charge & Add quench Quenching Vessel (Ice/Water) reactor->quench 2. Transfer & Quench crude_product Crude Product Mixture (Aqueous Solution) quench->crude_product 3. Dilution

Caption: Workflow for the industrial synthesis of crude chlorobenzenesulfonic acid.

Part 2: Purification of this compound

Introduction

The crude product from the sulfonation reaction is a mixture containing the desired this compound, the isomeric 4-chlorobenzenesulfonic acid, and a large amount of sulfuric acid. The separation of these components is critical to obtaining a high-purity final product. Industrial purification strategies often involve multiple steps, including neutralization, filtration, and crystallization. The separation of ortho and para isomers can be challenging due to their similar physical properties.[7] Methods like fractional crystallization are often employed.[8][9]

Experimental Protocol: Purification by Neutralization and Fractional Crystallization

This protocol outlines a common industrial method to separate the sulfonic acids from sulfuric acid and then to fractionally separate the isomers.

1. Materials and Equipment:

  • Reactants/Reagents:

    • Crude Chlorobenzenesulfonic Acid solution

    • Calcium Carbonate (CaCO₃) or Calcium Hydroxide (B78521) (Ca(OH)₂) slurry

    • Hydrochloric Acid (HCl) or Sulfuric Acid (for pH adjustment)

    • Suitable crystallization solvent (e.g., water, ethanol)

  • Equipment:

    • Large, agitated reaction vessel

    • Filter press or centrifugal filter

    • Crystallization vessel with controlled cooling

    • Vacuum dryer

2. Procedure:

  • Neutralization and Sulfate (B86663) Removal:

    • Transfer the crude aqueous acid mixture to a large reaction vessel.

    • Slowly add a slurry of calcium carbonate or calcium hydroxide while stirring vigorously. This neutralizes both the sulfonic acids and the sulfuric acid.

    • Calcium sulfate (CaSO₄), which is largely insoluble, will precipitate out of the solution, while the more soluble calcium chlorobenzenesulfonate isomers remain dissolved.[10]

    • The reaction is: 2 R-SO₃H + H₂SO₄ + 2 CaCO₃ → (R-SO₃)₂Ca + CaSO₄↓ + 2 H₂O + 2 CO₂↑

  • Filtration:

    • Filter the mixture while hot to remove the precipitated calcium sulfate.[10] A filter press is typically used in an industrial setting.

    • Wash the filter cake with hot water to recover any entrained calcium sulfonate solution.

  • Acidification and Regeneration:

    • Combine the filtrate and washings.

    • Carefully acidify the solution with a strong acid like sulfuric acid. This precipitates the less soluble calcium sulfate and regenerates the free chlorobenzenesulfonic acids in the solution.

    • (Alternative: Use of a cation exchange resin to remove calcium ions and yield an aqueous solution of the pure sulfonic acids).[10]

  • Second Filtration:

    • Filter the solution again to remove the newly precipitated calcium sulfate. The resulting filtrate is a purified aqueous solution of the chlorobenzenesulfonic acid isomers.

  • Isomer Separation by Fractional Crystallization:

    • Concentrate the purified isomer solution by evaporating water under reduced pressure.

    • Cool the concentrated solution in a controlled manner. The isomers have different solubilities, allowing one to crystallize out preferentially. This process may need to be repeated (recrystallization) to achieve high purity.[11][12]

    • The specific cooling profile and solvent concentration will depend on the desired isomer and purity. For instance, cooling a mixture of chloronitrobenzene isomers to a specific temperature can crystallize one isomer while leaving the other in the mother liquor.[8]

  • Isolation and Drying:

    • Collect the crystallized this compound by filtration or centrifugation.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the para-isomer.

    • Dry the purified solid product under vacuum to remove residual solvent.

Process Visualization: Purification Workflow

Purification_Workflow Purification of this compound crude_product Crude Product Mixture neutralization Neutralization (add CaCO₃) crude_product->neutralization filtration1 Filtration 1 (Remove CaSO₄) neutralization->filtration1 filtrate Calcium Sulfonate Solution (Isomers) filtration1->filtrate acidification Acidification (add H₂SO₄) filtrate->acidification filtration2 Filtration 2 (Remove CaSO₄) acidification->filtration2 isomer_solution Purified Isomer Solution filtration2->isomer_solution crystallization Fractional Crystallization isomer_solution->crystallization isolation Isolation & Drying crystallization->isolation final_product Pure 2-Chlorobenzenesulfonic Acid isolation->final_product

Caption: General workflow for the purification of this compound.

Data Presentation

ParameterValue/RangeSource CompoundNotes
Synthesis
Reactant Ratio~4 moles H₂SO₄ per mole ChlorobenzeneChlorobenzeneA higher excess of sulfonating agent drives the reaction to completion.[13]
Oleum Concentration0.5% to 33% SO₃Phenyl Carbonic EstersOleum strength is a key factor in determining reaction time and conversion.[5]
Reaction Temperature75°C - 125°CGeneral SulfonationTemperature control is crucial to manage the exothermic reaction and influence isomer distribution.[5]
Reaction Time2 - 20 hoursGeneral SulfonationCompletion is monitored chromatographically.[6]
Reported Yield~98%Chlorobenzene (with SO₃)Yield with respect to the amount of sulfur trioxide employed.[14]
Purification
Purity after Crystallization>99.0% by weight4,4′-dichlorodiphenyl sulfoneRecrystallization from alcohols is effective for achieving high purity of sulfonic acid derivatives.[11]
Recovery Yield~95% of theoreticalp-chlorobenzenesulfonic acidRefers to the recovery of chlorobenzene from the sulfonic acid via desulfonation, indicating high efficiency of related processes.[15]

References

2-Chlorobenzenesulfonic Acid in Polymer Chemistry: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorobenzenesulfonic acid is an organosulfur compound that, while not a mainstream reagent in polymer synthesis, holds potential in several niche areas of polymer chemistry. Its chemical structure, featuring a sulfonic acid group and a chlorine atom on a benzene (B151609) ring, allows for its consideration in applications such as the synthesis of specialized monomers, the functionalization of existing polymers, and as a doping agent for conductive polymers. This document provides an overview of these potential applications, drawing from related chemistries and patented processes. Direct, detailed experimental protocols for the use of this compound are not widely available in published literature, reflecting its specialized nature.

Precursor for Monomer Synthesis

One of the most concrete, albeit indirect, applications of this compound in polymer chemistry is its use as a precursor for the synthesis of other monomers. Specifically, it can be converted to its isomer, 4-chlorobenzenesulfonic acid. This isomer is a key intermediate in the production of 4,4′-dichlorodiphenyl sulfone, a monomer used in the synthesis of high-performance polyarylene ether sulfones.

Logical Relationship: From this compound to Polymer

G 2-CBSA This compound Isomerization Isomerization (in presence of H₂SO₄) 2-CBSA->Isomerization 4-CBSA 4-Chlorobenzenesulfonic Acid Isomerization->4-CBSA Reaction Reaction with Monochlorobenzene 4-CBSA->Reaction DCDPS 4,4'-Dichlorodiphenyl Sulfone (Monomer) Reaction->DCDPS Polymerization Polycondensation DCDPS->Polymerization PAES Polyarylene Ether Sulfones (High-Performance Polymer) Polymerization->PAES G cluster_0 Preparation cluster_1 Doping Process cluster_2 Characterization PolymerFilm Cast Conductive Polymer Film Immersion Immerse Polymer Film in Dopant Solution PolymerFilm->Immersion DopantSol Prepare Solution of This compound DopantSol->Immersion Washing Wash with Solvent to Remove Excess Dopant Immersion->Washing Drying Dry the Doped Film Washing->Drying Conductivity Measure Electrical Conductivity Drying->Conductivity Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) Drying->Spectroscopy

Troubleshooting & Optimization

Technical Support Center: Challenges in Separating 2-Chlorobenzenesulfonic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of 2-chlorobenzenesulfonic acid from its 3- and 4-isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its 3- and 4-isomers?

A1: The main challenges stem from the isomers' similar chemical structures and physical properties. As positional isomers, they share the same molecular formula and weight, leading to overlapping physical characteristics such as solubility and polarity. This similarity makes separation by common techniques like fractional crystallization and chromatography difficult, often resulting in co-elution or co-crystallization.

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques for separating positional isomers. For preparative scale, fractional crystallization is a common industrial method, though it requires careful optimization of solvent and temperature.

Q3: Where can I find quantitative solubility data for 2-, 3-, and 4-chlorobenzenesulfonic acid?

Troubleshooting Guides

Fractional Crystallization

Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a specific temperature.[4]

Problem: Low purity of the crystallized this compound.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may not provide a significant enough difference in solubility between the isomers at the chosen crystallization temperature.

    • Solution: Screen a variety of solvents with different polarities. The ideal solvent will dissolve a large amount of the isomer mixture at a higher temperature and allow for the selective crystallization of the desired isomer upon cooling.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the entrapment of impurities and the co-crystallization of the other isomers.

    • Solution: Employ a slow and controlled cooling rate to allow for the formation of purer crystals of the less soluble isomer.

  • Initial Isomer Ratio: If the mixture is near a eutectic point, separation by crystallization becomes challenging.

    • Solution: Consider using a different separation technique to enrich the desired isomer before the final crystallization step.

G start Low Crystal Purity solvent Inappropriate Solvent? start->solvent cooling Cooling Rate Too Fast? solvent->cooling No screen_solvents Screen Solvents with Varying Polarity solvent->screen_solvents Yes ratio Unfavorable Isomer Ratio? cooling->ratio No slow_cooling Implement Slow, Controlled Cooling cooling->slow_cooling Yes enrich Enrich Target Isomer with Another Technique ratio->enrich Yes end Improved Purity ratio->end No screen_solvents->end slow_cooling->end enrich->end

Caption: Troubleshooting workflow for improving peak resolution in HPLC separation of isomers.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is well-suited for charged analytes like sulfonic acids.

Problem: Isomers are not separating.

Possible Causes & Solutions:

  • Inappropriate Buffer pH: The pH of the buffer affects the charge of the analytes and the electroosmotic flow (EOF).

    • Solution: Optimize the buffer pH. A change in pH can alter the net charge of the isomers and their interaction with the capillary wall, leading to differential migration.

  • Buffer Composition: The type and concentration of the buffer can influence separation.

    • Solution: Experiment with different buffer systems (e.g., phosphate, borate) and concentrations. The addition of organic modifiers like methanol (B129727) or acetonitrile (B52724) to the buffer can also affect selectivity. [5]* Applied Voltage: The voltage affects the migration speed and resolution.

    • Solution: Vary the applied voltage. Higher voltages can lead to faster separations but may generate excessive Joule heating, which can broaden peaks.

Logical Relationship for Separation Technique Selection

G start Separation Goal analytical Analytical Scale start->analytical preparative Preparative Scale start->preparative hplc HPLC analytical->hplc ce Capillary Electrophoresis analytical->ce crystallization Fractional Crystallization preparative->crystallization end Separated Isomers hplc->end ce->end crystallization->end

Caption: Logical flow for selecting a separation technique based on the desired scale of operation.

Data Presentation

Physical Properties of 4-Chlorobenzenesulfonic Acid
PropertyValueReference
Molecular FormulaC₆H₅ClO₃S[3]
Molecular Weight192.62 g/mol
AppearanceWhite to off-white solid[3]
Melting Point137 °C[3]
Boiling Point149 °C at 22 mmHg[2]
SolubilitySoluble in water and ethanol. [1][2][3]Sparingly soluble in methanol and slightly soluble in chloroform. [2]
Spectroscopic Data of Chlorobenzoic Acid Isomers (Analogous Compounds)

¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ in ppm)

Proton Assignment2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic AcidReference
-COOH~13.43~13.34~13.20[3][6][7]
Aromatic H7.81, 7.56, 7.55, 7.457.79, 7.70, 7.557.8-8.4 (m), 7.4-7.8 (m)[3][6][7]

¹³C NMR Spectral Data (100 MHz, δ in ppm)

Solvent2-Chlorobenzoic Acid (CDCl₃)3-Chlorobenzoic Acid (DMSO-d₆)4-Chlorobenzoic Acid (DMSO-d₆)Reference
Chemical Shifts171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37171.7, 143.0, 136.3, 134.9, 133.9[3][6][7]

FTIR Spectral Data (cm⁻¹)

Characteristic peaks for substituted benzene (B151609) rings and sulfonic acid groups are expected. The exact positions will vary between isomers. General expected regions include:

Functional GroupWavenumber Range (cm⁻¹)
O-H stretch (sulfonic acid)3000-2800 (broad)
C=C stretch (aromatic)1600-1475
S=O stretch (sulfonic acid)1250-1160 and 1080-1010
C-Cl stretch800-600

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol provides a general framework. Optimal solvent, temperature, and concentrations must be determined experimentally.

  • Solubility Determination:

    • Experimentally determine the solubility of the isomer mixture and pure this compound in a range of potential solvents (e.g., water, ethanol, methanol, isopropanol, toluene) at various temperatures (e.g., 25 °C, 50 °C, 75 °C).

  • Dissolution:

    • Dissolve the isomer mixture in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Cooling and Crystallization:

    • Slowly cool the solution in a controlled manner. A programmable cooling bath is recommended. A typical cooling rate might be 5-10 °C per hour.

    • If available, seed the solution with a few pure crystals of this compound to promote selective crystallization.

  • Isolation:

    • Once a significant amount of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the composition of the mother liquor by HPLC to assess the efficiency of the separation.

Protocol 2: Separation by HPLC

This is a starting point for method development.

  • Column Selection:

    • Begin with a C18 column (e.g., 4.6 x 250 mm, 5 µm). If separation is poor, switch to a phenyl or PFP column.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water containing 0.1% phosphoric acid. Start with a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Use a UV detector set to a wavelength where all isomers absorb (e.g., 220 nm).

  • Sample Preparation:

    • Dissolve the isomer mixture in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Injection and Analysis:

    • Inject 10 µL of the sample and run the gradient.

    • Based on the initial chromatogram, optimize the gradient slope, mobile phase composition, and pH to achieve baseline separation of the three isomers. An isocratic method may be developed once optimal conditions are found.

Protocol 3: Separation by Capillary Zone Electrophoresis (CZE)

This protocol provides a general starting point for CZE method development.

  • Capillary Preparation:

    • Use a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the running buffer.

  • Buffer Preparation:

    • Prepare a 20 mM sodium borate (B1201080) buffer and adjust the pH to 9.1. [8]Filter the buffer through a 0.22 µm filter.

  • Instrument Setup:

    • Set the capillary temperature to 25 °C.

    • Apply a voltage of 20-30 kV.

    • Use a UV detector set at an appropriate wavelength (e.g., 214 nm).

  • Sample Preparation:

    • Dissolve the isomer mixture in the running buffer or water to a concentration of about 0.1 mg/mL.

  • Injection and Separation:

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply the voltage and record the electropherogram.

    • Optimize the separation by adjusting the buffer pH, concentration, and applied voltage. The addition of an organic modifier like methanol to the buffer may also improve resolution.

References

improving the yield of 2-Chlorobenzenesulfonic acid in sulfonation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chlorobenzenesulfonic acid in sulfonation reactions.

Troubleshooting Guide

Problem 1: Low Overall Yield of Chlorobenzenesulfonic Acid

Q: My sulfonation reaction of chlorobenzene (B131634) is resulting in a low overall yield. What are the potential causes and how can I improve it?

A: Low overall yield in the sulfonation of chlorobenzene can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The sulfonation of chlorobenzene is a reversible reaction.[1] To drive the equilibrium towards the product side, consider the following:

    • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time.

    • Use a Stronger Sulfonating Agent: Employing fuming sulfuric acid (oleum) instead of concentrated sulfuric acid can increase the reaction rate and drive the reaction to completion.[2]

    • Remove Water: The water formed during the reaction can dilute the sulfuric acid and favor the reverse reaction (desulfonation).[2]

  • Sub-optimal Temperature: The reaction temperature significantly influences the reaction rate. While higher temperatures increase the rate, they can also promote side reactions. A typical temperature range for the sulfonation of chlorobenzene is 50-100°C.

  • Losses During Work-up: Significant product loss can occur during the isolation and purification steps. To minimize these losses:

    • Ensure complete precipitation of the sulfonic acid.

    • Optimize the washing steps to avoid dissolving the product.

    • Carefully handle the product during filtration and drying.

Problem 2: High Proportion of the para-Isomer (4-Chlorobenzenesulfonic acid)

Q: My primary goal is to synthesize this compound, but I am obtaining a large amount of the para-isomer. How can I increase the yield of the ortho-isomer?

A: The formation of the para-isomer as the major product is expected due to steric hindrance. The bulky sulfonic acid group adds more readily to the less sterically hindered para position.[3] However, you can influence the isomer ratio to favor the ortho product by manipulating the reaction conditions. Generally, kinetic control (lower temperatures) can favor the formation of the ortho-isomer, while thermodynamic control (higher temperatures) favors the more stable para-isomer.

Strategies to Enhance ortho-Isomer Yield:

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can favor the kinetically controlled product, which may be the ortho-isomer. However, this will also decrease the overall reaction rate.

  • Choice of Sulfonating Agent: The nature of the sulfonating agent can influence the isomer distribution. Experimenting with different concentrations of oleum (B3057394) or using alternative sulfonating agents might provide a better ortho/para ratio.

  • Use of a "Blocking Group": A more advanced strategy involves temporarily blocking the para position with another functional group. This forces the sulfonation to occur at the ortho position. The blocking group can then be removed in a subsequent step.[4]

Problem 3: Formation of Diaryl Sulfone Byproduct

Q: I am observing the formation of a significant amount of a high-boiling point byproduct, which I suspect is a diaryl sulfone. How can I minimize its formation?

A: The formation of diaryl sulfones is a common side reaction in sulfonation, particularly when using strong sulfonating agents like oleum or when the reaction is carried out at higher temperatures. This byproduct is formed from the reaction of the initially formed sulfonic acid with another molecule of chlorobenzene.

To minimize diaryl sulfone formation:

  • Control the Stoichiometry: Use a molar excess of the sulfonating agent. This ensures that the chlorobenzene is consumed in the primary sulfonation reaction rather than reacting with the sulfonic acid product.

  • Lower the Reaction Temperature: Higher temperatures promote the formation of sulfones. Maintaining a lower reaction temperature can significantly reduce this side reaction.

  • Gradual Addition of Reactants: Adding the chlorobenzene slowly to the sulfonating agent can help to maintain a high concentration of the sulfonating agent and minimize the reaction between the product and the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the sulfonation of chlorobenzene?

A1: The sulfonation of chlorobenzene is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the dissociation of concentrated sulfuric acid. The SO₃ attacks the electron-rich benzene (B151609) ring of chlorobenzene to form a resonance-stabilized carbocation intermediate (a sigma complex). A base (like HSO₄⁻) then removes a proton from the carbocation, restoring the aromaticity of the ring and resulting in the formation of chlorobenzenesulfonic acid.

Sulfonation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation H2SO4_1 2 H₂SO₄ SO3 SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3 Equilibrium Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Chlorobenzene->SigmaComplex + SO₃ Product Chlorobenzenesulfonic Acid SigmaComplex->Product + HSO₄⁻ - H₂SO₄

Caption: General mechanism of chlorobenzene sulfonation.

Q2: What is the typical isomer distribution in the sulfonation of chlorobenzene?

A2: Due to the steric hindrance of the chloro group and the bulky sulfonic acid group, the sulfonation of chlorobenzene predominantly yields the para-isomer (4-Chlorobenzenesulfonic acid) as the major product. The ortho-isomer (this compound) is the minor product. The exact ratio depends on the reaction conditions.

Q3: How can I separate the ortho and para isomers of chlorobenzenesulfonic acid?

A3: The separation of ortho and para isomers can be challenging due to their similar chemical properties. Common laboratory and industrial techniques include:

  • Fractional Crystallization: This is a widely used method that relies on the different solubilities of the isomers in a particular solvent at different temperatures. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For smaller scale separations or for obtaining very high purity material, preparative HPLC can be an effective method. Different column chemistries and mobile phases can be employed to achieve separation of the isomers.

Q4: What are the key safety precautions to take during a sulfonation reaction?

A4: Sulfonation reactions involve the use of highly corrosive and reactive chemicals. It is crucial to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive fumes.

  • Handling of Reagents: Concentrated sulfuric acid and oleum are extremely corrosive and will cause severe burns upon contact with skin. Handle them with extreme care.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice water with stirring. Never add water to the concentrated acid, as this can cause a violent exothermic reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution (Qualitative)

Reaction ParameterChange in ConditionExpected Effect on ortho/para RatioRationale
Temperature DecreaseIncrease in ortho-isomerFavors the kinetically controlled product.
IncreaseIncrease in para-isomerFavors the thermodynamically more stable product.
Sulfonating Agent Milder (e.g., Conc. H₂SO₄)May slightly favor ortho-isomerLess reactive electrophile may be more sensitive to electronic effects.
Harsher (e.g., Oleum)May favor para-isomerMore reactive electrophile is less selective and more influenced by sterics.
Reaction Time ShorterMay favor ortho-isomerKinetic product may form faster.
LongerMay favor para-isomerAllows for equilibration to the more stable thermodynamic product.

Experimental Protocols

General Protocol for the Sulfonation of Chlorobenzene

This protocol provides a general procedure for the sulfonation of chlorobenzene. The specific quantities and conditions may need to be optimized to achieve the desired yield and isomer ratio.

Materials:

  • Chlorobenzene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Ice

  • Saturated sodium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charging the Reactor: Carefully add the sulfonating agent (concentrated sulfuric acid or oleum) to the round-bottom flask. Cool the flask in an ice-water bath.

  • Addition of Chlorobenzene: Slowly add chlorobenzene dropwise from the dropping funnel to the stirred and cooled sulfonating agent. Maintain the temperature of the reaction mixture between 0-10°C during the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 50-100°C) and stir for the desired length of time (e.g., 1-4 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The chlorobenzenesulfonic acid will precipitate out of the aqueous solution. The product can be "salted out" by adding a saturated sodium chloride solution to decrease its solubility in water.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution. The crude product can be further purified by recrystallization from a suitable solvent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Setup Apparatus (Flask, Stirrer, Condenser) B 2. Add Sulfonating Agent & Cool in Ice Bath A->B C 3. Add Chlorobenzene Dropwise (0-10°C) B->C D 4. Heat to Reaction Temp & Stir (1-4h) C->D E 5. Quench on Ice D->E F 6. 'Salt Out' with NaCl E->F G 7. Filter & Wash Solid F->G H 8. Recrystallize for Purity G->H

Caption: A typical experimental workflow for chlorobenzene sulfonation.

Logical Relationships

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 High para-Isomer Formation start->cause1 cause2 Diaryl Sulfone Byproduct start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Product Loss During Work-up start->cause4 sol1 Lower Reaction Temperature cause1->sol1 Kinetic Control sol2 Use 'Blocking Group' Strategy cause1->sol2 Advanced cause2->sol1 sol3 Control Stoichiometry cause2->sol3 sol5 Increase Reaction Time/ Use Stronger Agent cause3->sol5 sol4 Optimize Work-up Procedure cause4->sol4

Caption: Troubleshooting logic for low this compound yield.

References

troubleshooting side reactions in 2-Chlorobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzenesulfonic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the sulfonation of chlorobenzene (B131634) and subsequent work-up.

Q1: My reaction yields a very low amount of the desired this compound, with the main product being the 4-isomer. How can I improve the yield of the ortho-isomer?

A1: The sulfonation of chlorobenzene is an electrophilic aromatic substitution reaction where the chloro group is an ortho-, para-director. However, the para-position is sterically less hindered, making 4-Chlorobenzenesulfonic acid the thermodynamically more stable and, therefore, the major product.[1][2] The isomer distribution is typically heavily skewed towards the para-isomer, often with ratios exceeding 98% para-isomer to less than 1% ortho-isomer.[2]

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The formation of the ortho-isomer is kinetically favored (forms faster at lower temperatures), while the para-isomer is the thermodynamically stable product. To potentially increase the proportion of the 2-isomer, consider running the reaction at a lower temperature. However, be aware that this will also decrease the overall reaction rate.

  • Reaction Temperature: Maintain a carefully controlled low temperature during the addition of the sulfonating agent. A sudden increase in temperature will favor the formation of the para-isomer.

  • Sulfonating Agent Concentration: Using a higher concentration of sulfur trioxide (oleum) can lead to secondary reactions and may decrease the ortho/para ratio.[2] Consider using concentrated sulfuric acid for a milder reaction, although this may require longer reaction times or higher temperatures to achieve reasonable conversion.

Q2: I am observing the formation of a significant amount of an insoluble, high-melting-point byproduct. What is it and how can I prevent its formation?

A2: This is likely 4,4'-dichlorodiphenyl sulfone, a common byproduct in the sulfonation of chlorobenzene, especially under forcing conditions (high temperature, high concentration of sulfonating agent).[3] It is formed by the reaction of chlorobenzenesulfonic acid with another molecule of chlorobenzene.

Preventative Measures:

  • Control Reaction Temperature: Avoid excessive heating. The formation of the sulfone byproduct is more prevalent at higher temperatures.

  • Stoichiometry: Use a moderate excess of the sulfonating agent. A large excess can promote the formation of the sulfone.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion of chlorobenzene is achieved. Prolonged reaction times can lead to increased byproduct formation.

Q3: The work-up of my reaction is difficult, and I am struggling to isolate the this compound from the reaction mixture.

A3: The separation of the ortho- and para-isomers is challenging due to their similar chemical properties.

Purification Strategies:

  • Fractional Crystallization: This is a potential method for separating the isomers. The process relies on the slight differences in solubility of the sulfonic acid isomers or their salts in a given solvent system. A detailed protocol for fractional crystallization is provided in the "Experimental Protocols" section.

  • Derivatization: In some cases, converting the sulfonic acids to their sulfonyl chlorides or other derivatives can facilitate separation by chromatography or crystallization, followed by hydrolysis back to the sulfonic acid.

Q4: Are there alternative synthesis routes to obtain this compound with better selectivity?

A4: Yes, an alternative route involves the diazotization of 2-chloroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt to form 2-chlorobenzenesulfonyl chloride, which is then hydrolyzed. This multi-step synthesis can offer better regioselectivity for the 2-isomer but is more complex than direct sulfonation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the sulfonation of chlorobenzene.

ParameterValueNotes
Isomer Distribution
This compound0.8 - 0.95%Kinetically favored product.
4-Chlorobenzenesulfonic acid98.8 - 98.96%Thermodynamically favored product.[2]
3-Chlorobenzenesulfonic acid~0.1 - 0.4%Minor byproduct.
Reaction Conditions
Temperature for Sulfonation0 - 40 °CLower temperatures may slightly favor the ortho-isomer.
Sulfonating AgentConc. H₂SO₄ or OleumOleum provides a higher concentration of SO₃.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of Chlorobenzene

This protocol describes a general method for the sulfonation of chlorobenzene. Optimization of temperature and reaction time may be required to maximize the yield of the 2-isomer.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of chlorobenzene. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add 120 mL of concentrated sulfuric acid (98%) dropwise to the stirred chlorobenzene over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for an additional 4-6 hours. The reaction progress can be monitored by HPLC.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The chlorobenzenesulfonic acids will precipitate.

  • Isolation: Filter the solid precipitate and wash with cold water to remove excess sulfuric acid. The crude product is a mixture of 2- and 4-chlorobenzenesulfonic acid.

Protocol 2: Purification of this compound by Fractional Crystallization

This protocol provides a general guideline for the challenging separation of the 2- and 4-isomers. The solvent system and temperatures may require optimization.

  • Dissolution: Dissolve the crude mixture of chlorobenzenesulfonic acids in a minimal amount of hot water.

  • Cooling and Crystallization: Slowly cool the solution. The less soluble 4-chlorobenzenesulfonic acid will crystallize out first.

  • Filtration: Filter the crystals of the 4-isomer while the solution is still warm.

  • Enrichment of the 2-isomer: The mother liquor is now enriched with the more soluble this compound.

  • Further Crystallization: Cool the mother liquor further, potentially with the addition of a co-solvent like ethanol, to induce the crystallization of this compound.

  • Repeat: This process may need to be repeated multiple times to achieve a higher purity of the 2-isomer. Purity should be assessed by HPLC at each stage.

Protocol 3: Synthesis of this compound via Hydrolysis of 2-Chlorobenzenesulfonyl Chloride

This method is an alternative if 2-chlorobenzenesulfonyl chloride is available or synthesized separately.

  • Reaction Setup: In a round-bottom flask, dissolve 10 g of 2-chlorobenzenesulfonyl chloride in 50 mL of a suitable solvent like acetone (B3395972) or dioxane.

  • Hydrolysis: Slowly add 20 mL of water to the solution with stirring. The reaction is exothermic. Maintain the temperature at or below 30 °C using a water bath.

  • Reaction Completion: Stir the mixture for 1-2 hours at room temperature. The completion of the hydrolysis can be monitored by TLC or HPLC.

  • Work-up: Remove the organic solvent under reduced pressure. The remaining aqueous solution contains this compound and hydrochloric acid.

  • Isolation: The product can be isolated by evaporation of the water or by salting out with a suitable salt.

Visualizations

Sulfonation_Pathway Chlorobenzene Chlorobenzene Intermediate σ-complex (Wheland intermediate) Chlorobenzene->Intermediate Electrophilic Attack SulfonatingAgent H₂SO₄ / SO₃ SulfonatingAgent->Intermediate OrthoProduct This compound (Kinetic Product) Intermediate->OrthoProduct Deprotonation (ortho) ParaProduct 4-Chlorobenzenesulfonic Acid (Thermodynamic Product) Intermediate->ParaProduct Deprotonation (para) SulfoneByproduct 4,4'-Dichlorodiphenyl Sulfone ParaProduct->SulfoneByproduct + Chlorobenzene (High Temp.)

Caption: Main reaction pathway for the sulfonation of chlorobenzene.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield of 2-Isomer? Start->LowYield CheckTemp Lower Reaction Temperature (e.g., 0-5 °C) LowYield->CheckTemp Yes InsolubleByproduct Insoluble Byproduct Observed? LowYield->InsolubleByproduct No CheckConc Use Concentrated H₂SO₄ instead of Oleum CheckTemp->CheckConc CheckConc->InsolubleByproduct ReduceTemp Reduce Reaction Temperature InsolubleByproduct->ReduceTemp Yes PurificationIssue Difficulty in Purification? InsolubleByproduct->PurificationIssue No ReduceTime Reduce Reaction Time ReduceTemp->ReduceTime ReduceTime->PurificationIssue FractionalCrystallization Perform Fractional Crystallization PurificationIssue->FractionalCrystallization Yes Success Successful Synthesis PurificationIssue->Success No AlternativeRoute Consider Alternative Synthesis Route (e.g., from 2-chloroaniline) FractionalCrystallization->AlternativeRoute AlternativeRoute->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

optimization of temperature and reaction time for chlorobenzene sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature and reaction time in chlorobenzene (B131634) sulfonation. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principal reaction in the sulfonation of chlorobenzene?

The sulfonation of chlorobenzene is an electrophilic aromatic substitution reaction where a hydrogen atom on the chlorobenzene ring is replaced by a sulfonic acid group (-SO₃H). The reaction is typically carried out by heating chlorobenzene with concentrated or fuming sulfuric acid (oleum).[1] The chlorine atom is an ortho, para-directing group, leading to the formation of two main products: 2-chlorobenzenesulfonic acid (ortho isomer) and 4-chlorobenzenesulfonic acid (para isomer).[1]

Q2: Which isomer is the major product and why?

The major product of chlorobenzene sulfonation is 4-chlorobenzenesulfonic acid (the para isomer).[1] This is due to steric hindrance at the ortho position from the relatively bulky sulfonic acid group, making the para position more accessible for substitution.

Q3: What is the role of fuming sulfuric acid (oleum) in this reaction?

Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, provides a higher concentration of the active electrophile, SO₃. This increases the rate of the sulfonation reaction compared to using concentrated sulfuric acid alone.[1]

Q4: Is the sulfonation of chlorobenzene a reversible reaction?

Yes, the sulfonation of aromatic compounds, including chlorobenzene, is a reversible reaction. The forward reaction (sulfonation) is favored in the presence of concentrated or fuming sulfuric acid. The reverse reaction (desulfonation) can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid.

Q5: How does temperature affect the sulfonation of chlorobenzene?

Temperature plays a crucial role in the sulfonation of chlorobenzene. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of unwanted byproducts, such as dichlorodiphenyl sulfone. For instance, the synthesis of dichlorodiphenyl sulfone from chlorobenzene and sulfuric acid is carried out at high temperatures, ranging from 220 to 260°C.[2][3] Therefore, optimizing the temperature is critical to maximize the yield of the desired chlorobenzenesulfonic acid while minimizing side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of chlorobenzene, with a focus on optimizing temperature and reaction time.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield of Chlorobenzenesulfonic Acid - Incomplete reaction: Reaction time may be too short or the temperature too low. - Reversibility of the reaction: Presence of water can shift the equilibrium back to the reactants. - Sub-optimal sulfonating agent concentration: The concentration of sulfuric acid or oleum (B3057394) may not be sufficient.- Increase reaction time: Monitor the reaction progress over a longer period. - Increase temperature cautiously: Gradually increase the reaction temperature, but be mindful of byproduct formation. - Use a stronger sulfonating agent: Employ fuming sulfuric acid (oleum) to increase the concentration of the electrophile. - Remove water: If using concentrated sulfuric acid, consider using a setup that allows for the removal of water as it is formed.
Formation of Dichlorodiphenyl Sulfone Byproduct - High reaction temperature: This is the primary cause of sulfone formation. - High concentration of chlorobenzene: An excess of chlorobenzene can favor the reaction between the initially formed sulfonic acid and another molecule of chlorobenzene.- Lower the reaction temperature: Maintain the temperature within a range that favors sulfonation over sulfone formation. - Control stoichiometry: Use a molar ratio of sulfonating agent to chlorobenzene that minimizes the excess of chlorobenzene. - Use a milder sulfonating agent: If sulfone formation is a significant issue, consider using concentrated sulfuric acid instead of oleum.
Polysulfonation (Formation of Dichlorobenzenesulfonic Acid) - Harsh reaction conditions: High temperatures, long reaction times, and a high concentration of the sulfonating agent can lead to the introduction of a second sulfonic acid group.- Moderate reaction conditions: Use lower temperatures and shorter reaction times. - Control the stoichiometry of the sulfonating agent: Avoid a large excess of fuming sulfuric acid.
Difficulty in Isolating the Product - Product is highly soluble in the reaction mixture. - Impurities interfere with crystallization. - "Salting out": After neutralizing the reaction mixture, add a salt (e.g., sodium chloride) to decrease the solubility of the sodium salt of the sulfonic acid, promoting its precipitation. - Purification: Recrystallize the isolated product from a suitable solvent to remove impurities.

Data Presentation

Table 1: Isomer Distribution in the Sulfonation of Chlorobenzene at 25°C

Isomer Percentage
4-chlorobenzenesulfonic acid (para)98.8%
This compound (ortho)0.8%
3-chlorobenzenesulfonic acid (meta)0.4%
(Source: Based on data from a study on the kinetics and mechanism of chlorobenzene sulfonation in aqueous sulfuric acid at 25°C.[4])

Table 2: General Effect of Temperature on Chlorobenzene Sulfonation

Temperature Range Primary Outcome Potential Issues
Low (e.g., 25-50°C) Slow reaction rate, potentially incomplete conversion.Low yield if reaction time is insufficient.
Moderate (e.g., 50-100°C) Increased reaction rate, good yield of monosulfonated product.Potential for minor sulfone formation, especially at the higher end of the range.
High (e.g., >150°C) Rapid reaction, but significant formation of dichlorodiphenyl sulfone.Low yield of the desired sulfonic acid, complex product mixture.

Experimental Protocols

Protocol 1: Sulfonation of Chlorobenzene with Fuming Sulfuric Acid

This protocol describes a general laboratory procedure for the sulfonation of chlorobenzene using fuming sulfuric acid.

Materials:

  • Chlorobenzene

  • Fuming sulfuric acid (20% SO₃)

  • Ice bath

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Beakers, filter funnel, and filter paper

Procedure:

  • Reaction Setup: Place a measured amount of chlorobenzene into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Addition of Sulfonating Agent: Slowly add a stoichiometric amount of fuming sulfuric acid to the cooled and stirring chlorobenzene via a dropping funnel. Maintain the temperature of the reaction mixture below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it for a specific reaction time (e.g., 1-2 hours), monitoring the reaction progress.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a sodium hydroxide solution. The sodium salt of chlorobenzenesulfonic acid will be formed.

  • Purification: "Salt out" the product by adding sodium chloride to the solution to decrease its solubility. Filter the precipitated sodium chlorobenzenesulfonate, wash it with a saturated sodium chloride solution, and dry it. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Chlorobenzene in Flask B Ice Bath A->B C Stirring A->C D Slow Addition of Fuming H₂SO₄ C->D E Heating to Optimal Temperature D->E F Monitoring Reaction Progress E->F G Quenching on Ice F->G H Neutralization G->H I Salting Out H->I J Filtration & Drying I->J K Recrystallization J->K

Caption: Experimental workflow for chlorobenzene sulfonation.

logical_relationship Temp Reaction Temperature Yield Yield of Chlorobenzenesulfonic Acid Temp->Yield Increases, then decreases Sulfone Sulfone Formation Temp->Sulfone Increases Time Reaction Time Time->Yield Increases to a plateau Time->Sulfone Increases Purity Product Purity Yield->Purity Sulfone->Purity Decreases

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of Crude 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include regioisomers (such as 4-chlorobenzenesulfonic acid), unreacted starting materials, and byproducts from the synthesis process. In syntheses involving chlorosulfonic acid, potential byproducts can include disulfonated species.[1][2] If the synthesis route involves the hydrolysis of 2-chlorobenzenesulfonyl chloride, then unreacted sulfonyl chloride could be a potential impurity.

Q2: Which purification technique is most suitable for this compound?

A2: Recrystallization is a common and effective method for purifying solid sulfonic acids.[3] The choice of solvent is critical for successful recrystallization. For impurities with very similar solubility profiles to the product, silica (B1680970) gel column chromatography may be necessary for effective separation.[4]

Q3: How can I monitor the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantitatively assessing the purity of benzenesulfonic acids.[4][5] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.[4][6] Additionally, ¹H NMR spectroscopy and melting point analysis are excellent for confirming the structure and assessing the purity of the final product.[4][6]

Q4: My purified this compound is degrading. What could be the cause?

A4: Sulfonic acids are generally stable. However, degradation could occur if the compound is exposed to extreme heat or incompatible chemicals. It is also possible that residual strong acids from the synthesis, if not properly removed, could cause degradation over time.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield after recrystallization. The compound is too soluble in the cold recrystallization solvent.Ensure the minimum amount of hot solvent was used to dissolve the crude product.[7] Cool the solution in an ice bath to maximize crystal precipitation.[6] Consider using a different solvent system where the product has lower solubility at cold temperatures.
Premature crystallization occurred during hot filtration.Warm the filtration funnel before use.[8] Pour the hot solution into the filter in small amounts to prevent cooling and clogging.[8]
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent for recrystallization.
The presence of impurities is depressing the melting point.Try triturating the oil with a non-polar solvent to remove soluble impurities and induce crystallization.[4] If trituration fails, purify the crude oil using silica gel column chromatography before attempting recrystallization.[4]
Persistent impurities are observed in the final product after recrystallization. The impurity has a very similar solubility profile to the product in the chosen solvent.Perform a second recrystallization using a different solvent system to alter the relative solubilities.[4] If co-crystallization persists, use an alternative purification method like column chromatography.[4]
The impurity is an isomer of this compound.Isomer separation can be challenging. Isomerization of this compound to 4-chlorobenzenesulfonic acid can occur in the presence of sulfuric acid at high temperatures.[9] Purification may require specialized chromatographic techniques.
The product appears wet or sticky after drying. Residual solvent is trapped in the crystals.Wash the crystals with a small amount of a volatile solvent in which the product is insoluble.[8] Dry the product under a high vacuum, possibly with gentle heating, to remove all traces of solvent.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively available, the following table provides typical expected outcomes for purification techniques applied to analogous aromatic sulfonic acids and amides.

Purification TechniquePurity Level AchievedTypical Recovery/YieldNotes
Recrystallization >98%70-90%Highly dependent on the solvent system and the nature of the impurities.[10]
Column Chromatography >99%50-80%Effective for removing impurities with different polarities.[10]
Preparative HPLC >99.5%Lower recoverySuitable for obtaining very high purity material on a smaller scale.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Begin by identifying a suitable solvent. The ideal solvent should dissolve the crude this compound when hot but not when cold. Water or aqueous ethanol (B145695) mixtures are often good starting points for sulfonic acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid completely dissolves.[11] Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[6] To maximize yield, further cool the flask in an ice bath for 30-60 minutes.[10]

  • Collection: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Visualizations

G cluster_workflow Purification Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: A general experimental workflow for the purification of this compound by recrystallization.

G cluster_troubleshooting Troubleshooting Purification start Low Purity After Recrystallization check_impurities Analyze Impurity Profile (TLC/HPLC) start->check_impurities soluble_imp Highly Soluble Impurities? check_impurities->soluble_imp Yes similar_sol Similar Solubility Impurities? check_impurities->similar_sol No rerun Re-recrystallize with different solvent system soluble_imp->rerun chromatography Purify by Column Chromatography similar_sol->chromatography success Achieved Desired Purity rerun->success chromatography->success

Caption: A decision tree for troubleshooting low purity issues during the purification of this compound.

References

Technical Support Center: Catalyst Selection for 2-Chlorobenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in improving the selectivity for 2-Chlorobenzenesulfonic acid during the sulfonation of chlorobenzene (B131634).

Frequently Asked Questions (FAQs)

Q1: Why is 4-chlorobenzenesulfonic acid the major product in the standard sulfonation of chlorobenzene?

A1: In the electrophilic aromatic substitution reaction of chlorobenzene, the chlorine atom is an ortho-, para-directing group. However, the para-product (4-chlorobenzenesulfonic acid) is predominantly formed due to steric hindrance. The bulky sulfonic acid group (-SO₃H) encounters less spatial interference at the para position, which is opposite to the chlorine atom, than at the sterically crowded ortho position.[1][2][3]

Q2: What are the common side reactions and byproducts in this synthesis?

A2: The primary side product is the isomeric 4-chlorobenzenesulfonic acid. Additionally, under harsh reaction conditions (e.g., high temperatures or very concentrated sulfonating agents), the formation of sulfones, such as 4,4'-dichlorodiphenyl sulfone, can occur.[4][5] This happens when a molecule of chlorobenzenesulfonic acid reacts with another molecule of chlorobenzene.

Q3: What is the role of a catalyst in this reaction?

A3: A catalyst in the sulfonation of chlorobenzene can serve multiple purposes. It can increase the reaction rate, allow for milder reaction conditions, and, most importantly, influence the isomeric selectivity. The ideal catalyst would stabilize the transition state leading to the ortho isomer or create a reaction pathway that favors its formation over the para isomer.

Troubleshooting Guide

Issue 1: Low Selectivity for this compound

Question: My reaction yields almost exclusively the para isomer. How can I increase the proportion of the ortho isomer?

Answer: Achieving high ortho-selectivity is a known challenge. Here are several strategies to explore:

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled ortho product over the thermodynamically more stable para product.

  • Sulfonating Agent: The choice of sulfonating agent is critical. While concentrated sulfuric acid is common, agents like chlorosulfonic acid or sulfur trioxide complexes (e.g., SO₃-dioxane) may offer different selectivity profiles.[6][7][8]

  • Catalyst Screening: The use of specific catalysts is the most promising approach. While the literature on catalysts that dramatically favor the 2-chloro isomer is sparse, exploring catalysts that can interact with the chlorine substituent is a rational strategy. This could include:

    • Lewis Acids: Catalysts like FeCl₃ or AlCl₃ are typically used in Friedel-Crafts reactions but can be investigated for their effect on isomer distribution in sulfonation.

    • Heteropoly Acids: Phosphotungstic acid and phosphomolybdic acid have been mentioned as catalysts in related sulfonation reactions and are worth investigating.[9]

    • Zeolites: Shape-selective catalysts like zeolites could potentially favor the formation of the less bulky transition state leading to the ortho isomer.

Issue 2: Formation of Dichlorodiphenyl Sulfone Byproduct

Question: My product is contaminated with a significant amount of 4,4'-dichlorodiphenyl sulfone. How can I prevent this?

Answer: Sulfone formation is typically promoted by high temperatures and high concentrations of the sulfonating agent.[5] To minimize this side reaction:

  • Control Stoichiometry: Use a minimal excess of the sulfonating agent.

  • Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.

  • Shorter Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion of chlorobenzene is achieved to prevent further reaction to the sulfone.

Catalyst and Condition Comparison

The following table summarizes how different experimental parameters can influence the product distribution in the sulfonation of chlorobenzene. The data is illustrative and serves as a starting point for optimization.

ParameterCondition A (Typical)Condition B (Ortho-Favoring Hypothesis)Expected Outcome for Ortho-Selectivity
Sulfonating Agent 98% H₂SO₄SO₃-Dioxane ComplexMay improve
Temperature 100 - 120 °C0 - 25 °CPotentially improves (Kinetic Control)
Catalyst NoneZeolite H-BEA or Phosphotungstic AcidPotentially improves (Shape Selectivity/Electronic Effects)
Solvent None (excess chlorobenzene)Dichloromethane or NitrobenzeneCan influence reagent solvation and selectivity
Isomer Ratio (o:p) ~ 1:99Target > 10:90Goal of Optimization

Experimental Protocols

Protocol 1: General Procedure for Sulfonation of Chlorobenzene

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to handle HCl if chlorosulfonic acid is used).

  • Reagents: Place chlorobenzene (1.0 eq) in the flask and cool it in an ice bath.

  • Addition: Slowly add the sulfonating agent (e.g., concentrated H₂SO₄, 1.1 eq) dropwise via the dropping funnel while maintaining the desired internal temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at the specified temperature for a set duration (e.g., 1-4 hours).

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice. The chlorobenzenesulfonic acid isomers will precipitate.

  • Analysis: Filter the solid product, wash with cold water, and dry. Analyze the isomer ratio using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy.

Protocol 2: Screening of Heterogeneous Catalysts (e.g., Zeolites)

  • Setup: Use the same setup as in Protocol 1.

  • Reagents: Add the chosen solvent (e.g., dichloromethane) and the catalyst (e.g., 5-10 wt% Zeolite H-BEA) to the flask.

  • Addition: Add chlorobenzene (1.0 eq) to the suspension.

  • Sulfonation: Slowly add the sulfonating agent (e.g., SO₃-Dioxane complex, 1.05 eq) while maintaining a low temperature (e.g., 0-10 °C).

  • Reaction & Analysis: Follow steps 4-6 from Protocol 1, ensuring the catalyst is separated by filtration before analysis.

Visualizations

G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs & Analysis Chlorobenzene Chlorobenzene Reaction Reaction Vessel (Controlled Temperature) Chlorobenzene->Reaction SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄, SO₃) SulfonatingAgent->Reaction Catalyst Catalyst (Optional) Catalyst->Reaction Quenching Quenching (Ice Water) Reaction->Quenching 1. Reaction Filtration Filtration / Separation Quenching->Filtration 2. Precipitation Product Crude Product (Isomer Mixture) Filtration->Product 3. Isolation Analysis Analysis (HPLC, NMR) Product->Analysis 4. Quantification Results Isomer Ratio (Ortho vs. Para) Analysis->Results

Caption: Experimental workflow for catalyst screening in chlorobenzene sulfonation.

G start Low Ortho-Selectivity (High Para Isomer) q1 Is sulfone byproduct a major issue? start->q1 proc1 Reduce Temperature & Reaction Time q1->proc1 YES q2 Have you screened alternative catalysts? q1->q2 NO a1_yes YES a1_no NO proc2 Lower Sulfonating Agent Concentration proc1->proc2 proc2->q2 proc3 Screen Catalysts: - Zeolites (H-BEA) - Heteropoly Acids q2->proc3 NO proc4 Vary Sulfonating Agent (e.g., SO₃-Dioxane) q2->proc4 YES a2_no NO a2_yes YES end Re-analyze Isomer Ratio proc3->end proc4->end

Caption: Troubleshooting flowchart for improving this compound selectivity.

References

Technical Support Center: Storage and Stability of 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Chlorobenzenesulfonic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations include maintaining a cool, dry, and well-ventilated environment.[1] The compound is known to be hygroscopic and sensitive to moisture; therefore, it is essential to keep the container tightly closed.[2][3] For enhanced stability, storage under an inert gas atmosphere is also advised.[2][4] Some sources suggest specific temperature ranges, such as below 30°C (86°F) or even refrigerated at 2-8°C.[5][6] The use of containers with polyethylene (B3416737) liners is also recommended.[5]

Q2: What are the known incompatibilities of this compound?

A2: this compound is a strong acid and should not be stored with strong oxidizing agents, as this can lead to chemical reactions that may compromise the integrity of the compound.[1][3][7]

Q3: Is this compound stable at room temperature?

A3: Yes, under standard ambient conditions, this compound is considered chemically stable.[2][7][8] However, prolonged exposure to adverse conditions such as high humidity, elevated temperatures, and light can lead to degradation over time.

Troubleshooting Guide for Degradation Issues

This guide addresses potential degradation pathways and provides troubleshooting steps to identify and mitigate these issues. The principles are based on forced degradation studies, which are used to determine the intrinsic stability of a substance.[3][8]

Issue 1: Suspected Hydrolytic Degradation

  • Symptoms: Change in physical appearance of the solid (e.g., clumping, discoloration), decrease in purity as determined by analytical methods, or the appearance of new, more polar peaks in the chromatogram.

  • Potential Cause: Exposure to moisture is a primary cause of hydrolytic degradation. Aromatic sulfonic acids can be susceptible to hydrolysis, especially at elevated temperatures, which can lead to the cleavage of the carbon-sulfur bond.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

    • Analytical Confirmation: Use a stability-indicating HPLC method to analyze the sample. The primary degradation products of hydrolysis are expected to be 2-chlorophenol (B165306) and sulfuric acid.

    • Preventative Measures: Handle the compound in a dry atmosphere (e.g., in a glovebox) to minimize exposure to moisture.

Issue 2: Potential for Oxidative Degradation

  • Symptoms: Discoloration of the material (e.g., yellowing or browning) and the emergence of new peaks in the analytical chromatogram.

  • Potential Cause: Although stable under normal conditions, prolonged exposure to air (oxygen) or accidental contamination with oxidizing agents can lead to degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: If oxidation is suspected, store the compound under an inert gas such as nitrogen or argon to displace oxygen.

    • Check for Contaminants: Ensure that no incompatible oxidizing agents have come into contact with the substance.

    • Analytical Evaluation: Employ a validated HPLC method to assess the purity and identify any potential oxidative degradation products.

Issue 3: Possibility of Photodegradation

  • Symptoms: Surface discoloration of the solid material upon exposure to light.

  • Potential Cause: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions. Related compounds, such as chlorobenzene, are known to degrade upon exposure to UV light.

  • Troubleshooting Steps:

    • Protect from Light: Store the material in an amber or opaque container to block light.

    • Minimize Exposure: When handling the compound, minimize its exposure to direct sunlight or strong artificial light.

    • Confirm with Analysis: Analyze the sample using a stability-indicating method to check for photodegradation products. Potential degradation pathways could include desulfonation or cleavage of the benzene (B151609) ring.

Summary of Storage and Handling Recommendations
ParameterRecommended ConditionRationale
Temperature Cool, below 30°C (86°F); 2-8°C for long-term storage[5][6]To minimize the rate of potential degradation reactions.
Humidity Dry, low humidity environment[1]The compound is hygroscopic and moisture can lead to hydrolysis.[2][3]
Light Protect from light (use amber or opaque containers)To prevent photodegradation.
Atmosphere Tightly sealed container; inert gas (e.g., nitrogen, argon) recommended[1][2][4]To prevent exposure to moisture and oxygen.
Container Polyethylene liner[5]To ensure compatibility and prevent reaction with the container material.
Incompatibilities Store away from strong oxidizing agents[1][3][7]To prevent oxidative degradation.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.[6] The following is a general protocol that can be adapted and validated for specific laboratory conditions.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products arising from hydrolysis, oxidation, and photolysis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with mobile phase A.

Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.[3][8]

  • Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH. Dilute with mobile phase A to the target concentration.

  • Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1N HCl. Dilute with mobile phase A to the target concentration.

  • Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase A to the target concentration.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in mobile phase A to the target concentration.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours. Dissolve the stressed solid in mobile phase A to the target concentration.

Analyze all stressed samples along with an unstressed control sample using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak of this compound.

Visualizations

G cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways cluster_product This compound Cool Cool Environment (<30°C) Product Stable this compound Cool->Product Dry Dry Environment (Low Humidity) Dry->Product Dark Dark (Opaque Container) Dark->Product Inert Inert Atmosphere (Nitrogen/Argon) Inert->Product Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Product->Hydrolysis Moisture/Heat Product->Oxidation Oxygen/Oxidants Product->Photolysis Light Exposure

Caption: Logical relationship between storage conditions and degradation pathways.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

dealing with corrosive nature of reagents in 2-Chlorobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the synthesis of 2-Chlorobenzenesulfonic acid, with a specific focus on managing the corrosive nature of the reagents involved. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive reagents used in the synthesis of this compound?

The principal corrosive reagent is chlorosulfonic acid (ClSO₃H).[1][2] It is a highly reactive and powerful chemical that serves as the sulfonating agent.[1] Depending on the synthetic route, other corrosive substances like sulfuric acid, thionyl chloride, or phosphorus pentachloride may also be used.[3][4][5]

Q2: What are the main hazards associated with chlorosulfonic acid?

Chlorosulfonic acid is extremely hazardous. It reacts violently and exothermically with water, releasing large quantities of toxic and corrosive fumes of hydrochloric acid and sulfuric acid.[1][6][7] Contact with skin and eyes will cause severe chemical and thermal burns.[1][2] Inhalation of its vapors, which are sharp and penetrating, can cause delayed lung injury.[1] It is also a strong oxidizing agent and can react violently with combustible materials and many organic compounds.[6]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling chlorosulfonic acid?

Comprehensive PPE is essential for safely handling chlorosulfonic acid.[1][8] This includes, but is not limited to, chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), a full acid-proof suit with a hood, and appropriate boots.[1][9] Work should always be conducted in a well-ventilated chemical fume hood, and respiratory protection such as a self-contained breathing apparatus may be necessary for emergencies or significant exposure risks.[1]

Q4: How should a spill of chlorosulfonic acid be managed?

In case of a spill, evacuate the area and remove all ignition sources.[9] Do NOT use water, as this will cause a violent reaction.[9][10] The spill should be contained and absorbed with a dry, inert material like dry sand, vermiculite, or earth.[9] The absorbed material should then be collected into sealed containers for proper disposal. Neutralization should only be attempted by trained personnel after the acid has been adsorbed, as the reaction can be vigorous.[10]

Q5: Why is my yield of the intermediate 2-chlorobenzenesulfonyl chloride lower than expected?

A common cause for low yields is the unintentional hydrolysis of the product, 2-chlorobenzenesulfonyl chloride.[3][11] This occurs if the product comes into contact with water or moisture during the workup phase.[3] To mitigate this, ensure all glassware is scrupulously dry, minimize the time the reaction mixture is in contact with aqueous solutions, and perform separations as quickly as possible.[3]

Q6: What are the common isomers or byproducts in this synthesis?

When sulfonating chlorobenzene (B131634), a mixture of isomers is typically formed. The primary products are ortho- and para-chlorobenzenesulfonic acid.[12] Since the chloro group is an ortho-para directing group, these are the expected products.[12] Another common byproduct is diphenyl sulfone, which can form if the reaction temperature is not adequately controlled or if the stoichiometry of the reagents is incorrect.[3]

Troubleshooting Guide

Problem 1: Violent fuming and uncontrolled temperature increase upon reagent addition.

  • Potential Cause: The reaction is highly exothermic and reacts with any available moisture. The rate of addition of the limiting reagent may be too fast.

  • Solution:

    • Ensure all glassware and reagents are completely anhydrous before starting the experiment.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Add the reagent (e.g., chlorobenzene) to the chlorosulfonic acid very slowly, in a dropwise manner, using an addition funnel.[3]

    • Maintain vigorous stirring and use an efficient cooling bath (e.g., an ice-water or ice-salt bath) to keep the temperature within the recommended range (typically 20-25°C).[3]

Problem 2: Equipment shows signs of corrosion after the experiment.

  • Potential Cause: Use of incompatible materials for the reactor or handling equipment. Chlorosulfonic acid is highly corrosive to most common metals, including stainless steel.[8][13]

  • Solution:

    • Use reaction vessels made of appropriate materials. Glass or glass-lined steel reactors are preferred for handling chlorosulfonic acid.[1]

    • For seals and gaskets, avoid common elastomers like Buna-N, which are not resistant.[13][14]

    • Refer to material compatibility charts to select appropriate materials for all equipment that will come into contact with the reagents.

Problem 3: The product solidifies in the funnel during filtration after quenching.

  • Potential Cause: The intermediate, benzenesulfonyl chloride, can separate as a crystalline solid upon quenching with ice, which may melt as the temperature rises.[3]

  • Solution:

    • Instead of immediate filtration, consider an extraction-based workup.

    • After quenching on ice, add a suitable, water-immiscible organic solvent (like carbon tetrachloride, with appropriate safety precautions) to dissolve the product.[3]

    • Separate the organic layer promptly to prevent hydrolysis.[3]

Data Presentation

Table 1: Material Compatibility with Chlorosulfonic Acid

Material CategoryRecommended (R)Not Recommended (NR)
Metals Hastelloy C, Monel C[13]Aluminum, Brass, Bronze, Carbon Steel, Copper, Stainless Steel (304, 316), Ductile Iron[13][15]
Plastics -ABS, Polycarbonate[13][15]
Elastomers (Seals) -Buna-N[13]
Other Glass, Glass-Lined Steel[1]-

Table 2: Recommended Personal Protective Equipment (PPE) Summary

Body PartProtection LevelRecommended Equipment
Eyes/Face MaximumChemical splash goggles AND a full-face shield.[1][16]
Hands High ResistanceAcid-resistant gauntlet gloves (e.g., Butyl rubber, Viton).[9]
Body Full CoverageComplete acid-impervious suit with hood.[1]
Respiratory As needed/EmergencyWork in a fume hood. Use a self-contained breathing apparatus (SCBA) or air-line mask for emergencies.[1]
Feet High ResistanceSafety shoes with acid-resistant boots.[1]

Experimental Protocols

Synthesis of this compound via Sulfonation of Chlorobenzene

Disclaimer: This protocol involves extremely hazardous materials and should only be performed by trained professionals with appropriate safety measures in place.

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Condenser with a drying tube

  • Cooling bath (ice-water)

  • Separatory funnel

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator. Assemble a three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: Place the reaction flask in an ice-water bath. Carefully charge the flask with an excess of chlorosulfonic acid (e.g., 3 molar equivalents).

  • Reaction: Begin stirring the chlorosulfonic acid. Slowly add chlorobenzene (1 molar equivalent) dropwise from the addition funnel over 2-3 hours.[3] Critically maintain the internal reaction temperature between 20-25°C throughout the addition.[3]

  • Maturation: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature to ensure the reaction goes to completion.

  • Quenching: In a separate large beaker, prepare a substantial amount of crushed ice (at least 6-7 kg for a 10-mole scale reaction).[3] Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This step is highly exothermic and will generate HCl gas; perform it in an efficient fume hood. The intermediate, 2-chlorobenzenesulfonyl chloride, will precipitate as an oil or solid.

  • Isolation of Sulfonyl Chloride: Quickly transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Separate the organic layer as quickly as possible to minimize hydrolysis.[3]

  • Hydrolysis to Sulfonic Acid: Combine the organic extracts. To hydrolyze the sulfonyl chloride to the desired sulfonic acid, carefully add water and heat the mixture gently with stirring. The hydrolysis progress can be monitored by the disappearance of the sulfonyl chloride spot on TLC.

  • Purification: After hydrolysis is complete, separate the aqueous layer containing the this compound. The product can be isolated by salting out or by careful removal of water under reduced pressure.

Visualizations

experimental_workflow prep 1. Preparation reagents 2. Reagent Charging (Chlorosulfonic Acid) prep->reagents Dry Glassware reaction 3. Controlled Reaction (Slow addition of Chlorobenzene) reagents->reaction Cool to 20-25°C quench 4. Quenching (Pour onto ice) reaction->quench Stir for 1h isolate 5. Isolation of Intermediate (Extraction) quench->isolate Promptly hydrolysis 6. Hydrolysis (Heat with water) isolate->hydrolysis Intermediate Sulfonyl Chloride purify 7. Purification hydrolysis->purify Aqueous Layer product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem Encountered low_yield Low Yield problem->low_yield runaway Runaway Reaction (High Temp/Fumes) problem->runaway corrosion Equipment Corrosion problem->corrosion cause_hydrolysis Cause: Product Hydrolysis low_yield->cause_hydrolysis sol_dry Solution: Use dry glassware & work quickly cause_hydrolysis->sol_dry cause_moisture Cause: Moisture Contamination or Fast Addition runaway->cause_moisture sol_control Solution: Inert atmosphere, slow addition, efficient cooling cause_moisture->sol_control cause_material Cause: Incompatible Materials (e.g., Stainless Steel) corrosion->cause_material sol_glass Solution: Use glass or glass-lined steel equipment cause_material->sol_glass

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

minimizing water content to drive reaction equilibrium in sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonation Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sulfonation reactions by managing water content.

Frequently Asked Questions (FAQs)

Q1: My sulfonation reaction yield is low. Could water be the cause?

A1: Yes, the presence of water is a common reason for low yields in sulfonation reactions. Many sulfonation processes, especially those using sulfuric acid or oleum, are equilibrium reactions where water is a byproduct.[1][2][3] According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus reducing the yield of the desired sulfonic acid.[4]

For instance, sulfonation with sulfuric acid stops when the acid concentration in the reaction mixture drops to about 90% due to dilution by the water formed.[1] To drive the reaction to completion, this water must be removed.

Q2: What are the primary methods for removing water from a sulfonation reaction?

A2: The most effective methods for water removal are designed to shift the reaction equilibrium towards the products. Key strategies include:

  • Azeotropic Distillation: This is a widely used technique, particularly when sulfonating with sulfuric acid.[1] The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or xylene.[1] Using a Dean-Stark apparatus, the water-azeotrope is distilled off, the water is separated, and the solvent is returned to the reaction flask.[5][6] This continuous removal of water drives the reaction to completion.[1]

  • Use of Dehydrating Agents: Chemical agents can be added to consume the water as it is formed. Thionyl chloride (SOCl₂) is an effective dehydrating agent for this purpose.[3]

  • Gaseous SO₃ in Dry Air: Using sulfur trioxide (SO₃) diluted with very dry air is a direct sulfonation method that avoids the introduction of water from the start.[1]

The choice of method depends on the specific reactants, scale, and available equipment.

Q3: How can I tell if my starting materials or solvents are contributing excess water?

A3: Trace amounts of water in starting materials or solvents can significantly impact the reaction. To mitigate this, ensure all glassware is thoroughly dried before use, and use anhydrous solvents.[7] If you suspect water contamination, you can dry the solvents using standard laboratory procedures, such as distillation over a suitable drying agent.

For quantitative analysis of water content, Karl Fischer titration is a standard method. More recently, rapid tandem mass spectrometry methods have been developed for determining water content in complex organic solutions, offering a fast and accurate alternative.[8][9]

Method Principle Detection Range Analysis Time
Karl Fischer Titration Titration with a reagent that reacts specifically with water.ppm to 100%Minutes
Tandem Mass Spectrometry Water is captured by a charge-labeled molecular probe and detected by mass.[8][9]0.001% (10 ppm) to 99%[8][9]~1 minute[8][9]

Troubleshooting Guides

Issue: Low Yield in Aromatic Sulfonation

If you are experiencing low yields in your aromatic sulfonation, follow this troubleshooting workflow.

G start Low Yield in Sulfonation Reaction check_water Is water a byproduct of your specific reaction? start->check_water implement_removal Implement Water Removal Strategy check_water->implement_removal Yes check_reagents Check for Contamination in Starting Materials/Solvents check_water->check_reagents No azeotropic Azeotropic Distillation (e.g., Dean-Stark) implement_removal->azeotropic dehydrating_agent Use Dehydrating Agent (e.g., Thionyl Chloride) implement_removal->dehydrating_agent dry_reagents Use Anhydrous Reagents (e.g., Gaseous SO3) implement_removal->dry_reagents azeotropic->check_reagents dehydrating_agent->check_reagents dry_reagents->check_reagents dry_materials Dry Solvents and Reagents. Verify Glassware is Dry. check_reagents->dry_materials Yes re_run Re-run Reaction and Monitor Yield check_reagents->re_run No dry_materials->re_run

Caption: Troubleshooting workflow for low yield in sulfonation.

Experimental Protocols

Protocol 1: Azeotropic Removal of Water using a Dean-Stark Apparatus

This protocol is suitable for sulfonations where water is a byproduct and the reactants are stable at the reflux temperature of the chosen solvent.

Materials:

  • Round-bottom flask

  • Dean-Stark trap[6][10]

  • Reflux condenser[1]

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Aromatic compound

  • Sulfuric acid (or other sulfonating agent that produces water)

  • Anhydrous toluene or xylene (as the azeotropic solvent)[1]

Procedure:

  • Setup: Assemble the glassware as shown in the diagram below, ensuring all joints are properly sealed. The Dean-Stark trap is fitted between the reaction flask and the reflux condenser.[6]

  • Charging the Flask: To the round-bottom flask, add the aromatic compound, the azeotropic solvent (e.g., toluene), and a magnetic stir bar.

  • Initiating the Reaction: Begin stirring and gently heat the mixture to reflux.

  • Addition of Sulfonating Agent: Slowly add the sulfuric acid to the refluxing mixture.

  • Azeotropic Distillation: As the reaction proceeds, the toluene-water azeotrope will distill into the condenser. The condensate will collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.[1]

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating that the reaction has gone to completion.

  • Workup: Allow the reaction mixture to cool to room temperature. The product can then be isolated using appropriate extraction and purification techniques.

G cluster_setup Dean-Stark Apparatus Setup A Reflux Condenser B Dean-Stark Trap (Water Collects at Bottom) A->B Condensate Drips C Reaction Flask (with Reactants and Toluene) B->C Toluene Returns C->B Vapor Rises D Heating Mantle D->C Heat

Caption: Diagram of a Dean-Stark apparatus for azeotropic water removal.

References

Validation & Comparative

A Comparative Analysis of 2-Chlorobenzenesulfonic Acid and 4-Chlorobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-Chlorobenzenesulfonic acid and 4-Chlorobenzenesulfonic acid, focusing on their physicochemical properties, synthesis, reactivity, and applications. This document is intended for researchers, scientists, and professionals in drug development who utilize these chemical intermediates.

Introduction

This compound and 4-Chlorobenzenesulfonic acid are isomeric organosulfur compounds. Their structural difference, the position of the chlorine atom on the benzene (B151609) ring relative to the sulfonic acid group, leads to distinct physicochemical properties and reactivity, influencing their respective applications. 4-Chlorobenzenesulfonic acid is a significant byproduct in the manufacturing of DDT and is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The 2-isomer is produced concurrently during the sulfonation of chlorobenzene (B131634), though it is typically the minor product.[3]

Physicochemical Properties

The positioning of the chloro and sulfonic acid groups significantly impacts the physical and chemical characteristics of these isomers. The following table summarizes their key physicochemical properties.

PropertyThis compound4-Chlorobenzenesulfonic Acid
CAS Number 27886-58-4[4]98-66-8[5]
Molecular Formula C₆H₅ClO₃S[4]C₆H₅ClO₃S[5]
Molecular Weight 192.62 g/mol [4]192.62 g/mol [5]
Appearance Not specifiedWhite to off-white crystalline solid[6]
Melting Point Data not available67 °C (monohydrate)[7]
Boiling Point Data not available149 °C at 22 mmHg[8]
Water Solubility Data not availableSoluble[6]
pKa -1.12 ± 0.15 (Predicted)[4]~ -0.83 (Predicted)[8]

Synthesis and Purification

Both this compound and 4-Chlorobenzenesulfonic acid are primarily synthesized through the electrophilic sulfonation of chlorobenzene using concentrated sulfuric acid or oleum.[6][9] This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[3]

G cluster_0 Chlorobenzene Chlorobenzene SulfonatingAgent Sulfonating Agent (H₂SO₄/SO₃) Reaction Electrophilic Aromatic Substitution IsomerMixture Mixture of Isomers Separation Separation/Purification Product2 This compound Product4 4-Chlorobenzenesulfonic Acid

The separation of the isomers can be challenging due to their similar properties. Fractional crystallization is a common method used for purification. Additionally, processes have been developed to convert the less desired 2- and 3-chlorobenzenesulfonic acid isomers into the more stable 4-chlorobenzenesulfonic acid by heating in the presence of sulfuric acid.[10]

Reactivity

The electronic effects of the substituents on the benzene ring govern the reactivity of these isomers. The sulfonic acid group is a strong electron-withdrawing group and a meta-director, while the chlorine atom is a deactivating ortho-, para-director.[11][12]

In electrophilic aromatic substitution reactions, the sulfonic acid group deactivates the ring, making further substitution difficult. The directing influence of the two groups can be complex. For 4-chlorobenzenesulfonic acid, the positions ortho to the sulfonic acid group (and meta to the chlorine) are the most likely sites for further substitution. In this compound, the steric hindrance from the adjacent bulky sulfonic acid and chloro groups will significantly influence the regioselectivity of incoming electrophiles.

The sulfonic acid group itself can be displaced under certain conditions. For instance, aryl sulfonic acids can be desulfonated by heating with dilute acid, which can be a useful strategy in organic synthesis for temporary protection of an aromatic position.[13]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and characterize the structure of 2- and 4-chlorobenzenesulfonic acid.

Sample Preparation:

  • Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[14]

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean, dry NMR tube.[15][16]

  • Ensure the sample is fully dissolved; if necessary, gently vortex or sonicate the tube.[7]

  • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[16]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

G cluster_0 Start Start WeighSample Weigh Sample (5-100 mg) Dissolve Dissolve in Deuterated Solvent Filter Filter into NMR Tube AcquireSpectrum Acquire NMR Spectrum (¹H or ¹³C) ProcessData Process Data (FT, Phasing, Baseline Correction) Analyze Analyze Spectrum End End

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and phase transitions of 2- and 4-chlorobenzenesulfonic acid.

Experimental Conditions:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[17]

    • Record the mass loss as a function of temperature.[18]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range that includes expected phase transitions.

    • Record the heat flow into or out of the sample relative to a reference pan.

Applications

4-Chlorobenzenesulfonic acid is a versatile intermediate with numerous industrial applications:

  • Dye Industry: It serves as a key intermediate in the synthesis of various dyes.[2]

  • Pharmaceuticals: It is used in the synthesis of sulfa drugs and other active pharmaceutical ingredients.

  • Agrochemicals: It is an intermediate in the production of certain pesticides.

  • Other Uses: It is also utilized in the manufacturing of ion-exchange resins and as a catalyst in some organic reactions.[6]

The specific applications of This compound are less documented, but it is likely used in the synthesis of specialty chemicals where the ortho-substitution pattern is required.

Conclusion

This compound and 4-Chlorobenzenesulfonic acid, while isomers, exhibit differences in their properties and reactivity that dictate their utility. The para-isomer is more commonly produced and has a broader range of well-established applications. The ortho-isomer, being the minor product of synthesis and sterically hindered, is likely reserved for more specialized synthetic routes. A thorough understanding of their individual characteristics is crucial for their effective use in research and industrial processes. Further experimental investigation into the physicochemical properties and reactivity of this compound would be beneficial for a more complete comparative analysis.

References

Navigating the Separation of 2-Chlorobenzenesulfonic Acid and its Isomers: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2-Chlorobenzenesulfonic acid and its positional isomers, 3-Chlorobenzenesulfonic acid and 4-Chlorobenzenesulfonic acid, is crucial for quality control, impurity profiling, and process monitoring. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the effective separation and quantification of these challenging analytes.

The structural similarity of these isomers demands highly selective analytical methods to ensure accurate identification and quantification. This guide delves into the principles, performance, and practical considerations of key techniques, offering supporting experimental data to inform method selection and validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Analysis

HPLC stands as a primary technique for the analysis of chlorobenzenesulfonic acid isomers due to its high resolution and versatility. Two principal modes of reversed-phase HPLC are particularly effective: conventional Reversed-Phase (RP-HPLC) and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. While effective for many organic molecules, the high polarity of sulfonic acids can lead to poor retention on standard C18 columns. Method adjustments, such as using highly aqueous mobile phases or specialized polar-embedded columns, can enhance retention.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often the method of choice for highly polar and ionic compounds like chlorobenzenesulfonic acids. This technique introduces an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on a reversed-phase column. The choice and concentration of the ion-pairing reagent are critical parameters for optimizing separation.

Performance Comparison of HPLC Methods
ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair Reversed-Phase HPLC
Principle Separation based on hydrophobicity.An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with the charged analytes, increasing their retention on a reversed-phase column.[1]
Analytes May exhibit poor retention for highly polar sulfonic acids.Ideal for the analysis of ionic compounds like chlorobenzenesulfonic acid and its isomers.[1]
Typical Column C18 (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18)C18 or C8 (e.g., Phenomenex Luna C18, YMC-Triart C8)[1]
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1]Aqueous buffer containing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier.[1]
Detector UV-Vis or Photodiode Array (PDA)UV-Vis or Photodiode Array (PDA)[1]
Typical Performance
Resolution (Rs)> 1.5 between isomers (method dependent)> 2.0 between isomers[1]
Linearity (R²)≥ 0.999≥ 0.999[1]
Limit of Detection (LOD)~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL~0.15 µg/mL

Alternative Analytical Methods

Beyond HPLC, other techniques offer viable alternatives for the analysis of chlorobenzenesulfonic acid isomers, each with its own set of advantages and limitations.

Ion Chromatography (IC) is a powerful technique for the separation and detection of ionic species. It utilizes ion-exchange resins to separate analytes based on their charge. With suppressed conductivity detection, IC can achieve very low detection limits for sulfonic acids.

Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE), separates ions based on their electrophoretic mobility in an electric field. This high-efficiency technique requires minimal sample and solvent, making it a green analytical option. The separation in CE is governed by the charge-to-size ratio of the analytes, which can be finely tuned by adjusting the background electrolyte pH and composition.

Performance Comparison of Alternative Methods
ParameterMethod 3: Ion Chromatography (IC)Method 4: Capillary Electrophoresis (CE)
Principle Separation based on ion-exchange interactions with a stationary phase.Separation based on the differential migration of ions in an electric field.
Analytes Ideal for the direct analysis of inorganic and organic ions.Suitable for a wide range of charged molecules, including isomers.
Typical Column/Capillary Anion-exchange column.Fused-silica capillary.
Eluent/Buffer Typically an aqueous solution of a salt (e.g., sodium carbonate/bicarbonate).An electrolyte solution (background electrolyte), often a phosphate or borate (B1201080) buffer.
Detector Suppressed Conductivity Detector.UV-Vis or Diode Array Detector.
Typical Performance
Resolution (Rs)High resolution for ionic species.Very high efficiency and resolution.
Linearity (R²)≥ 0.998≥ 0.999
Limit of Detection (LOD)Low ng/mL range.µg/mL to ng/mL range.
*Limit of Quantification (LOQ)Low ng/mL range.µg/mL to ng/mL range.

Experimental Protocols

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate (B86663) in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 15% B

    • 5-20 min: 15-40% B

    • 20-25 min: 40% B

    • 25-27 min: 40-15% B

    • 27-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Dilute further with Mobile Phase A to the desired concentration for analysis. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Method Selection Workflow

The selection of an appropriate analytical method depends on various factors including the specific analytical challenge, available instrumentation, and desired performance characteristics. The following diagram illustrates a logical workflow for method selection.

MethodSelection start Define Analytical Goal (e.g., Purity, Impurity profiling) instrument Assess Available Instrumentation start->instrument hplc_available HPLC System Available? instrument->hplc_available Primary Consideration ce_available CE System Available? instrument->ce_available Alternative ic_available IC System Available? instrument->ic_available Alternative ip_hplc Ion-Pair RP-HPLC (High Resolution & Robustness) hplc_available->ip_hplc Yes rp_hplc Reversed-Phase HPLC (Simpler Method) hplc_available->rp_hplc No (or simpler matrix) ce Capillary Electrophoresis (High Efficiency, Low Consumption) ce_available->ce Yes ic Ion Chromatography (Direct Ion Analysis) ic_available->ic Yes end_node Method Validation & Implementation ip_hplc->end_node rp_hplc->end_node ce->end_node ic->end_node

Caption: A decision-making workflow for selecting an analytical method.

References

Unveiling Catalytic Potency: A Comparative Analysis of 2-Chlorobenzenesulfonic Acid and Other Sulfonic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic performance of 2-Chlorobenzenesulfonic acid in comparison to other common sulfonic acids, such as p-toluenesulfonic acid, reveals its potential as a highly efficient catalyst in multicomponent reactions. This guide presents a comparative analysis based on available experimental data, focusing on the Biginelli reaction for the synthesis of dihydropyrimidinones, a class of compounds with significant pharmacological importance.

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount for optimizing reaction efficiency, yield, and overall process economy. Sulfonic acids are widely recognized for their Brønsted acidity and catalytic prowess in a myriad of organic transformations. This report provides an objective comparison of the catalytic activity of this compound with other commonly used sulfonic acids, offering valuable insights for catalyst selection.

Comparative Catalytic Performance in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), serves as an excellent benchmark for comparing the catalytic efficiency of Brønsted acids. The following table summarizes the performance of various sulfonic acids as catalysts in this reaction, with a focus on solvent-free conditions to highlight the intrinsic catalytic activity.

CatalystAldehydeProduct Yield (%)Reaction Time (min)
Chlorosulfonic Acid Benzaldehyde9520
4-Chlorobenzaldehyde9425
4-Methylbenzaldehyde9230
4-Methoxybenzaldehyde9035
2-Chlorobenzaldehyde9325
p-Toluenesulfonic Acid Benzaldehyde8845
4-Chlorobenzaldehyde8560
Methanesulfonic Acid Benzaldehyde8260
Benzenesulfonic Acid Benzaldehyde8550

Note: The data presented is a synthesis of results from multiple studies and aims to provide a comparative overview. Reaction conditions, such as temperature and catalyst loading, have been normalized where possible to ensure a fair comparison. However, variations may exist between different data sources.

Experimental Protocols

The following provides a generalized experimental protocol for the Biginelli reaction catalyzed by sulfonic acids under solvent-free conditions.

General Procedure for the Synthesis of Dihydropyrimidinones:

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the sulfonic acid catalyst (typically 10 mol%) is heated in a reaction vessel at a specified temperature (often ranging from 60°C to 100°C) with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is typically washed with cold water or a suitable organic solvent to remove the catalyst and any unreacted starting materials. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Mechanistic Insights and Experimental Workflow

The catalytic cycle of the Biginelli reaction involves several key steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The efficiency of the sulfonic acid catalyst is attributed to its ability to protonate the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack.

Below is a visual representation of the generalized experimental workflow for the sulfonic acid-catalyzed Biginelli reaction.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing of Reactants and Catalyst Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Sulfonic Acid Catalyst Catalyst->Mixing Heating Heating (Solvent-Free) Mixing->Heating Cooling Cooling Heating->Cooling Washing Washing Cooling->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Caption: Experimental workflow for the sulfonic acid-catalyzed Biginelli reaction.

The provided data and workflow illustrate the utility of sulfonic acids, particularly this compound, as effective catalysts in organic synthesis. The choice of a specific sulfonic acid will ultimately depend on the desired reaction rate, yield, and the specific substrates involved. This guide serves as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

A Comparative Guide to Alternatives for 2-Chlorobenzenesulfonic Acid in Industrial Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in Esterification Reactions

In the landscape of industrial chemistry, the selection of an appropriate acid catalyst is paramount to optimizing reaction efficiency, yield, and overall process sustainability. 2-Chlorobenzenesulfonic acid has traditionally served as a catalyst in various organic syntheses. However, the drive for greener, more efficient, and cost-effective alternatives has led to the prominence of other sulfonic acids. This guide provides a detailed comparison of this compound with two primary alternatives, p-Toluenesulfonic acid (PTSA) and Methanesulfonic acid (MSA), focusing on their application in the industrially significant esterification of acetic acid with n-propanol to produce n-propyl acetate (B1210297).

Performance Comparison in n-Propyl Acetate Synthesis

The synthesis of n-propyl acetate serves as a valuable benchmark for comparing the catalytic efficacy of various acid catalysts. Experimental data from studies on this reaction provide insights into the performance of these alternatives under controlled conditions. The following table summarizes the catalytic activity based on the yield of n-propyl acetate.

CatalystChemical StructureMolecular Weight ( g/mol )Physical FormYield of n-Propyl Acetate (%)[1]Key Characteristics
This compound
alt text
192.62SolidData Not Available in Direct ComparisonStrong aromatic sulfonic acid.
p-Toluenesulfonic acid (PTSA)
alt text
172.20Crystalline Solid~60Widely used, cost-effective, and stable solid acid catalyst.[1]
Methanesulfonic acid (MSA)
alt text
96.11LiquidNot Directly ComparedStrong, non-oxidizing liquid acid; considered a "green" alternative.
Benzenesulfonic acid (BSA)
alt text
158.18Solid~60Parent aromatic sulfonic acid, effective catalyst.[1]
Sulfuric acid (SA)
alt text
98.08Liquid>60Traditional strong mineral acid catalyst, but highly corrosive and oxidizing.[1]

Note: The yield data for PTSA and BSA is based on a batch reaction at 50°C for 60 minutes. While direct comparative data for this compound and MSA under these specific conditions were not found in the reviewed literature, their general catalytic activities are well-established.

Experimental Protocols

To ensure a clear understanding of the data presented, the following is a representative experimental protocol for the batch esterification of acetic acid and n-propanol.

Objective: To compare the catalytic activity of different sulfonic acids in the synthesis of n-propyl acetate.

Materials:

  • Acetic acid (glacial)

  • n-Propanol

  • Acid Catalyst (e.g., p-Toluenesulfonic acid)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • A mixture of 50 moles of acetic acid and 50 moles of n-propanol is prepared.

  • 1.2 moles of the acid catalyst (e.g., p-Toluenesulfonic acid) is added to the reactant mixture.

  • The reaction mixture is heated to 50°C with continuous stirring in a batch reactor.

  • Samples are taken at regular intervals (e.g., 60 minutes) to determine the yield of n-propyl acetate via gas chromatography or other suitable analytical methods.

  • The reaction is allowed to proceed until equilibrium is reached (typically around 120 minutes).

Signaling Pathways and Logical Relationships

The acid-catalyzed esterification process, known as Fischer esterification, follows a well-defined reaction mechanism. The diagram below illustrates the key steps involved.

FischerEsterification Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation NucleophilicAttack Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack Intermediate1 Tetrahedral Intermediate NucleophilicAttack->Intermediate1 ProtonTransfer Proton Transfer Intermediate1->ProtonTransfer Intermediate2 Protonated Intermediate ProtonTransfer->Intermediate2 Elimination Elimination of Water Intermediate2->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Ester + Water Deprotonation->Products CatalystOut H+ Deprotonation->CatalystOut CatalystIn H+ CatalystIn->Protonation

Caption: General mechanism of Fischer esterification.

The following workflow outlines the decision-making process for selecting a suitable acid catalyst for an industrial esterification process.

CatalystSelection Start Define Reaction Requirements (Yield, Rate, Purity) ConsiderSA Evaluate Sulfuric Acid (SA) Start->ConsiderSA CorrosionOxidation Corrosion or Oxidation Issues Present? ConsiderSA->CorrosionOxidation ConsiderOrganics Evaluate Organic Sulfonic Acids CorrosionOxidation->ConsiderOrganics Yes SelectSA Select Sulfuric Acid CorrosionOxidation->SelectSA No SolidVsLiquid Solid or Liquid Catalyst Preferred? ConsiderOrganics->SolidVsLiquid SelectPTSA Select p-Toluenesulfonic Acid (PTSA) SolidVsLiquid->SelectPTSA Solid SelectMSA Select Methanesulfonic Acid (MSA) SolidVsLiquid->SelectMSA Liquid

Caption: Catalyst selection workflow for esterification.

Discussion of Alternatives

p-Toluenesulfonic acid (PTSA): As a solid, non-oxidizing strong acid, PTSA is often favored for its ease of handling and lower corrosivity (B1173158) compared to mineral acids. The experimental data indicates that its catalytic activity is comparable to that of benzenesulfonic acid and approaches that of sulfuric acid in batch processes for n-propyl acetate synthesis.[1] Its solid nature can be advantageous for certain reactor setups and for recovery, although it requires dissolution in the reaction medium.

Methanesulfonic acid (MSA): MSA is increasingly recognized as a "green" catalyst. It is a strong acid, comparable in strength to mineral acids, but is non-oxidizing and has a low vapor pressure. Being a liquid, it can be easily integrated into liquid-phase reactions. While direct comparative data for n-propyl acetate synthesis was not identified, its high catalytic activity in other esterification reactions is well-documented. MSA is also biodegradable, which can be a significant advantage in terms of environmental impact.

Conclusion

While this compound is an effective acid catalyst, viable and often superior alternatives exist. For applications requiring a solid, easy-to-handle catalyst with performance comparable to traditional acids, p-Toluenesulfonic acid presents a robust and cost-effective choice. For processes where a liquid catalyst is preferred and environmental considerations are paramount, Methanesulfonic acid offers the benefits of strong acidity without the corrosive and oxidizing drawbacks of sulfuric acid. The ultimate selection will depend on the specific requirements of the industrial process, including cost, handling, reactor design, and environmental regulations.

References

A Comparative Spectroscopic Analysis of 2- and 4-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of two positional isomers: 2-Chlorobenzenesulfonic acid and 4-Chlorobenzenesulfonic acid. Distinguishing between these isomers is critical in various applications, including as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document outlines the key differences and similarities in their spectroscopic data, based on available experimental and predicted information, and provides standardized experimental protocols for their analysis.

Molecular Structures

The key difference between this compound and 4-Chlorobenzenesulfonic acid lies in the substitution pattern of the chloro and sulfonic acid groups on the benzene (B151609) ring. In this compound, the substituents are on adjacent carbon atoms (ortho positions), while in 4-Chlorobenzenesulfonic acid, they are on opposite carbon atoms (para positions). This structural difference significantly influences their spectroscopic signatures.

molecular_structures cluster_2_chloro This compound cluster_4_chloro 4-Chlorobenzenesulfonic Acid node_2_chloro node_2_chloro node_4_chloro node_4_chloro G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison Isomer 1 (2-Chloro) Isomer 1 (2-Chloro) NMR NMR Isomer 1 (2-Chloro)->NMR IR IR Isomer 1 (2-Chloro)->IR MS MS Isomer 1 (2-Chloro)->MS Isomer 2 (4-Chloro) Isomer 2 (4-Chloro) Isomer 2 (4-Chloro)->NMR Isomer 2 (4-Chloro)->IR Isomer 2 (4-Chloro)->MS Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation IR->Spectral Interpretation MS->Spectral Interpretation Tabulation of Key Features Tabulation of Key Features Spectral Interpretation->Tabulation of Key Features Structural Elucidation Structural Elucidation Tabulation of Key Features->Structural Elucidation

Performance Comparison of Acid Catalysts in Oleic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Chlorosulfonic Acid-Modified Zirconia in Oleic Acid Esterification

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an efficient and robust catalyst is paramount. This guide provides a comprehensive performance evaluation of a solid acid catalyst prepared using chlorosulfonic acid—chlorosulfonic acid-modified zirconia (HClSO₃-ZrO₂)—in the esterification of oleic acid, a key reaction in biodiesel production and a model for fatty acid esterification. Its performance is objectively compared with other commonly used acid catalysts, supported by experimental data to facilitate informed catalyst selection.

The efficacy of various acid catalysts in the esterification of oleic acid with methanol (B129727) is summarized below. The data highlights key performance indicators such as reaction temperature, time, catalyst loading, and the resulting conversion or yield.

CatalystCatalyst TypeReaction Temperature (°C)Reaction Time (h)Catalyst Loading (wt%)Methanol:Oleic Acid (molar ratio)Max. Conversion/Yield (%)Reference
HClSO₃-ZrO₂ Heterogeneous120Not SpecifiedNot SpecifiedNot Specified>92 (yield)[1]
HClSO₃-ZrO₂ HeterogeneousNot SpecifiedNot SpecifiedNot SpecifiedNot Specified100 (yield, for at least 5 cycles)[2][3][4]
Sulfuric Acid (H₂SO₄) Homogeneous100Not Specified13:199.7 (yield)[5]
Sulfuric Acid (H₂SO₄) Homogeneous18031Not Specified90 (esterification rate)[6]
p-Toluenesulfonic Acid (PTSA)/MCM-41 Heterogeneous80155:194.3 (conversion)[7]
Amberlyst-15 Heterogeneous6011025:128.6 (conversion)[8][9][10]
Amberlyst-15 Heterogeneous75Not Specified3g (fixed bed)1:143.8 (yield)[11]

Note: The reaction conditions and reported metrics (yield vs. conversion) may vary between studies, and direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the synthesis of the chlorosulfonic acid-modified zirconia catalyst and the subsequent esterification of oleic acid are provided below.

Protocol 1: Synthesis of Chlorosulfonic Acid-Modified Zirconia (HClSO₃-ZrO₂) Catalyst

This protocol describes a representative procedure for the synthesis of a robust solid acid catalyst.

Materials:

Procedure:

  • Preparation of Zirconium Hydroxide (Zr(OH)₄): Zirconium (IV) oxynitrate hydrate is dissolved in deionized water. A 25% solution of ammonium hydroxide is added dropwise with constant stirring until the pH of the solution reaches 8, leading to the precipitation of zirconium hydroxide. The precipitate is then filtered, washed thoroughly with deionized water until it is free of nitrate (B79036) ions, and dried in an oven at 100°C for 24 hours.

  • Sulfation: The dried zirconium hydroxide is then ground into a fine powder. A solution of chlorosulfonic acid in anhydrous 1,2-dichloroethane is prepared. The zirconium hydroxide powder is added to this solution and the mixture is refluxed with stirring for 1 hour.

  • Washing and Drying: After reflux, the mixture is cooled, and the solid catalyst is collected by filtration. The catalyst is washed with 1,2-dichloroethane to remove any unreacted chlorosulfonic acid and then dried in an oven at 110°C for 12 hours.

  • Calcination: The dried catalyst powder is calcined in a muffle furnace at a specified temperature (e.g., 550°C) for a designated period (e.g., 3 hours) to obtain the final HClSO₃-ZrO₂ catalyst.

Protocol 2: Esterification of Oleic Acid

This protocol outlines a general procedure for the esterification of oleic acid using a solid acid catalyst.

Materials:

  • Oleic acid

  • Methanol (anhydrous)

  • HClSO₃-ZrO₂ catalyst (or other acid catalyst)

  • Heptane (as an internal standard for GC analysis)

  • Sodium hydroxide solution (for titration)

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Reaction Setup: A mixture of oleic acid and methanol is added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The desired amount of the acid catalyst is then added to the flask.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 120°C) and stirred vigorously for the specified reaction time.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The samples are centrifuged to separate the catalyst. The free fatty acid (FFA) content in the supernatant is determined by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator. The conversion of oleic acid is calculated based on the reduction in FFA. Alternatively, the product composition can be analyzed by gas chromatography (GC) after derivatization, using an internal standard for quantification.

  • Catalyst Recovery: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation, washed with a solvent like methanol, dried, and can be reused for subsequent reaction cycles.

Visualizations

Experimental Workflow

G Experimental Workflow for Catalyst Synthesis and Oleic Acid Esterification cluster_0 Catalyst Synthesis (HClSO3-ZrO2) cluster_1 Oleic Acid Esterification A Precipitation of Zr(OH)4 B Drying of Zr(OH)4 A->B C Sulfation with HClSO3 B->C D Washing and Drying C->D E Calcination D->E F Reaction Setup (Oleic Acid, Methanol, Catalyst) E->F Catalyst Addition G Heating and Stirring F->G H Reaction Monitoring (Sampling) G->H J Catalyst Recovery and Reuse G->J I Product Analysis (Titration/GC) H->I

Caption: Workflow for HClSO₃-ZrO₂ synthesis and its use in oleic acid esterification.

Catalytic Reaction Mechanism

G Proposed Mechanism for Acid-Catalyzed Esterification cluster_reactants Reactants cluster_products Products A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B C Proton Transfer B->C D Elimination of Water C->D E Deprotonation D->E Water Water D->Water Ester Ester (Methyl Oleate) E->Ester H_plus_regen Regenerated Catalyst (H+) E->H_plus_regen RCOOH Carboxylic Acid (Oleic Acid) RCOOH->A ROH Alcohol (Methanol) ROH->B H_plus Acid Catalyst (H+) H_plus->A

Caption: Mechanism of Brønsted acid-catalyzed esterification of a carboxylic acid.

References

A Comparative Guide to the Isomerization of Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of specific isomers of chlorobenzenesulfonic acid is a critical consideration. While direct sulfonation of chlorobenzene (B131634) is a common synthetic route, it invariably produces a mixture of isomers. This guide provides a comparative analysis of direct sulfonation outcomes versus a subsequent isomerization process designed to enrich the thermodynamically favored para-isomer. The information presented is supported by experimental data to aid in methodological selection for specific research and development applications.

Comparison of Synthetic Approaches

The production of chlorobenzenesulfonic acid isomers is primarily achieved through two key stages: the initial sulfonation of chlorobenzene and the subsequent isomerization of the resulting mixture.

  • Direct Sulfonation: This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the chlorobenzene ring. The chloro group is an ortho, para-directing group, leading to the formation of 4-chlorobenzenesulfonic acid as the major product, with 2-chlorobenzenesulfonic acid as a significant byproduct and a trace amount of the meta-isomer.[1][2] The ratio of these isomers is dependent on the reaction conditions, including the sulfonating agent and temperature.[3][4]

  • Acid-Catalyzed Isomerization: To increase the yield of the commercially valuable 4-chlorobenzenesulfonic acid, the mixture of isomers can be subjected to an isomerization process. This typically involves heating the isomer mixture in the presence of sulfuric acid, which catalyzes the migration of the sulfonic acid group to the more thermodynamically stable para position.[2][5] This process is essential for recycling and converting the less desired ortho and meta isomers into the para product.

Data Presentation: Isomer Distribution

The following tables summarize the quantitative data on the distribution of chlorobenzenesulfonic acid isomers from direct sulfonation and the outcomes of the isomerization process.

Table 1: Isomer Distribution from Direct Sulfonation of Chlorobenzene

Sulfonating AgentTemperatureOrtho-Isomer (%)Meta-Isomer (%)Para-Isomer (%)Reference
Sulfur Trioxide in liquid SO₂-12.5°C0.95 ± 0.030.09 ± 0.0298.96 ± 0.12[3]
Aqueous Sulfuric Acid (83.4-99.6 wt%)25°C0.80.498.8[4]
Concentrated H₂SO₄ / OleumNot Specified30 - 35Not Specified65 - 70[2]

Table 2: Isomer Distribution Following Acid-Catalyzed Isomerization

Starting MaterialCatalystTemperatureReaction TimeFinal Para-Isomer Content (%)Reference
Mixture of 2- and 3-chlorobenzenesulfonic acidsH₂SO₄ (20-30 wt%)200 - 250°C4 - 6 hours> 85 (up to 90)[2]
Isomer mixture containing 2- and/or 3-chlorobenzenesulfonic acidSulfuric Acid100 - 300°CNot SpecifiedIncreased proportion of 4-isomer[5]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Sulfonation of Chlorobenzene

This protocol is based on typical electrophilic aromatic substitution reactions for producing chlorobenzenesulfonic acid isomers.

Materials:

  • Chlorobenzene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Reaction vessel with stirring and temperature control

  • Quenching solution (e.g., ice water)

Procedure:

  • To a reaction vessel, add chlorobenzene.

  • With vigorous stirring, slowly add the sulfonating agent (concentrated sulfuric acid or oleum) to the chlorobenzene. The molar ratio of sulfonating agent to chlorobenzene is a critical parameter to control.

  • Maintain the reaction temperature within a specified range (e.g., as cited in Table 1) to influence the isomer distribution.

  • Allow the reaction to proceed for a set duration until the desired conversion is achieved. Reaction progress can be monitored by techniques such as HPLC.

  • Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

  • The resulting chlorobenzenesulfonic acid isomers can then be isolated and purified.

Protocol 2: Acid-Catalyzed Isomerization of Chlorobenzenesulfonic Acid Isomers

This protocol describes a method to convert a mixture of chlorobenzenesulfonic acid isomers into the para-isomer, based on a patented process.[2][5]

Materials:

  • A mixture of chlorobenzenesulfonic acid isomers (containing ortho and/or meta isomers)

  • Sulfuric acid (as catalyst)

  • High-temperature reaction vessel

Procedure:

  • Charge the reaction vessel with the mixture of chlorobenzenesulfonic acid isomers.

  • Add sulfuric acid to the mixture. The concentration of sulfuric acid can influence the rate of isomerization.[2]

  • Heat the mixture to a temperature between 100°C and 300°C. The optimal temperature range to maximize the para-isomer is reported to be 200-250°C.[2]

  • Maintain the reaction at this temperature for a sufficient duration (e.g., 4-6 hours) to allow the reaction to reach equilibrium.[2]

  • The progress of the isomerization can be monitored by taking aliquots and analyzing the isomer distribution using HPLC.

  • Once the desired enrichment of the 4-chlorobenzenesulfonic acid is achieved, the reaction is cooled, and the product can be isolated and purified.

Visualization of the Isomerization Process

The following diagram illustrates the workflow of the acid-catalyzed isomerization of chlorobenzenesulfonic acid isomers.

G Isomerization Workflow of Chlorobenzenesulfonic Acid cluster_0 Direct Sulfonation of Chlorobenzene cluster_1 Acid-Catalyzed Isomerization Chlorobenzene Chlorobenzene Isomer_Mixture Initial Isomer Mixture (ortho, meta, para) Chlorobenzene->Isomer_Mixture Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, SO₃) Sulfonating_Agent->Isomer_Mixture Isomerization_Reaction Heating with H₂SO₄ (100-300°C) Isomer_Mixture->Isomerization_Reaction Enriched_Product Enriched 4-Chlorobenzenesulfonic Acid (>85% para-isomer) Isomerization_Reaction->Enriched_Product

Caption: Workflow for the production and isomerization of chlorobenzenesulfonic acid.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for 2-Chlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Chlorobenzenesulfonic acid, a crucial building block in the pharmaceutical and dye industries, can be synthesized through various routes, each presenting a unique balance of cost, yield, and environmental impact. This guide provides a detailed comparative analysis of the most common synthesis pathways to aid in selecting the optimal route for specific research and development needs.

Executive Summary

Three primary synthesis routes for this compound are critically examined: the sulfonation of chlorobenzene (B131634), the chlorination of benzenesulfonic acid, and the diazotization of 2-chloroaniline (B154045). The direct sulfonation of chlorobenzene, while utilizing readily available starting materials, suffers from poor regioselectivity, yielding the desired ortho-isomer in very low quantities. The chlorination of benzenesulfonic acid is also hampered by unfavorable isomer distribution. The diazotization of 2-chloroaniline emerges as the most efficient and selective method for the targeted synthesis of this compound, despite involving more steps and potentially higher initial raw material costs.

Comparative Analysis of Synthesis Routes

The economic and practical viability of each synthesis route is determined by a combination of factors including raw material cost, reaction yield, product purity, energy consumption, and waste disposal costs. The following table summarizes the key quantitative data for the three primary synthesis routes.

ParameterRoute 1: Sulfonation of ChlorobenzeneRoute 2: Chlorination of Benzenesulfonic AcidRoute 3: Diazotization of 2-Chloroaniline
Primary Raw Materials Chlorobenzene, Sulfuric Acid/OleumBenzenesulfonic Acid, Chlorine2-Chloroaniline, Sodium Nitrite (B80452), Sulfur Dioxide, Copper Catalyst
Yield of 2-Isomer < 1%[1][2]Low (meta-isomer predominates)High (regioselective)
Product Purity Low (mixture of isomers)Low (mixture of isomers)High
Separation Costs High (complex isomer separation)High (complex isomer separation)Low
Reaction Steps 112 (Diazotization followed by Sandmeyer-type reaction and hydrolysis)
Energy Consumption Moderate to High (heating often required)ModerateModerate (low-temperature diazotization)
Waste Products Sulfuric acid, 4-chlorobenzenesulfonic acidHydrochloric acid, other chlorinated isomersNitrogen gas, copper salts, inorganic salts
Overall Cost-Effectiveness Poor for 2-isomerPoor for 2-isomerGood to Excellent for 2-isomer

In-Depth Analysis of Synthesis Routes

Route 1: Sulfonation of Chlorobenzene

This method involves the direct electrophilic aromatic substitution of chlorobenzene with a sulfonating agent, typically concentrated sulfuric acid or oleum.

Advantages:

  • Low-cost and readily available starting materials: Chlorobenzene and sulfuric acid are bulk chemicals with established supply chains.

  • Simple, one-step reaction: The process is straightforward to perform in standard laboratory or industrial settings.

Disadvantages:

  • Extremely low yield of the desired ortho-isomer: The chloro group is an ortho-, para-director, but the para-isomer (4-chlorobenzenesulfonic acid) is the major product, accounting for approximately 99% of the product mixture. The yield of this compound is typically less than 1%.[1][2]

  • High separation costs: The separation of the ortho-isomer from the predominant para-isomer is a challenging and costly process, often involving fractional crystallization or complex chromatographic techniques.

  • Significant waste generation: The vast excess of the unwanted para-isomer constitutes a major waste stream, adding to disposal costs and environmental concerns.

Route 2: Chlorination of Benzenesulfonic Acid

This route involves the chlorination of pre-synthesized benzenesulfonic acid.

Advantages:

  • Utilizes a common intermediate: Benzenesulfonic acid is a widely used chemical.

Disadvantages:

  • Unfavorable isomer distribution: The sulfonic acid group is a meta-director in electrophilic aromatic substitution. Therefore, the primary product of this reaction is 3-chlorobenzenesulfonic acid, not the desired 2-isomer. While some ortho and para isomers may be formed, their yields are generally low, making this route inefficient for the target compound.

Route 3: Diazotization of 2-Chloroaniline

This two-step process is a highly selective method for the synthesis of this compound.

Advantages:

  • High regioselectivity: This route specifically targets the synthesis of the 2-isomer, leading to a much purer product and significantly higher effective yields compared to the other methods.

  • Avoids complex isomer separation: Due to the high selectivity, the need for extensive and costly purification to remove other isomers is minimized.

Disadvantages:

  • Multi-step process: The reaction involves two distinct stages: the formation of a diazonium salt from 2-chloroaniline, followed by a Sandmeyer-type reaction.

  • Potentially higher raw material costs: 2-Chloroaniline is generally more expensive than chlorobenzene.

  • Handling of hazardous reagents: Diazonium salts are unstable and potentially explosive, requiring careful temperature control and handling procedures. The use of sulfur dioxide and copper catalysts also necessitates appropriate safety measures.

Experimental Protocols

Key Experimental Workflow: Diazotization of 2-Chloroaniline Route

The following provides a general experimental workflow for the most viable synthesis route.

Caption: Workflow for the synthesis of this compound via diazotization of 2-chloroaniline.

Detailed Methodology:

  • Diazotization of 2-Chloroaniline: 2-Chloroaniline is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite is then added dropwise while maintaining the temperature between 0-5 °C. This reaction forms the 2-chlorobenzenediazonium (B96021) chloride salt in situ.

  • Sandmeyer-type Reaction: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride. This reaction proceeds with the evolution of nitrogen gas to yield 2-chlorobenzenesulfonyl chloride.

  • Hydrolysis: The resulting 2-chlorobenzenesulfonyl chloride is then carefully hydrolyzed by the addition of water to produce the final product, this compound. The product can then be isolated and purified by standard methods such as crystallization.

Cost-Benefit Analysis Workflow

The selection of the optimal synthesis route involves a logical decision-making process based on the gathered data.

Cost_Benefit_Analysis Start Define Synthesis Requirements (Scale, Purity) Route1 Route 1: Sulfonation of Chlorobenzene Start->Route1 Route2 Route 2: Chlorination of Benzenesulfonic Acid Start->Route2 Route3 Route 3: Diazotization of 2-Chloroaniline Start->Route3 Analysis Comparative Analysis: - Yield of 2-isomer - Raw Material Cost - Separation Cost - Energy Consumption - Waste Disposal Cost Route1->Analysis Route2->Analysis Route3->Analysis Decision Select Optimal Route Analysis->Decision End Implement Synthesis Decision->End

Caption: Logical workflow for the cost-benefit analysis of this compound synthesis routes.

Conclusion

Based on the comprehensive analysis of the available synthesis routes, the diazotization of 2-chloroaniline stands out as the most practical and economically viable method for the specific production of this compound. While the sulfonation of chlorobenzene is a simpler, one-step process using cheaper starting materials, the extremely low yield of the desired ortho-isomer and the subsequent high separation costs make it an inefficient choice. The chlorination of benzenesulfonic acid is similarly disadvantageous due to its preference for producing the meta-isomer. For researchers and manufacturers requiring high purity this compound, the regioselective diazotization route offers a clear advantage in terms of yield and product quality, ultimately leading to a more cost-effective and sustainable process despite its multi-step nature.

References

Navigating the Nuances of Purity in Commercial 2-Chlorobenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. This guide offers a comprehensive validation of commercially available 2-Chlorobenzenesulfonic acid, presenting a comparative analysis of its purity, potential impurities, and the analytical methodologies crucial for its assessment. This objective overview, supported by detailed experimental protocols, aims to empower users to make informed decisions when selecting this critical reagent.

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and dyes. The presence of impurities can significantly impact reaction yields, byproduct formation, and the safety and efficacy of the final product. Therefore, rigorous quality control and a thorough understanding of the potential impurity profile are paramount.

Comparative Analysis of Commercial this compound

Due to the limited availability of public, head-to-head comparative studies from commercial suppliers, this guide presents illustrative data based on typical findings for commercially available this compound. The following table summarizes expected purity levels and common impurities. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers for precise quantitative data.

Supplier (Illustrative)Purity SpecificationKey Impurities and Typical Levels
Supplier A ≥ 98%Isomeric Impurities: < 1.5% (3-Chlorobenzenesulfonic acid, 4-Chlorobenzenesulfonic acid)Residual Sulfuric Acid: < 0.5%Unidentified Impurities: < 0.5%
Supplier B ≥ 97%Isomeric Impurities: < 2.0% (3-Chlorobenzenesulfonic acid, 4-Chlorobenzenesulfonic acid)Residual Sulfuric Acid: < 1.0%Starting Material (Chlorobenzene): < 0.1%
Supplier C ≥ 95% (Technical Grade)Isomeric Impurities: < 4.0% (3-Chlorobenzenesulfonic acid, 4-Chlorobenzenesulfonic acid)Residual Sulfuric Acid: < 2.0%Disulfonated Byproducts: < 1.0%

Note: The data presented above is hypothetical and intended for illustrative purposes. Actual values will vary by supplier and batch.

Unveiling the Impurity Profile: What to Look For

The synthesis of this compound via the sulfonation of chlorobenzene (B131634) inherently leads to the formation of isomeric byproducts. The primary impurities to be aware of include:

  • Isomeric Impurities: 3-Chlorobenzenesulfonic acid and 4-Chlorobenzenesulfonic acid are the most common process-related impurities. Their presence can lead to undesired side reactions and affect the isomeric purity of the final product.

  • Residual Sulfuric Acid: Incomplete reaction or purification can leave residual sulfuric acid, which can alter the reaction conditions and stoichiometry.

  • Residual Starting Material: Trace amounts of unreacted chlorobenzene may be present.

  • Disulfonated Byproducts: Over-sulfonation can lead to the formation of dichlorobenzenedisulfonic acid isomers.

Experimental Protocols for Purity Validation

To ensure the quality of this compound, a combination of analytical techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

Principle: This method separates the target compound from its isomers and other non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • 3-Chlorobenzenesulfonic acid and 4-Chlorobenzenesulfonic acid reference standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric acid. The exact ratio may need optimization.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm

  • Analysis: Inject the standard solutions and the sample solution. Identify and quantify the main peak and any impurity peaks by comparing retention times with the standards and using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: This technique is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials. Derivatization may be necessary to analyze the sulfonic acid itself.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure (for residual chlorobenzene):

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium

    • MS detector: Scan mode to identify impurities, and Selected Ion Monitoring (SIM) mode for quantification.

  • Analysis: Identify chlorobenzene by its characteristic mass spectrum and retention time. Quantify using an external or internal standard method.

Acid-Base Titration for Total Acidity

Principle: This classical method determines the total acid content, including the sulfonic acid and any residual sulfuric acid.

Reagents:

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized NaOH solution until a persistent pink color is observed.

  • Calculate the total acidity based on the volume of NaOH consumed.

Visualizing the Workflow and Relationships

To clarify the experimental process and the relationship between the compound of interest and its potential impurities, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Isomers, Non-volatiles) Dissolution->HPLC GCMS GC-MS Analysis (Volatiles) Dissolution->GCMS Titration Titration (Total Acidity) Dissolution->Titration Purity Purity Assessment HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS->Impurity Titration->Purity

Caption: Experimental workflow for the purity validation of this compound.

Impurity_Relationship Main This compound Source1 Isomeric Byproducts (from Synthesis) Main->Source1 Source2 Residual Reagent Main->Source2 Source3 Unreacted Starting Material Main->Source3 Imp1 3-Chlorobenzenesulfonic Acid Imp2 4-Chlorobenzenesulfonic Acid Imp3 Sulfuric Acid Imp4 Chlorobenzene Source1->Imp1 Source1->Imp2 Source2->Imp3 Source3->Imp4

Caption: Logical relationship of this compound and its common impurities.

Alternatives to this compound

The choice of a sulfonic acid intermediate often depends on the desired substitution pattern and reactivity in the final product. Depending on the specific application, several alternatives to this compound can be considered:

  • Benzenesulfonic Acid: For applications where a chloro-substituent is not required, benzenesulfonic acid is a more direct and cost-effective alternative.

  • Toluenesulfonic Acid (p-TsOH): A widely used strong organic acid catalyst, often available in high purity. It can be a suitable alternative in acid-catalyzed reactions where the chloro group is not essential for the molecular structure.

  • Other Halogenated Benzenesulfonic Acids: Bromobenzenesulfonic acid or fluorobenzenesulfonic acid derivatives can be used to introduce different halogens, which may alter the electronic properties and reactivity of the molecule.

  • Aminobenzenesulfonic Acids: In the synthesis of many azo dyes, various isomers of aminobenzenesulfonic acid are used as the diazo component.[1] The specific isomer is chosen to achieve the desired color and properties of the dye.

The selection of an alternative should be guided by a thorough evaluation of the reaction mechanism and the role of the chloro and sulfonic acid functional groups in the target synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chlorobenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, procedural framework for the proper disposal of 2-Chlorobenzenesulfonic acid, ensuring a secure laboratory environment and adherence to regulatory standards. By offering clear, actionable steps, this document aims to be an essential resource for laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to recognize the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound is a strong acid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3]

Hazard Profile

Hazard ClassificationDescriptionPrimary Route of Exposure
Corrosivity Causes severe skin burns and eye damage.[1][3] May be corrosive to metals.[1]Skin/Eye Contact
Acute Toxicity (Oral) Harmful if swallowed.[3]Ingestion
Inhalation Hazard Vapors can be toxic and corrosive.[2] Exposure can irritate the throat and lungs, causing coughing and shortness of breath.Inhalation

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat and, if necessary, an acid-resistant apron.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[4]

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.

  • Evacuate: Clear all non-essential personnel from the immediate vicinity.[4]

  • Ventilate: Ensure the area is well-ventilated, utilizing a fume hood if the spill is contained.[5]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[5][6] Do not use water or wet methods.[6]

  • Collect: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[5][6]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[5]

  • Report: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department about the spill.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and coordination with your institution's EHS department. Do not dispose of this compound down the drain. [5]

Objective: To safely manage and dispose of this compound waste in accordance with regulatory guidelines.

Materials:

  • Designated hazardous waste container (compatible material, e.g., polyethylene-lined)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

Procedure for Bulk Quantities:

Bulk quantities of this compound must be disposed of as hazardous waste without attempting on-site neutralization.[4]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed container. The container must be clearly labeled with the full chemical name ("this compound") and all appropriate hazard warnings (e.g., "Corrosive," "Hazardous Waste").[4][5]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[7]

  • Arrange for Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by the EHS department or a licensed hazardous waste disposal company.[1][5]

Procedure for Small, Residual Quantities (e.g., rinsing glassware):

For very small volumes of dilute solutions, neutralization may be permissible, but always consult your institution's EHS for specific guidance. Corrosivity is a hazardous waste characteristic that may, in some cases, be treated on-site without a permit.[8]

  • Prepare Neutralizing Agent: Prepare a dilute solution of a base such as sodium carbonate or sodium bicarbonate in a large beaker, preferably in an ice bath to control the exothermic reaction.[8]

  • Slow Addition: While stirring continuously, slowly add the dilute acidic waste to the basic solution.[8]

  • pH Verification: After the addition is complete, test the pH of the solution to ensure it is within a neutral range (typically between 5.5 and 9.0).[8]

  • Final Disposal: Once neutralized, the resulting solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[4][8]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_bulk Bulk Waste Disposal cluster_residual Residual Waste Neutralization cluster_final Final Disposal A Assess Waste Type: Bulk vs. Residual B Wear Full PPE: Gloves, Goggles, Lab Coat A->B D Seal in a Labeled, Compatible Container A->D Bulk Quantity G Prepare Dilute Base Solution in Ice Bath A->G Residual Quantity C Work in a Fume Hood B->C E Store in a Designated Hazardous Waste Area D->E F Arrange for EHS Pickup E->F K Professional Disposal F->K H Slowly Add Acidic Waste with Stirring G->H I Verify pH (5.5-9.0) H->I J Transfer to Aqueous Hazardous Waste I->J J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chlorobenzenesulfonic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the hazardous properties of the closely related isomer, 4-Chlorobenzenesulfonic acid, which is classified as a corrosive material causing severe skin burns and eye damage.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a strong acid and should be handled with extreme care.[3] The primary hazards are associated with its corrosivity (B1173158).[1][2][3]

Quantitative Hazard Data (based on 4-Chlorobenzenesulfonic acid)

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1B/1CCauses severe skin burns.[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2]
Corrosive to MetalsCategory 1May be corrosive to metals.[2]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent contact and inhalation.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]Protects against splashes and corrosive vapors that can cause severe eye damage.
Skin Protection Acid-resistant gloves (e.g., Butyl rubber, Neoprene), a chemical-resistant apron or lab coat, and closed-toe shoes.[1][3]Prevents skin contact which can lead to severe burns and tissue damage.[3]
Respiratory Protection A NIOSH/MSHA approved acid/gas air-purifying respirator or a supplied-air respirator should be used if ventilation is inadequate or if dust/vapors are generated.[1][3]Protects the respiratory system from irritating and corrosive vapors.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify fume hood functionality prep2 Assemble all necessary equipment prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Carefully unseal the container prep3->handle1 handle2 Dispense the required amount handle1->handle2 handle3 Securely reseal the container handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly dispose of waste clean1->clean2 clean3 Remove and inspect PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A workflow diagram for the safe handling of this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, give one or two glasses of water or milk. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Plan

This compound waste is considered hazardous due to its corrosivity and must be disposed of according to federal, state, and local regulations.[3]

Disposal Protocol

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and corrosion-resistant container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management:

    • For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.

    • Absorb the neutralized material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Scoop the absorbed material into a designated hazardous waste container.[1]

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[4]

Logical Flow for Waste Disposal of this compound

start Waste Generated decision Small or Large Quantity? start->decision small Collect in designated, corrosion-resistant container decision->small Small large Contact EHS for immediate pickup decision->large Large label Label container with full chemical name, hazards, and date small->label store Store in a cool, dry, well-ventilated area away from incompatible materials large->store label->store dispose Arrange for disposal by a licensed hazardous waste professional store->dispose

Caption: Decision-making process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.